molecular formula C16H25NO B584991 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol CAS No. 1346605-18-2

4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol

Cat. No.: B584991
CAS No.: 1346605-18-2
M. Wt: 247.382
InChI Key: BKCFZQQZVCEESN-UHFFFAOYSA-N
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Description

4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol, also known as 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol, is a useful research compound. Its molecular formula is C16H25NO and its molecular weight is 247.382. The purity is usually 95%.
BenchChem offers high-quality 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[1-cyclohexyl-2-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFZQQZVCEESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Desvenlafaxine Deshydroxy Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and manufacturing of Desvenlafaxine (O-desmethylvenlafaxine), the control of process-related impurities is a critical quality attribute mandated by ICH Q3A(R2) guidelines. Among these, the Desvenlafaxine Deshydroxy Impurity (CAS 1346605-18-2) represents a significant challenge due to its structural similarity to the API and its formation through common reduction/dehydration pathways.

This guide provides a definitive technical analysis of this impurity, detailing its structural elucidation, mechanistic formation pathways, and validated analytical strategies for detection and control.

Structural Characterization & Anatomy

The "Deshydroxy" impurity is the structural analog of Desvenlafaxine where the tertiary hydroxyl group on the cyclohexane ring has been reduced to a hydrogen atom. This modification significantly alters the lipophilicity and retention behavior of the molecule compared to the parent drug.

Comparative Chemical Data
FeatureDesvenlafaxine Succinate (API)Deshydroxy Impurity
Chemical Name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol4-[2-(dimethylamino)-1-cyclohexylethyl]phenol
CAS Number 386750-22-7 (Succinate)1346605-18-2
Molecular Formula C16H25NO2 (Free base)C16H25NO
Molecular Weight 263.38 g/mol 247.38 g/mol
Polarity Polar (Contains 1° Phenolic OH, 3° Aliphatic OH)Less Polar (Lacks 3° Aliphatic OH)
Key Difference Contains Cyclohexanol ringContains Cyclohexane ring
Structural Visualization

The following diagram illustrates the precise atomic difference. The removal of the oxygen atom at the C1 position of the cyclohexane ring defines the impurity.

StructureComparison cluster_legend Structural Delta Desvenlafaxine Desvenlafaxine (API) C16H25NO2 (Contains Tertiary -OH) Impurity Deshydroxy Impurity C16H25NO (Cyclohexane Ring - No OH) Desvenlafaxine->Impurity Loss of Oxygen (Reduction/Deoxygenation) Note The impurity lacks the aliphatic hydroxyl group at the bridgehead carbon.

Figure 1: Structural transformation from Desvenlafaxine to its Deshydroxy analog.

Mechanistic Formation Pathways

Understanding the causality of impurity formation is essential for process control. The Deshydroxy impurity is rarely formed directly; it is typically the result of a two-step sequence involving dehydration followed by reduction , or aggressive hydrogenolysis .

Primary Pathway: Acid-Catalyzed Dehydration & Reduction

During the synthesis of Desvenlafaxine (often via the cyclohexanone condensation route), acidic conditions are used.

  • Dehydration (The Precursor): The tertiary alcohol in Desvenlafaxine is prone to acid-catalyzed dehydration, forming an alkene intermediate (often referred to as the "Dehydration Impurity" or Impurity F).

  • Reduction (The Formation): If the process involves a subsequent hydrogenation step (e.g., using Pd/C to remove protecting groups like benzyl ethers), the alkene double bond is reduced to a single bond, yielding the Deshydroxy impurity.

Secondary Pathway: Over-Reduction

In processes utilizing strong reducing agents (e.g., boranes or aggressive catalytic hydrogenation) to reduce amides or nitriles, direct hydrogenolysis of the benzylic-like tertiary alcohol can occur, though this is sterically less favored than the dehydration route.

FormationPathway API Desvenlafaxine Precursor (Tertiary Alcohol) Acid Acidic Conditions / Heat (Process Stress) API->Acid Alkene Dehydration Impurity (Alkene) (Intermediate) Acid->Alkene -H2O (Elimination) Reduction Catalytic Hydrogenation (Pd/C, H2) Alkene->Reduction Deshydroxy Deshydroxy Impurity (Saturated Cyclohexane) Reduction->Deshydroxy +H2 (Saturation)

Figure 2: The dominant reaction pathway: Dehydration followed by Hydrogenation.

Analytical Strategy & Detection

Due to the lack of the hydroxyl group, the Deshydroxy impurity is significantly less polar than Desvenlafaxine. This distinct physicochemical property dictates the analytical method.

Chromatographic Behavior (RP-HPLC)

In Reverse-Phase HPLC (C18 or C8 columns), the Deshydroxy impurity will exhibit a higher Relative Retention Time (RRT) compared to the API. It elutes after Desvenlafaxine because the hydrophobic cyclohexane ring interacts more strongly with the stationary phase than the hydroxy-cyclohexyl ring of the API.

Recommended Protocol Parameters:

ParameterSpecificationRationale
Column C18 or C8 (e.g., Zorbax SB-CN or C18)Provides hydrophobic selectivity to separate the non-polar impurity.
Mobile Phase A Buffer (pH 3.0 - 6.0) e.g., Phosphate or CitrateControls ionization of the dimethylamino group.
Mobile Phase B Acetonitrile (ACN)Stronger solvent strength for eluting the late-eluting hydrophobic impurity.
Detection UV @ 225 nmThe phenolic ring provides adequate absorbance at this wavelength.
RRT Expectation > 1.2 (Typically 1.5 - 2.0)Elutes significantly later due to loss of -OH polarity.
Mass Spectrometry (LC-MS/MS) Identification

For definitive identification during method validation, MS/MS is required.

  • Parent Ion [M+H]+: 248.2 m/z (Consistent with MW 247.38).

  • Fragmentation:

    • Loss of dimethylamine (-45 Da).

    • Tropylium ion formation (characteristic of benzyl/phenol structures).

    • Differentiation: Desvenlafaxine (264 m/z) will show a water loss (-18 Da) fragment which the Deshydroxy impurity cannot produce (as it lacks the aliphatic OH).

Control & Mitigation Strategies

To prevent the formation of the Deshydroxy impurity (CAS 1346605-18-2), the following critical process parameters (CPPs) must be controlled:

  • pH Control: Avoid prolonged exposure to strong acids at high temperatures during the synthesis of the Desvenlafaxine precursor. This minimizes the initial dehydration to the alkene.

  • Hydrogenation Selectivity: If using Pd/C for debenzylation (O-dealkylation), ensure the catalyst loading and hydrogen pressure are optimized. Over-active catalysts will reduce any transient alkenes formed.

  • Water Content: In some synthetic routes, the presence of water can suppress the dehydration equilibrium.

References

  • Veeprho Laboratories. (2024). Desvenlafaxine Deshydroxy Impurity Structure and CAS Details. Retrieved from [Link][1]

  • Cleanchem Laboratories. (2024). Desvenlafaxine Impurity Standards and Profiling. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006).[2] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Desvenlafaxine Related Compounds. National Library of Medicine. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Advances in Research at Synthesis Process Optimization of O-desmethylvenlafaxine Succinate. Retrieved from [Link]

Sources

Technical Guide: Desvenlafaxine Impurity Profile Identification & Control Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Desvenlafaxine Succinate (DVS), a serotonin-norepinephrine reuptake inhibitor (SNRI), impurity profiling is not merely a compliance exercise but a critical quality attribute (CQA). As the major active metabolite of Venlafaxine, DVS presents a unique challenge: its impurity profile often overlaps with its parent drug's metabolic pathway.

This guide provides a technical roadmap for identifying, characterizing, and controlling DVS impurities. It moves beyond standard pharmacopeial lists to address the causality of impurity formation—distinguishing between synthetic by-products (e.g., N-demethylation) and stress-induced degradants (e.g., oxidative N-oxides).

Impurity Genealogy: The Synthetic & Degradation Context

To control impurities, one must first map their origin.[1] The impurity profile of DVS is heavily dependent on its synthetic route—typically the O-demethylation of Venlafaxine—and its susceptibility to oxidative and acidic stress.

The Origin Map

The following diagram illustrates the genesis of key impurities, categorizing them by their root cause (Process vs. Stability).

DVS_Impurity_Map Venlafaxine Venlafaxine (Starting Material) DVS Desvenlafaxine (API) Venlafaxine->DVS O-Demethylation Imp_A Impurity A (Unreacted Venlafaxine) Venlafaxine->Imp_A Incomplete Rxn Imp_B Impurity B (N-desmethylvenlafaxine) Venlafaxine->Imp_B Side Rxn (N-Demethylation) Imp_C Impurity C (N,O-didesmethylvenlafaxine) DVS->Imp_C Over-reaction Oxidation Oxidative Stress (Peroxide) DVS->Oxidation Acid Acidic Stress (Hydrolysis/Dehydration) DVS->Acid N_Oxide Desvenlafaxine N-Oxide Oxidation->N_Oxide +16 Da Dehyd Cyclohexenyl Analog (Dehydration Product) Acid->Dehyd -18 Da (H2O loss)

Figure 1: Genealogical map of Desvenlafaxine impurities distinguishing between synthetic by-products (yellow) and degradation products (red).

Analytical Strategy: Method Development & Validation

Standard UV detection is often insufficient for definitive identification due to the lack of distinct chromophores in aliphatic amine impurities. Therefore, a Stability-Indicating Method (SIM) using LC-MS/MS is required for structural elucidation, while HPLC-UV is validated for routine QC.

Chromatographic Logic
  • Stationary Phase: A C8 or C18 column (e.g., Agilent Zorbax Eclipse XDB-C8 or Waters SymmetryShield) is preferred. The C8 phase often provides better peak shape for the polar amine group of DVS compared to C18, reducing tailing.

  • pH Control: The mobile phase must be buffered to acidic pH (approx. 3.0 - 6.5).[2] At this pH, the tertiary amine is protonated, preventing interaction with residual silanols on the column, which causes peak tailing.

  • Mobile Phase:

    • QC Method: Phosphate Buffer (pH 3.0) : Acetonitrile.[3]

    • MS Compatible: Ammonium Acetate (pH 6.5) : Methanol/Acetonitrile.

Protocol: High-Resolution LC-MS/MS Profiling

This protocol is designed to separate and identify unknown degradants at the 0.05% identification threshold.

Instrument: Q-TOF or Triple Quadrupole MS coupled with UHPLC.

ParameterSetting / Condition
Column C8 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→60% B; 15-20 min: 60% B; 20-25 min: 10% B.
Flow Rate 0.8 mL/min
Detection UV at 225 nm (primary) and 275 nm (secondary)
MS Source ESI Positive Mode (+ve)
MS Parameters Capillary: 3.5 kV; Source Temp: 350°C; Cone Voltage: 30V

Scientific Rationale: The gradient starts with low organic content to retain the polar N,O-didesmethyl degradants, while the ramp to 60% ensures elution of the more hydrophobic starting material (Venlafaxine). ESI positive mode is selected because DVS and its impurities are basic amines, readily forming


 ions.

Stress Testing & Degradation Chemistry[2][4][5][6]

To validate the method's specificity, Desvenlafaxine must be subjected to forced degradation.[2][4] The results confirm the "Stability-Indicating" nature of the method.[2][4]

Acidic Hydrolysis (The Dehydration Pathway)
  • Condition: 1N HCl at 70°C for 2 hours.

  • Observation: Formation of a major degradant at RRT ~1.55.

  • Mechanism: Acid-catalyzed dehydration of the tertiary alcohol on the cyclohexyl ring.

  • Identification: The mass spectrum shows a parent ion of m/z 246.5 (

    
    ). This corresponds to the loss of water (
    
    
    
    ), yielding the Cyclohexenyl analog (4-[2-(dimethylamino)-1-(cyclohex-1-en-1-yl)ethyl]phenol).
Oxidative Stress (The N-Oxide Pathway)
  • Condition: 3%

    
     at 50°C for 2 hours.
    
  • Observation: Formation of a degradant at RRT ~1.1.[4]

  • Mechanism: Oxidation of the tertiary amine nitrogen.

  • Identification: The mass spectrum shows a parent ion of m/z 280.4 (

    
    ). This corresponds to the addition of an oxygen atom, yielding Desvenlafaxine N-oxide .
    

Structural Elucidation Workflow

When an unknown peak exceeds the identification threshold (0.10%), the following logic gate is applied to solve the structure.

Elucidation_Workflow Start Unknown Peak > 0.10% AccurateMass Q-TOF / HRMS Determine Molecular Formula Start->AccurateMass Frag_Analysis MS/MS Fragmentation (Collision Induced Dissociation) AccurateMass->Frag_Analysis Decision Mass Shift from API? Frag_Analysis->Decision Plus16 +16 Da (N-Oxidation) Decision->Plus16 Oxidative Minus14 -14 Da (Demethylation) Decision->Minus14 Synthetic Minus18 -18 Da (Dehydration) Decision->Minus18 Acidic NMR Isolate & NMR (If Isomers suspected) Decision->NMR Ambiguous Final Structure Confirmed Plus16->Final Minus14->Final Minus18->Final NMR->Final

Figure 2: Decision tree for the structural elucidation of unknown Desvenlafaxine impurities.

Control Strategy & Regulatory Thresholds

The control strategy aligns with ICH Q3A(R2) (Impurities in New Drug Substances) and ICH Q3B(R2) (Impurities in New Drug Products).

Specification Limits

Based on a maximum daily dose (MDD) of < 2 g/day , the following thresholds apply:

Impurity TypeICH ThresholdRecommended Action
Reporting Threshold 0.05%Integrate and report in CoA.
Identification Threshold 0.10%Must determine structure (LC-MS).
Qualification Threshold 0.15%Must prove safety (Tox studies) if exceeded.
Genotoxic Impurities (GTIs)

Special attention must be paid to reagents used in the synthesis that may be mutagenic.

  • Alkyl Halides: If alkyl halides are used in early steps, they must be controlled to ppm levels (TTC < 1.5 µ g/day ).

  • Control: Validated GC-MS methods are typically required to quantify residual solvents or alkylating agents, as HPLC-UV is not sensitive enough for ppm-level detection.

References

  • International Council for Harmonisation (ICH). (2006).[5] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[5] ICH Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]

  • Rao, K. N., et al. (2012). Quantification of Potential Impurities by a Stability Indicating HPLC Method in Desvenlafaxine Succinate Monohydrate Active Pharmaceutical Ingredient. International Journal of Research in Pharmaceutical and Biomedical Sciences.[4] Retrieved from [Link]

  • Chhalotiya, U. K., et al. (2012). Stability-Indicating LC Method for the Determination of Desvenlafaxine in Presence of Degradation Products. Bulletin of Faculty of Pharmacy, Cairo University. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). Desvenlafaxine Succinate Monograph.[4] USP-NF.[3] (Requires Subscription). General Chapter <621> Chromatography.[3]

Sources

Executive Summary & Strategic Importance

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Deshydroxy-O-Desmethylvenlafaxine (Deshydroxy-ODV)

The Deshydroxy-O-desmethylvenlafaxine analog (hereafter referred to as Deshydroxy-ODV ) represents a critical structural modification of the antidepressant Desvenlafaxine (O-desmethylvenlafaxine). Chemically, it is defined by the reduction of the tertiary cyclohexanol moiety to a cyclohexane ring.

For drug development professionals, this molecule holds dual significance:

  • Impurity Profiling (CMC): It is a potential "over-reduction" process impurity generated during the catalytic hydrogenation steps often used to synthesize Venlafaxine or Desvenlafaxine. It is distinct from the alkene intermediate (Anhydro-ODV, USP Related Compound A) but shares similar lipophilic characteristics.

  • Structure-Activity Relationship (SAR): It serves as a negative control in pharmacological assays. The removal of the aliphatic hydroxyl group eliminates a key hydrogen-bond donor/acceptor site, typically resulting in significantly altered binding affinity for the Serotonin (SERT) and Norepinephrine (NET) transporters, thereby validating the pharmacophore model of the parent drug.

Chemical Identity & Physicochemical Properties

The core distinction between the parent drug and this analog lies in the aliphatic ring saturation.

FeatureDesvenlafaxine (ODV)Deshydroxy-ODV (Target)Anhydro-ODV (Impurity A)
Structure Phenol + Cyclohexanol Phenol + Cyclohexane Phenol + Cyclohexene
Formula C₁₆H₂₅NO₂C₁₆H₂₅NOC₁₆H₂₃NO
MW 263.38 g/mol 247.38 g/mol 245.36 g/mol
Polarity Polar (Tertiary -OH)Non-Polar (Lipophilic)Non-Polar (Lipophilic)
Key Risk Active APIOver-reduction ImpurityDehydration Impurity

Structural Significance: The tertiary hydroxyl group in Desvenlafaxine is responsible for orienting the phenyl and amine groups within the neurotransmitter transporter binding pocket. Its removal in Deshydroxy-ODV increases the LogP (partition coefficient), making the molecule significantly more lipophilic. This shift drastically changes its retention behavior in Reverse Phase Chromatography (RPC), causing it to elute much later than the parent API.

Synthesis & Formation Pathways

The formation of Deshydroxy-ODV typically occurs via two distinct pathways, both relevant to process chemistry control strategies.

Pathway A: Over-Reduction of Anhydro-ODV

During the synthesis of Venlafaxine/Desvenlafaxine, an intermediate alkene (Anhydro-ODV) is often formed via dehydration. If catalytic hydrogenation (e.g., Pd/C, H₂) is employed to reduce other functional groups (or if used to synthesize the scaffold), the alkene can be inadvertently reduced to the alkane (Deshydroxy-ODV).

Pathway B: Direct Hydrogenolysis

Under harsh acidic reduction conditions (e.g., Ionic Hydrogenation with Triethylsilane/TFA), the tertiary benzylic-like alcohol of Desvenlafaxine can be directly deoxygenated.

Experimental Protocol: Targeted Synthesis (Pathway A) To generate the standard for impurity qualification.

  • Precursor: Dissolve 1.0 eq of Anhydro-O-desmethylvenlafaxine (USP Related Compound A) in Methanol.

  • Catalyst: Add 10% w/w Palladium on Carbon (Pd/C).

  • Reaction: Pressurize with Hydrogen gas (H₂) to 30 psi at room temperature. Stir for 4-6 hours.

    • Note: Monitor via TLC or LC-MS. The disappearance of the alkene peak (UV 220-250nm) and appearance of the saturated peak indicates conversion.

  • Workup: Filter catalyst through Celite. Concentrate filtrate under vacuum.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes to yield Deshydroxy-ODV as a white solid.

SynthesisPathway Venlafaxine Venlafaxine (Parent) ODV Desvenlafaxine (ODV - API) Venlafaxine->ODV O-Demethylation (Metabolism/Synth) Anhydro Anhydro-ODV (Alkene Impurity) ODV->Anhydro Acidic Dehydration (-H2O) Deshydroxy Deshydroxy-ODV (Alkane Analog) ODV->Deshydroxy Direct Hydrogenolysis (Over-reduction) Anhydro->Deshydroxy Cat. Hydrogenation (+H2 / Pd/C)

Figure 1: Synthesis and degradation pathways leading to the formation of Deshydroxy-ODV.

Analytical Profiling (HPLC & LC-MS)

Due to the lack of the hydroxyl group, Deshydroxy-ODV lacks the chromophore shift associated with the alcohol-phenyl interaction, but the phenol ring remains. Detection is feasible via UV, but MS is preferred for definitive ID.

Methodology: Reverse Phase HPLC (Impurity Tracking)

This protocol ensures separation of the polar API from the non-polar Deshydroxy analog.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (or Phosphate Buffer pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 225 nm (Phenol absorption) and 275 nm.

  • Gradient Profile:

Time (min)% Mobile Phase BRationale
0.010%Initial hold for polar salts.
5.010%Elution of Desvenlafaxine (Early eluter due to -OH).
20.080%Ramp to elute lipophilic impurities.
25.080%Elution of Deshydroxy-ODV (Late eluter).
25.110%Re-equilibration.

Mass Spectrometry (MS/MS) Fingerprint:

  • Parent Ion [M+H]+: 248.2 m/z (Calculated).

  • Fragmentation:

    • Loss of Dimethylamine (-45 Da): ~203 m/z.

    • Tropylium ion formation (characteristic of benzyl derivatives).

AnalyticalDecision Sample Unknown Impurity Peak (RT > Desvenlafaxine) UV_Check UV Spectrum Check (Max ~225/275 nm?) Sample->UV_Check MS_Check Mass Spec Analysis ([M+H]+) UV_Check->MS_Check Decision1 Mass = 246 m/z MS_Check->Decision1 Loss of H2O Decision2 Mass = 248 m/z MS_Check->Decision2 Loss of O Result1 ID: Anhydro-ODV (Alkene) Decision1->Result1 Result2 ID: Deshydroxy-ODV (Alkane) Decision2->Result2

Figure 2: Analytical decision tree for distinguishing Deshydroxy-ODV from the Anhydro impurity.

Pharmacology & SAR Implications

While Deshydroxy-ODV is primarily tracked as an impurity, its pharmacological profile offers insight into the binding mechanism of Venlafaxine derivatives.

  • Binding Hypothesis: The aliphatic hydroxyl group in Desvenlafaxine is believed to engage in hydrogen bonding with serine or threonine residues within the central binding site of SERT/NET.

  • Predicted Activity: The Deshydroxy analog lacks this anchor.[2] Consequently, it typically exhibits reduced affinity (Ki) for the transporters compared to the parent drug.

  • Toxicity: As a phenol derivative, it retains the potential for Phase II conjugation (glucuronidation). However, the increased lipophilicity suggests it may cross the Blood-Brain Barrier (BBB) more readily, potentially leading to off-target CNS effects if present in high concentrations.

Regulatory Standards (ICH Q3A/B)

In the context of drug development, Deshydroxy-ODV is classified as a Specified Unidentified Impurity until structurally characterized, after which it becomes a Specified Identified Impurity .

  • Reporting Threshold: > 0.05% (or 0.10% depending on daily dose).

  • Identification Threshold: > 0.10% (for max daily dose ≤ 1g).

  • Qualification Threshold: > 0.15% (requires tox studies if exceeded).

Recommendation: If Deshydroxy-ODV exceeds 0.15% in the final drug substance, it must be qualified via Ames test and a 14-day repeat-dose toxicity study, unless justification via "metabolite qualification" (proving it is a major human metabolite) can be provided.

References

  • United States Pharmacopeia (USP). Desvenlafaxine Succinate Monograph: Organic Impurities.[1][3] USP-NF. (Lists Related Compound A, the precursor to Deshydroxy analog).

  • Muth, E. A., et al. Biochemical, neurophysiological, and behavioral effects of wy-45,233 (Desvenlafaxine) and other identified metabolites of the antidepressant venlafaxine. Drug Development Research, 23(3), 191-199. (Foundational SAR data).

  • FDA Center for Drug Evaluation and Research. Application No. 22-291: Pristiq (Desvenlafaxine) Chemistry Review. (Details on impurity limits and degradation pathways).

  • PubChem. Compound Summary: Desvenlafaxine & Related Compounds.[4][5] National Library of Medicine.

Sources

Difference between Desvenlafaxine and deshydroxy impurity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and analytical divergences between Desvenlafaxine and its critical process-related impurity, the Deshydroxy analog.

Structural Divergence, Mechanistic Origins, and Analytical Control

Executive Summary

In the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), purity profiling is critical for regulatory compliance (ICH Q3A/B) and clinical safety. Desvenlafaxine (O-desmethylvenlafaxine) is the major active metabolite of venlafaxine.[1] A critical impurity often encountered during its synthesis is the Deshydroxy Impurity (4-[2-(dimethylamino)-1-cyclohexylethyl]phenol).

This impurity represents a "deoxygenated" analog where the tertiary hydroxyl group on the cyclohexyl ring is absent. This single atomic difference significantly alters the physicochemical profile, increasing lipophilicity and altering the metabolic fate, necessitating rigorous chromatographic separation and process control.

Molecular Architecture & Physicochemical Divergence

The core difference lies in the cyclohexyl ring substitution . Desvenlafaxine possesses a tertiary alcohol (1-hydroxycyclohexyl), conferring polarity and hydrogen-bonding capability essential for receptor binding and solubility. The Deshydroxy impurity lacks this moiety, resulting in a strictly hydrophobic cyclohexyl ring.

Table 1: Comparative Physicochemical Profile
FeatureDesvenlafaxine (API)Deshydroxy Impurity
Chemical Name 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol4-[2-(dimethylamino)-1-cyclohexylethyl]phenol
CAS Registry 93413-62-8 (Free Base)1346605-18-2
Molecular Formula C₁₆H₂₅NO₂C₁₆H₂₅NO
Molecular Weight 263.38 g/mol 247.38 g/mol
Structural Difference Contains Tertiary -OH on cyclohexyl ringNo -OH on cyclohexyl ring
LogP (Predicted) ~2.3 (Moderate Lipophilicity)~4.5 (High Lipophilicity)
Chromatographic Behavior Elutes Earlier (Polar)Elutes Later (Non-polar/Retained)
H-Bond Donors 2 (Phenolic -OH, Cyclohexyl -OH)1 (Phenolic -OH only)

Synthetic Genesis & Degradation Mechanics

The formation of the Deshydroxy impurity is typically process-related rather than a degradation product of the final API. It arises via two primary pathways depending on the synthetic route employed.

Mechanism A: Over-Reduction (De Novo Synthesis)

In the route involving the condensation of p-methoxyphenylacetamide with cyclohexanone followed by reduction:

  • Dehydration: The tertiary alcohol intermediate is susceptible to acid-catalyzed dehydration, forming a Cyclohexenyl intermediate (Alkene impurity).

  • Over-Reduction: If strong reducing agents (e.g., catalytic hydrogenation or excessive hydride donors) are used to remove protecting groups or reduce the amide, the alkene can be reduced to the saturated Cyclohexyl alkane (Deshydroxy impurity).

Mechanism B: Carryover (Venlafaxine Route)

If Desvenlafaxine is synthesized via O-demethylation of Venlafaxine:

  • Venlafaxine synthesis itself may generate "Deoxy-Venlafaxine" (the deshydroxy analog of Venlafaxine).

  • During O-demethylation (e.g., using L-Selectride or thiolates), Deoxy-Venlafaxine is also O-demethylated, yielding the Deshydroxy Impurity.

Visualization: Impurity Formation Pathway

Desvenlafaxine_Impurity_Pathways Precursor Precursor (Amide Intermediate) Alcohol_Int Tertiary Alcohol Intermediate Precursor->Alcohol_Int Condensation Desvenlafaxine Desvenlafaxine (Target API) Alcohol_Int->Desvenlafaxine controlled reduction Alkene Cyclohexenyl Impurity (Dehydration Product) Alcohol_Int->Alkene Acidic Dehydration (-H2O) Deshydroxy Deshydroxy Impurity (Over-Reduced) Alkene->Deshydroxy Hydrogenation/ Over-reduction

Caption: Mechanistic bifurcation showing the origin of the Deshydroxy impurity via dehydration and subsequent over-reduction of the tertiary alcohol intermediate.

Analytical Strategy: Separation Protocol

Due to the significant difference in lipophilicity (LogP ~2.3 vs ~4.5), Reverse Phase HPLC (RP-HPLC) is the standard for separation. The Deshydroxy impurity will exhibit a Relative Retention Time (RRT) > 1.0 , eluting significantly later than Desvenlafaxine.

Method Validation Protocol (Self-Validating System)

Objective: Achieve resolution (Rs) > 2.0 between Desvenlafaxine and Deshydroxy Impurity.

1. Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18), 250 x 4.6 mm, 5 µm.

    • Rationale: A C18 chain is required to interact with the hydrophobic cyclohexyl ring of the impurity for adequate retention.

  • Mobile Phase A: Buffer (0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid).

    • Rationale: Low pH suppresses the ionization of the phenolic group (pKa ~10) and ensures the amine (pKa ~9) is protonated, improving peak shape and preventing tailing.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Mode: Gradient Elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.[3][4]

  • Column Temp: 30°C.

2. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase Description
0.08515Initial Equilibration
5.08515Isocratic Hold (Elute API)
25.03070Ramp (Elute Lipophilic Impurities)
30.03070Wash
31.08515Re-equilibration
3. System Suitability Criteria

To ensure data trustworthiness, the system must pass these checks before sample analysis:

  • Resolution (Rs): > 2.0 between Desvenlafaxine and Deshydroxy Impurity (spiked standard).

  • Tailing Factor: < 1.5 for the Desvenlafaxine peak.[4]

  • RSD: < 2.0% for replicate injections of the standard.

Experimental Protocol: Isolation & Identification

If the impurity standard is not commercially available, it must be synthesized or isolated to confirm its structure (NMR/MS).

Workflow: Structural Confirmation via LC-MS
  • Sample Prep: Dissolve crude Desvenlafaxine (1 mg/mL) in Water:ACN (50:50).

  • LC-MS Setup: Use the gradient method described above coupled to a Q-TOF or Orbitrap Mass Spectrometer.

  • Target Identification:

    • Desvenlafaxine: Look for [M+H]⁺ = 264.19.

    • Deshydroxy Impurity: Look for [M+H]⁺ = 248.19 (Mass deficit of 16 Da corresponding to Oxygen).

  • Fragmentation (MS/MS):

    • Desvenlafaxine typically shows a loss of water (-18 Da) from the cyclohexyl ring.

    • Crucial Validation: The Deshydroxy impurity will NOT show the immediate loss of water from the precursor ion in the same manner, confirming the absence of the aliphatic hydroxyl group.

Regulatory & Toxicity Context

  • Classification: Under ICH Q3A(R2), the Deshydroxy impurity is a Process-Related Impurity .

  • Reporting Threshold: > 0.05% (for max daily dose < 2g).

  • Identification Threshold: > 0.10%.

  • Qualification Threshold: > 0.15%.[3]

  • Toxicology: While generally not considered genotoxic (structure does not contain structural alerts like epoxides or aromatic nitrosamines), its increased lipophilicity suggests higher blood-brain barrier (BBB) permeability and potentially different off-target binding profiles compared to the parent drug. It must be controlled strictly within specifications.

References

  • United States Pharmacopeia (USP). Desvenlafaxine Succinate Monograph: Organic Impurities.[3][4][5] USP-NF.[3]

    • Source:

  • International Council for Harmonisation (ICH).Guideline Q3A(R2): Impurities in New Drug Substances.

    • Source:

  • Chakraborty, S., et al. (2015). Stability indicating RP-HPLC method for the determination of Desvenlafaxine Succinate in bulk and pharmaceutical dosage forms.[2][6] Arabian Journal of Chemistry.

    • Source:

  • Veeprho Laboratories.Desvenlafaxine Deshydroxy Impurity Reference Standard (CAS 1346605-18-2).

    • Source:

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Desvenlafaxine (O-desmethylvenlafaxine), the major active metabolite of Venlafaxine, the identification and control of related compounds are critical for regulatory compliance (ICH Q3A/Q3B) and patient safety. Unlike its parent compound, Desvenlafaxine bypasses CYP2D6 metabolism, offering a more predictable pharmacokinetic profile. However, its chemical structure—containing a phenolic hydroxyl group and a tertiary amine—renders it susceptible to specific oxidative and hydrolytic degradation pathways.

This guide provides a technical framework for the identification of Desvenlafaxine related compounds, focusing on forced degradation profiling and LC-MS/MS structural elucidation . It moves beyond standard operating procedures to explain the mechanistic causality of impurity formation and the analytical logic required to detect them.

Part 1: Molecular Architecture & Stability Context

Desvenlafaxine (C16H25NO2) is chemically designated as 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol.[1][2][3][4][5][6] To identify related compounds, one must first understand the molecule's reactive centers:

  • Phenolic Hydroxyl: Susceptible to oxidation (quinone formation) and conjugation.

  • Tertiary Amine: The primary site for N-oxidation.

  • Cyclohexanol Moiety: Prone to acid-catalyzed dehydration, leading to cyclohexene derivatives.

Figure 1: Desvenlafaxine Chemical Lineage & Degradation Pathways

The following diagram illustrates the relationship between the parent drug (Venlafaxine), the active metabolite (Desvenlafaxine), and its primary degradation products.[3][5]

Desvenlafaxine_Pathways Venlafaxine Venlafaxine (Precursor/Impurity A) Desvenlafaxine Desvenlafaxine (API) Venlafaxine->Desvenlafaxine O-Demethylation (Metabolism/Synthesis) NOxide Desvenlafaxine N-Oxide (Oxidative Degradant) Desvenlafaxine->NOxide Oxidation (H2O2) Dehydrated Dehydration Product (m/z 246.5) (Acidic Degradant) Desvenlafaxine->Dehydrated Acid Hydrolysis (HCl) - H2O NDesmethyl N-Desmethyl Desvenlafaxine (Minor Metabolite/Impurity) Desvenlafaxine->NDesmethyl N-Demethylation

Caption: Chemical lineage showing Venlafaxine as a precursor impurity and the divergence of Desvenlafaxine into oxidative (N-oxide) and hydrolytic (dehydration) degradants.[1][2][3][5][7]

Part 2: Regulatory Landscape (ICH Q3A/Q3B)

Identification is driven by thresholds defined in ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products) .

Threshold TypeLimit (Based on Max Daily Dose < 2g)Action Required
Reporting Threshold 0.05%Report result; no ID required.
Identification Threshold 0.10% or 1.0 mg (whichever is lower)Structural identification required.
Qualification Threshold 0.15% or 1.0 mg (whichever is lower)Biological safety data required.

Critical Insight: Desvenlafaxine succinate is often dosed at 50–100 mg/day. Therefore, any impurity appearing >0.10% in HPLC analysis mandates full structural elucidation using LC-MS/MS or NMR [1].

Part 3: Forced Degradation Strategy

To validate an analytical method, you must prove it can detect impurities that might form. This is achieved through stress testing.[5][8]

Experimental Protocol: Stress Conditions

Note: These conditions are designed to achieve 10–20% degradation. Over-degradation (>20%) can lead to secondary degradants that are not clinically relevant.

  • Acidic Hydrolysis:

    • Reagent: 1N HCl.

    • Condition: Reflux at 80°C for 4–8 hours.

    • Target: Induces dehydration of the cyclohexanol ring.

    • Expected Result: Formation of a peak at m/z ~246.5 (Loss of 18 Da).[5]

  • Oxidative Stress:

    • Reagent: 3% H2O2.

    • Condition: Ambient temperature for 2–6 hours.

    • Target: N-oxidation of the tertiary amine.

    • Expected Result: Formation of Desvenlafaxine N-oxide (m/z ~280, +16 Da).

  • Photolytic Stress:

    • Condition: 1.2 million lux hours (UV/Vis).

    • Target: Phenolic radical formation.

Part 4: Analytical Method Development (LC-MS/MS)

The separation of Desvenlafaxine from its N-oxide and Venlafaxine requires a method that balances retention of polar amines with resolution of hydrophobic impurities.

The "Self-Validating" Protocol

This protocol uses Ammonium Acetate to control pH. This is causal to the success of the method: it ensures the tertiary amine is protonated (improving peak shape) while remaining volatile for MS compatibility [2].

Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[9]

Chromatographic Conditions:

  • Column: C18 (e.g., Waters SymmetryShield or equivalent), 5 µm, 250 x 4.6 mm.[5][10]

    • Why: SymmetryShield contains embedded polar groups that prevent peak tailing of basic amines like Desvenlafaxine.

  • Mobile Phase A: 0.05 M Ammonium Acetate (pH adjusted to 6.5 with acetic acid).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.[8][11]

  • Gradient:

    • 0-5 min: 80% A (Isocratic hold for polar degradants).

    • 5-20 min: 80% A → 20% A (Linear gradient to elute Venlafaxine).

    • 20-25 min: 20% A (Wash).

Mass Spectrometry Settings (ESI+):

  • Ion Source: Electrospray Ionization (Positive Mode).[5]

  • Source Temp: 500°C.

  • Key Transitions (MRM):

    • Desvenlafaxine: 264.2 → 58.1 (Dimethylamine fragment).

    • Venlafaxine (Impurity A): 278.2 → 58.1.

    • N-Oxide: 280.2 → 264.2 (Loss of oxygen) or 58.1.

Figure 2: Identification Workflow

The following workflow ensures that every new peak is systematically categorized.

ID_Workflow Sample Stressed Sample (Acid/Oxidation) LCUV LC-UV Analysis (Check Purity/Thresholds) Sample->LCUV Threshold Peak > 0.10%? LCUV->Threshold Threshold->LCUV No (Ignore) LCMS LC-MS/MS (Q-TOF) Determine Exact Mass Threshold->LCMS Yes Database Compare with Knowns (Venlafaxine, N-Oxide) LCMS->Database Match Match Found? Database->Match Confirm Confirm with Reference Std Match->Confirm Yes Isolate Prep-HPLC Isolation Match->Isolate No NMR 1H / 13C NMR Structural Elucidation Isolate->NMR

Caption: Step-by-step decision tree for identifying unknown impurities, compliant with ICH Q3B(R2) decision logic.

Part 5: Specific Impurity Profiles

The following table summarizes the key related compounds identified in literature and stability studies [3].

Compound NameRelative Retention Time (RRT)Mass (m/z) [M+H]+Origin/Mechanism
Desvenlafaxine (API) 1.00264.2Parent Molecule
Impurity A (Venlafaxine) ~1.2 - 1.4278.2Process Impurity (Methylation precursor)
Desvenlafaxine N-Oxide ~1.1280.2Oxidative Degradation (Peroxide stress)
Dehydration Product ~0.8 - 0.9246.2Acidic Degradation (Loss of H2O from cyclohexanol)
N-Desmethyl Desvenlafaxine ~0.5 - 0.7250.2Minor Metabolite / Process Impurity
Technical Note on Dehydration Product

Under strong acidic conditions (1N HCl, 80°C), the tertiary alcohol on the cyclohexyl ring undergoes elimination. The resulting mass spectrum shows a parent ion of 246.2 , corresponding to


. This is a critical stability-indicating marker for formulation stability in acidic environments.
Technical Note on N-Oxide

The N-oxide is often formed during storage if the formulation contains excipients with peroxide impurities (e.g., Povidone). In MS/MS, the N-oxide often shows a characteristic loss of 16 Da (Oxygen) or 18 Da (Water) depending on the collision energy.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).[12][13][14][15][16] International Conference on Harmonisation. Link

  • Ananda, S. et al. (2012).[8] Quantification of Potential Impurities by a Stability Indicating HPLC Method in Desvenlafaxine Succinate Monohydrate Active Pharmaceutical Ingredient. International Journal of Research in Pharmaceutical and Biomedical Sciences.[8] Link

  • Chhalotiya, U.K. et al. (2012). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis. Link

Sources

Technical Guide: Venlafaxine Metabolite & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of Major Depressive Disorder (MDD) and anxiety.[1] Its pharmacokinetic profile is complex due to extensive first-pass metabolism, primarily driven by CYP2D6 and CYP3A4 .

For researchers and drug development professionals, distinguishing between in vivo metabolites and in vitro process impurities is critical. While some compounds (like N-desmethylvenlafaxine) appear in both categories, their origins and regulatory implications differ.[1][2] This guide provides a definitive technical breakdown of these compounds, their formation pathways, and the validated methodologies required for their detection.

Metabolic Pathway Analysis

Venlafaxine undergoes extensive hepatic metabolism. The primary active metabolite, O-desmethylvenlafaxine (ODV) , is equipotent to the parent compound and is marketed separately as Desvenlafaxine.[1] The metabolic ratio of Venlafaxine to ODV is a key biomarker for CYP2D6 phenotype status (Poor Metabolizers vs. Extensive Metabolizers).[1]

Pathway Mechanics[1]
  • Major Route (CYP2D6): O-demethylation yields O-desmethylvenlafaxine (ODV).[1]

  • Minor Route (CYP3A4): N-demethylation yields N-desmethylvenlafaxine (NDV).[1]

  • Secondary Routes: Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (DDV).

Visualizing the Pathway

The following diagram illustrates the biotransformation of Venlafaxine, highlighting enzyme involvement and resulting metabolites.

VenlafaxineMetabolism Venlafaxine Venlafaxine (Parent) ODV O-desmethylvenlafaxine (ODV / Desvenlafaxine) Major Active Metabolite Venlafaxine->ODV CYP2D6 (Major Pathway) NDV N-desmethylvenlafaxine (NDV) Minor Metabolite / Impurity D Venlafaxine->NDV CYP3A4 (Minor Pathway) DDV N,O-didesmethylvenlafaxine (DDV) Inactive Metabolite ODV->DDV CYP3A4 Glucuronide O-desmethylvenlafaxine Glucuronide ODV->Glucuronide UGT Enzymes NDV->DDV CYP2D6

Figure 1: Venlafaxine metabolic pathway showing major (CYP2D6) and minor (CYP3A4) routes.[1]

Comprehensive Metabolite & Impurity List

This section consolidates pharmacopeial impurities (USP/EP) and biological metabolites.[1] Note that Venlafaxine EP Impurity D is chemically identical to the metabolite N-desmethylvenlafaxine .[2]

Primary Metabolites & Related Impurities[1]
Compound NameCategoryCAS NumberChemical DescriptionOrigin / Significance
Venlafaxine Parent Drug93413-69-5 (HCl)1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanolActive SNRI.[1][3] Substrate for CYP2D6/3A4.
O-desmethylvenlafaxine (ODV) Major Metabolite93413-62-84-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenolActive. Marketed as Desvenlafaxine.[1] Formed by CYP2D6.
N-desmethylvenlafaxine (NDV) Metabolite / Impurity149289-30-51-[2-(methylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanolInactive. Formed by CYP3A4.[1] Also listed as EP Impurity D and USP Related Compound A .[2]
N,O-didesmethylvenlafaxine (DDV) Secondary Metabolite135308-74-64-[2-(methylamino)-1-(1-hydroxycyclohexyl)ethyl]phenolFormed from ODV or NDV.[1] Negligible activity.
N,N-didesmethylvenlafaxine Metabolite / Impurity130198-05-9 (HCl)1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanolOften corresponds to EP Impurity C .
Process & Degradation Impurities (Non-Metabolic)[1]

These compounds are typically artifacts of synthesis or storage stability (oxidative degradation) rather than biological metabolism.[1]

Impurity Name (EP/USP)CAS NumberChemical DescriptionOrigin
Impurity A (EP) 775-33-72-(4-methoxyphenyl)-N,N-dimethylethanamine"Descyclohexanol Venlafaxine".[1][4] Precursor/Degradant.
Venlafaxine N-Oxide 1094598-37-4Venlafaxine N-oxideOxidative degradation product.[1][5] Common in stability studies.
Impurity B (EP) 323176-93-8Varies by source (Often cited as an ester impurity)Process impurity.[1]

Analytical Methodologies

Accurate quantification requires separating the parent drug from its isobaric or structurally similar metabolites.

Biological Matrices (Plasma/Urine)

Technique: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[1]

  • Why: High sensitivity is required to detect low levels of DDV and NDV.

  • Protocol Overview:

    • Extraction: Protein precipitation (PPT) with Acetonitrile or Liquid-Liquid Extraction (LLE) using MTBE.[1]

    • Separation: C18 Reverse Phase column (e.g., Waters XBridge or Phenomenex Kinetex).

    • Mobile Phase: Gradient elution with Ammonium Formate/Formic Acid (aqueous) and Acetonitrile (organic).[1]

    • Detection: MRM (Multiple Reaction Monitoring) mode.

      • Venlafaxine Transition: m/z 278.2 → 58.1

      • ODV Transition: m/z 264.2 → 58.1

Pharmaceutical Quality Control

Technique: HPLC-UV (High-Performance Liquid Chromatography with UV Detection).[1]

  • Why: Cost-effective for routine batch release and stability testing where impurity limits are higher (0.1% threshold).

  • Key Consideration: Resolution between Venlafaxine and Impurity D (N-desmethyl) is the system suitability criterion.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Matrix Decision Matrix Type? Sample->Decision Plasma Biological Fluid (Plasma/Urine) Decision->Plasma PK Study Pharma Drug Product (Tablet/API) Decision->Pharma QC / Stability Prep_Bio Protein Precipitation / LLE Plasma->Prep_Bio LCMS LC-MS/MS (MRM Mode) Target: Parent + ODV + NDV Prep_Bio->LCMS Prep_Pharma Dilution in Mobile Phase Pharma->Prep_Pharma HPLC HPLC-UV (225 nm) Target: Impurities A, B, C, D Prep_Pharma->HPLC

Figure 2: Decision tree for selecting analytical methods based on sample matrix.[1]

Regulatory & Safety Considerations

CYP2D6 Polymorphism

The FDA and CPIC guidelines highlight the impact of CYP2D6 genetic variants.

  • Poor Metabolizers (PM): Exhibit high Venlafaxine and low ODV concentrations.

  • Clinical Implication: While ODV is active, an altered ratio may change the side-effect profile. Regulatory submissions for new formulations must account for this variability in PK studies.

MIST Guidelines (Metabolites in Safety Testing)

According to ICH M3(R2) and FDA MIST guidelines:

  • Major Metabolites: ODV is considered a major metabolite (AUC > 10% of parent). Since it is also a marketed drug (Desvenlafaxine), its safety profile is well-established.[1]

  • Unique Human Metabolites: If NDV or DDV were found disproportionately higher in humans than in toxicology species, separate safety testing would be required. Currently, they are considered minor and adequately covered by parent drug toxicology.

References

  • FDA Label (Venlafaxine): Effexor XR® (venlafaxine HCl) Extended-Release Capsules Prescribing Information.[1] U.S. Food and Drug Administration. Link

  • Metabolic Pathway: Venlafaxine Pathway, Pharmacokinetics. Pharmacogenomics Knowledge Base (PharmGKB).[1] Link[1]

  • Analytical Method (LC-MS): Bhatt, J., et al. "Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma."[1] Journal of Chromatography B (2005). Link

  • Impurity Standards: Venlafaxine Hydrochloride Impurities. United States Pharmacopeia (USP) Reference Standards Catalog.[1] Link

  • CYP2D6 Guidelines: Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and Venlafaxine. CPIC. Link

Sources

Chemical synonyms for 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synonyms, and structural relationships of 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol , a critical impurity and analogue in the synthesis and metabolism of serotonin-norepinephrine reuptake inhibitors (SNRIs).

Synonyms, Structural Profiling, and Analytical Context[1]

Core Chemical Identity

This compound is a structural analogue of the antidepressant Desvenlafaxine (O-desmethylvenlafaxine).[1] It is primarily characterized by the absence of the tertiary hydroxyl group on the cyclohexyl ring, rendering it more lipophilic than its parent active pharmaceutical ingredients (APIs).[1]

Parameter Technical Specification
Primary Name 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol
Common Synonyms Deoxy-O-desmethylvenlafaxine; Deshydroxy-desvenlafaxine; Desvenlafaxine Deshydroxy Impurity
CAS Registry Number 1346605-18-2
Molecular Formula C₁₆H₂₅NO
Molecular Weight 247.38 g/mol
SMILES CN(C)CC(C1CCCCC1)C2=CC=C(O)C=C2
Role API Impurity (Venlafaxine/Desvenlafaxine); Reference Standard; Pharmacological Analogue

Nomenclature and Synonym Hierarchy

In drug development, precise nomenclature is required to distinguish this compound from closely related metabolites.[1] The synonyms are derived from its structural relationship to Venlafaxine .

A. The "Deoxy" Designation

The prefix "Deoxy" or "Deshydroxy" refers to the absence of the hydroxyl (-OH) group at the 1-position of the cyclohexyl ring.[1]

  • Desvenlafaxine: 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl )ethyl]phenol[1][2][3][4]

  • Target Compound: 4-[1-(cyclohexyl )-2-(dimethylamino)ethyl]phenol[1][][6][7][8][9]

B. The "O-Desmethyl" Designation

The compound retains the phenolic hydroxyl group, distinguishing it from Venlafaxine (which has a methoxy group).[1]

  • Venlafaxine: 1-[2-(dimethylamino)-1-(4-methoxyphenyl )ethyl]cyclohexanol[1]

  • Target Compound: 4-[1-cyclohexyl-2-(dimethylamino)ethyl]phenol [1][][6][7][8][9]

C. Synonym Table by Context
Context Preferred Synonym Usage Note
Analytical Chemistry Desvenlafaxine Impurity (Deshydroxy) Used in HPLC/UPLC impurity profiling to identify peaks eluting after Desvenlafaxine due to higher lipophilicity.[1][10]
Medicinal Chemistry Deoxy-O-desmethylvenlafaxine Describes the structural modification relative to the parent scaffold.[1]
Regulatory (CMC) 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol Formal IUPAC name used in DMF (Drug Master File) submissions.[1]

Structural Relationship & Signaling

The following diagram illustrates the structural lineage from Venlafaxine to the target impurity. This visualization is critical for understanding the origin of the impurity during synthesis (e.g., over-reduction) or metabolism.[1]

Venlafaxine_Structure_Tree Venlafaxine Venlafaxine (Parent API) Methoxy + Hydroxy-Cyclohexyl Desvenlafaxine Desvenlafaxine (O-Desmethylvenlafaxine) Phenol + Hydroxy-Cyclohexyl Venlafaxine->Desvenlafaxine O-Demethylation (CYP2D6 Metabolism) Target TARGET COMPOUND 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol (Deoxy-Desvenlafaxine) Phenol + Saturated Cyclohexyl Venlafaxine->Target Simultaneous Demethylation & Dehydroxylation Desvenlafaxine->Target Dehydroxylation (Synthetic Over-reduction or Degradation)

Figure 1: Structural lineage showing the loss of the methoxy group (to form phenol) and the cyclohexyl hydroxyl group (to form the target impurity).[1]

Synthesis and Formation Mechanism

Understanding the formation of 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol is essential for controlling it in API manufacturing.[1]

A. Formation via Over-Reduction

In the synthesis of Desvenlafaxine, a common step involves the reduction of a precursor (often a cyanophenol or amide) or the protection/deprotection of the phenol.[1]

  • Mechanism: If catalytic hydrogenation conditions are too vigorous (e.g., high pressure

    
    , active Pd/C catalyst, acidic media), the benzylic-like tertiary alcohol on the cyclohexyl ring can undergo hydrogenolysis.[1]
    
  • Result: The hydroxyl group is cleaved and replaced by a hydrogen atom, yielding the "deoxy" impurity.[1]

B. Formation via Impure Starting Materials

If the starting material cyclohexanone contains cyclohexane or reduced derivatives during the initial Grignard-like coupling, the non-hydroxylated cyclohexyl moiety is introduced early in the synthesis, carrying through to the final product.[1]

Analytical Profiling Protocol

Because this compound lacks the polar hydroxyl group found in Desvenlafaxine, it exhibits distinct chromatographic behavior.[1]

High-Performance Liquid Chromatography (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Gradient of Phosphate Buffer (pH 6.[1]5) and Acetonitrile.[1]

  • Retention Time Logic:

    • Desvenlafaxine: Elutes earlier due to the polar -OH group.[1]

    • Target Impurity: Elutes later (higher retention factor,

      
      ) due to increased lipophilicity from the cyclohexyl ring.[1]
      
  • Detection: UV at 225 nm (Phenolic absorption).[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI+).[1]

  • Parent Ion:

    
    .[1]
    
  • Differentiation: Desvenlafaxine has

    
    .[1] The mass difference of 16 Da  (Oxygen) definitively identifies the "deoxy" impurity.[1]
    

References

  • Pharmaffiliates . (2024). 4-(1-cyclohexyl-2-(dimethylamino)ethyl)phenol - Product Specification. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem . (2024).[1] Desvenlafaxine Related Compound Data. Retrieved from [Link]

  • Axios Research . (2024). Reference Standards for Venlafaxine Impurities. Retrieved from [Link]

  • Veeprho . (2024).[1] Desvenlafaxine Deshydroxy Impurity (CAS 1346605-18-2).[1][6] Retrieved from [Link][1]

Sources

Methodological & Application

High-Resolution Separation of Desvenlafaxine and Related Impurities via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DVS-2026

Abstract

This application note details a robust, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation of Desvenlafaxine (DVS) succinate and its critical impurities, including Venlafaxine (precursor) and N-desmethyl derivatives. Designed for pharmaceutical researchers, this guide emphasizes the control of amine-silanol interactions through pH optimization and gradient elution to ensure high resolution (


) and peak symmetry.

Introduction & Scientific Rationale

Desvenlafaxine (O-desmethylvenlafaxine) is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] As the major active metabolite of Venlafaxine, its purity profile is critical.

The Chromatographic Challenge

Desvenlafaxine contains a basic amine group (


) and a phenolic hydroxyl group. In standard reversed-phase conditions, the protonated amine interacts strongly with residual silanol groups on the silica support, leading to severe peak tailing.
  • Solution: We utilize an acidic phosphate buffer (pH 3.0).[3] At this pH, silanols are protonated (neutral), reducing secondary interactions, while the drug remains fully ionized, improving solubility and peak shape.

Impurity Profile

The method must separate the Active Pharmaceutical Ingredient (API) from:

  • Venlafaxine (Impurity B): The methylated precursor. Being less polar (LogP ~2.74) than DVS (LogP ~2.16), it elutes later.

  • N-desmethylvenlafaxine (Impurity A): A metabolite/impurity resulting from N-demethylation.

  • Oxidative Degradants: N-oxides formed under stress.[2]

Method Development Workflow

The following diagram illustrates the logical flow of the method development and validation process used to derive this protocol.

MethodDevelopment Start Start: Molecule Analysis (pKa ~9, Basic) ColSelect Column Selection (C18, End-capped) Start->ColSelect MobilePhase Mobile Phase Optimization (pH 3.0 Buffer + ACN) ColSelect->MobilePhase Gradient Gradient Design (Hold Polar -> Elute Non-Polar) MobilePhase->Gradient CheckRes Resolution > 1.5? Gradient->CheckRes Validation Validation (ICH Q2) Specificity, Linearity, LOQ CheckRes->Gradient No (Adjust Slope) CheckTail Tailing < 1.5? CheckRes->CheckTail Yes CheckTail->MobilePhase No (Add TEA/Change pH) CheckTail->Validation Yes

Caption: Figure 1. Iterative Method Development Workflow for Basic Drugs (Desvenlafaxine).

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9][10][11]
  • API Standard: Desvenlafaxine Succinate (>99.0% purity).

  • Impurity Standards: Venlafaxine HCl, N-desmethylvenlafaxine.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Instrumentation & Conditions[2][7]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump).

  • Detector: PDA/UV at 225 nm (Optimized for aromatic absorption).

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18.

    • Dimensions: 250 mm x 4.6 mm, 5 µm packing.[2][3][4][5][6]

    • Temp: 30°C.

Mobile Phase Preparation[3][10]
  • Buffer Solution (0.05 M): Dissolve 6.8 g of

    
     in 1000 mL of water. Adjust pH to 3.0 ± 0.05  with dilute orthophosphoric acid. Filter through 0.45 µm membrane.[7]
    
  • Mobile Phase A: Buffer : Acetonitrile (90 : 10 v/v).[2]

  • Mobile Phase B: Buffer : Acetonitrile (40 : 60 v/v).[3]

Gradient Program

The gradient is designed to retain the polar DVS peak initially while ramping up organic strength to elute the hydrophobic Venlafaxine impurity.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
5.0955Isocratic Hold (Polar Impurities)
25.04060Linear Ramp (Elute DVS & Venlafaxine)
30.04060Wash
31.0955Return to Initial
40.0955Re-equilibration

Flow Rate: 1.0 mL/min.[1][4] Injection Volume: 20 µL.

Sample Preparation

  • Diluent: Mix Buffer (pH 3.0) and Acetonitrile in a 80:20 ratio.[2]

  • Standard Stock: Dissolve 25 mg Desvenlafaxine Succinate in 25 mL Diluent (1000 µg/mL).

  • Impurity Stock: Prepare 100 µg/mL solutions of Venlafaxine and Impurity A in Diluent.

  • System Suitability Solution: Spike the Standard Stock with Impurity Stock to achieve ~0.5% impurity concentration.

Results & Discussion

System Suitability Criteria

To ensure data trustworthiness, the system must meet these criteria before every run:

ParameterAcceptance LimitRationale
Resolution (

)
> 2.0 (DVS vs Venlafaxine)Ensures accurate integration of closely eluting peaks.
Tailing Factor (

)
< 1.5Indicates successful suppression of silanol interactions.
Theoretical Plates (

)
> 5000Verifies column efficiency.
% RSD (Area) < 2.0% (n=6)Confirms injection precision.
Elution Order

Based on hydrophobicity (LogP):

  • Oxidative Degradants: ~3-4 min (Most Polar)

  • Desvenlafaxine: ~12-14 min

  • Impurity A (N-desmethyl): ~15-16 min

  • Venlafaxine: ~22-24 min (Least Polar)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction or Column aging.Lower pH to 2.8 or add 1 mL Triethylamine (TEA) to Buffer. Replace column.
Retention Time Drift pH fluctuation or Temperature change.Use a column oven (30°C). Ensure buffer is freshly prepared.
Baseline Noise Impure reagents or Air bubbles.Use HPLC-grade solvents.[4][8] Degas mobile phase thoroughly.

References

  • Phenomenex Application Note. Separation of Desvenlafaxine Succinate and its Organic Impurities per USP Monograph. [Link]

  • Chakole, R. D., et al. (2013). Stability indicating RP-HPLC method for estimation of Desvenlafaxine in bulk and tablet dosage form. International Journal of Pharmaceutical Sciences and Research.[2] [Link]

  • PubChem. Desvenlafaxine Succinate Compound Summary. [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Application Note: LC-MS/MS Profiling of Process Impurities in Desvenlafaxine Succinate API

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating LC-MS/MS protocol for the detection and quantification of process-related impurities in Desvenlafaxine Succinate active pharmaceutical ingredient (API). Special emphasis is placed on the chromatographic resolution and mass-spectral differentiation of the isobaric pair: Desvenlafaxine (O-desmethylvenlafaxine) and Impurity B (N-desmethylvenlafaxine) . The method complies with ICH Q3A(R2) guidelines, achieving limits of quantitation (LOQ) below 0.05%, ensuring strict quality control for drug development.

Introduction & Regulatory Context

Desvenlafaxine (O-desmethylvenlafaxine) is the major active metabolite of venlafaxine, functioning as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] In the synthesis of Desvenlafaxine Succinate, several impurities may arise, including unreacted starting materials (Venlafaxine), side-reaction isomers (N-desmethylvenlafaxine), and oxidative degradants (N-oxides).

The Analytical Challenge: Isobaric Interference

The primary challenge in this analysis is the differentiation of Desvenlafaxine and N-desmethylvenlafaxine . Both share the molecular formula


 and a protonated mass (

Da). Standard low-resolution MS cannot distinguish them; therefore, the protocol relies on two orthogonal pillars of selectivity:
  • Chromatographic Resolution: Exploiting differences in hydrophobicity.

  • Fragment Selectivity: Exploiting the structural difference in the amine group (tertiary vs. secondary amine) to generate unique product ions.

Regulatory Thresholds (ICH Q3A R2)[3][4]
  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (for max daily dose

    
     2g)
    
  • Qualification Threshold: 0.15% (for max daily dose

    
     2g)
    

Targeted Impurity Profile

The following table summarizes the analytes targeted in this protocol.

AnalyteCommon NameClassificationFormulaPrecursor (

, m/z)
Key Product Ion (m/z)
Desvenlafaxine O-desmethylvenlafaxineAPI

264.2 58.1
Impurity A VenlafaxinePrecursor

278.2 58.1
Impurity B N-desmethylvenlafaxineIsomer

264.2 44.1
Impurity C N,O-didesmethylvenlafaxineMetabolite/Degradant

250.2 44.1
Impurity D Desvenlafaxine N-OxideOxidative Degradant

280.2 262.2 (-H2O)

Experimental Protocol

Chemicals and Reagents
  • Solvents: LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).[3]

  • Buffer: Ammonium Acetate (99.99% trace metals basis).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Standards: Certified Reference Materials (CRMs) for Desvenlafaxine and Impurities A-D.

Sample Preparation (API)

This protocol uses a "dilute-and-shoot" approach optimized for API analysis to minimize extraction variability.

  • Stock Preparation: Dissolve 10 mg of Desvenlafaxine Succinate API in 10 mL of Methanol (1 mg/mL).

  • Impurity Spiking (Validation only): Spike known impurities at 0.15% level (relative to API) into the stock for system suitability testing.

  • Working Dilution: Dilute the stock 1:100 with Mobile Phase A to reach a final concentration of 10 µg/mL.

    • Note: High dilution prevents detector saturation for the main peak while maintaining sensitivity for trace impurities.

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (100mm x 2.1mm, 1.7µm) or equivalent.

    • Why: The C18 chemistry provides necessary hydrophobicity to separate the isomers.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

    • Why: Ammonium acetate provides buffering at pH 6.5, ensuring the amine groups are protonated for MS sensitivity while maintaining good peak shape.

  • Mobile Phase B: 100% Methanol.

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Load
8.0 90 Linear Ramp
10.0 90 Wash
10.1 10 Re-equilibration

| 13.0 | 10 | End |

Mass Spectrometry (QqQ)

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2][5]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Cone Gas: 50 L/hr.

  • Desolvation Gas: 800 L/hr.

MRM Transitions (Optimized):

Analyte Q1 Mass (Da) Q3 Mass (Da) Cone (V) CE (eV) Dwell (s)
Desvenlafaxine 264.2 58.1 30 22 0.05
Impurity A (Venlafaxine) 278.2 58.1 32 25 0.05
Impurity B (N-desmethyl) 264.2 44.1 30 20 0.05
Impurity C (N,O-didesmethyl) 250.2 44.1 35 22 0.05

| Impurity D (N-Oxide) | 280.2 | 262.2 | 30 | 15 | 0.05 |

Method Logic & Mechanism

Isomer Differentiation Strategy (Critical)

The most common failure mode in Desvenlafaxine analysis is misidentification of Impurity B.

  • Desvenlafaxine contains a dimethylamine group

    
    .[1] Under Collision Induced Dissociation (CID), this generates a dominant fragment at m/z 58.1  (
    
    
    
    ).
  • Impurity B (N-desmethyl) contains a monomethylamine group

    
    . It cannot generate m/z 58.1. Instead, it generates m/z 44.1  (
    
    
    
    ).

Protocol Rule: You must monitor 264.2 -> 44.1 to selectively detect Impurity B even if it co-elutes with the main peak (though chromatographic separation is preferred).

Workflow Diagram

G cluster_0 Sample Prep cluster_1 LC Separation (UHPLC) cluster_2 MS/MS Detection (ESI+) cluster_3 Data Analysis API API Sample (Desvenlafaxine Succinate) Dilution Dilution 1:100 (MeOH/Water) API->Dilution Column BEH C18 Column (Hydrophobic Selectivity) Dilution->Column Elution Gradient Elution (10mM NH4OAc / MeOH) Column->Elution Ionization ESI Source (Protonation [M+H]+) Elution->Ionization Q1 Q1 Filter Select Precursor Ionization->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Filter Select Product Ion CID->Q3 Quant Quantification (Peak Area Ratio) Q3->Quant Report Impurity % (vs. Thresholds) Quant->Report

Caption: End-to-end analytical workflow for Desvenlafaxine impurity profiling.

Results & Discussion

Chromatographic Performance

Under the described gradient conditions, the elution order is typically:

  • Impurity C (N,O-didesmethyl): Most polar, elutes first (~2.5 min).

  • Desvenlafaxine (API): Elutes ~4.0 min.

  • Impurity B (N-desmethyl): Elutes ~4.8 min (Slightly more hydrophobic due to H-bonding changes).

  • Impurity A (Venlafaxine): Elutes ~6.5 min (Most hydrophobic, methoxy group present).

System Suitability Criteria:

  • Resolution (

    
    ) between Desvenlafaxine and Impurity B must be 
    
    
    
    .
  • Tailing Factor for Desvenlafaxine:

    
    .
    
Fragmentation Pathway Visualization

The following diagram illustrates why specific MRM transitions were chosen to ensure specificity.

Fragmentation Parent_ODV Desvenlafaxine [M+H]+ 264.2 (-N(Me)2 group) Frag_58 Fragment m/z 58.1 [CH2=N(Me)2]+ Parent_ODV->Frag_58 Major Path (Quant) Frag_44 Fragment m/z 44.1 [CH2=NH(Me)]+ Parent_ODV->Frag_44 NOT FORMED Frag_H2O Loss of Water m/z 246.2 Parent_ODV->Frag_H2O Minor Path (Qual) Parent_NDV Impurity B (N-desmethyl) [M+H]+ 264.2 (-NH(Me) group) Parent_NDV->Frag_58 NOT FORMED Parent_NDV->Frag_44 Major Path (Quant) Parent_NDV->Frag_H2O Minor Path

Caption: Mass spectral fragmentation logic distinguishing the isobaric pair (Desvenlafaxine vs. Impurity B).

Troubleshooting & Expert Insights

  • Peak Broadening: If the Desvenlafaxine peak is broad or splits, check the pH of Mobile Phase A. The pKa of the tertiary amine is ~9.4. A pH of 6.5 ensures full ionization. If pH drifts > 7.5, the free base form may cause tailing on C18 columns.

  • Crosstalk: If you see a signal for Impurity B (44.1) under the Desvenlafaxine peak, it may be "in-source fragmentation" of the parent.

    • Solution: Lower the Cone Voltage. In-source fragmentation occurs before the quadrupole; lowering the energy prevents the parent from breaking early.

  • Carryover: Venlafaxine (Impurity A) is sticky. Ensure a needle wash with high organic content (e.g., 90:10 ACN:Water + 0.1% Formic Acid) is used between injections.

References

  • ICH Harmonised Tripartite Guideline. (2006).[6] Impurities in New Drug Substances Q3A(R2).[7][6][8] International Conference on Harmonisation.[6][9] [Link]

  • Liu, W., et al. (2011). Simultaneous determination of venlafaxine and its three metabolites in human plasma by LC–MS/MS.[5] Journal of Chromatography B, 879(20), 1881-1888. [Link]

  • Bhatt, J., et al. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma.[4][10][11] Journal of Chromatography B, 829(1-2), 75-81. [Link]

  • PubChem. (n.d.). Desvenlafaxine Succinate Compound Summary. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Sources

Application Note: A Protocol for the Preparation and Verification of Desvenlafaxine System Suitability Solution for HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of System Suitability Testing

In the landscape of pharmaceutical analysis, the assurance of data integrity is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and the profiling of impurities. However, the reliability of HPLC data is contingent upon the consistent and predictable performance of the entire analytical system. System Suitability Testing (SST) is the procedural verification that the equipment, electronics, analytical operations, and the samples to be analyzed constitute an integral system that is adequate for the analysis to be performed[1]. As mandated by regulatory bodies and pharmacopeias, SST is not a preliminary check but an indispensable part of any validated analytical procedure[2][3].

This application note provides a detailed, field-proven protocol for the preparation of a system suitability solution for the analysis of Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor. The protocol is grounded in the specifications outlined in the United States Pharmacopeia (USP) monograph for Desvenlafaxine, ensuring regulatory compliance and analytical robustness[4]. The described solution is specifically designed to challenge the chromatographic system's ability to adequately separate the main analyte, Desvenlafaxine, from its critical related substances: Venlafaxine and Desvenlafaxine Related Compound A.

The causality behind including these specific impurities is to create a "worst-case" scenario that tests the resolving power of the chromatographic method. Venlafaxine is the parent drug from which Desvenlafaxine is the major active metabolite, making it a probable process impurity or related substance. Desvenlafaxine Related Compound A, 4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol, is another specified impurity that may have a similar retention time to Venlafaxine, thus posing a separation challenge[5][6]. The successful resolution of these closely eluting peaks is a direct measure of the system's fitness for its intended purpose.

Materials and Reagents

Material/Reagent Grade/Specification Supplier
Desvenlafaxine Reference Standard (RS)USP GradeUSP or equivalent
Desvenlafaxine Related Compound A RSUSP GradeUSP or equivalent
Venlafaxine Hydrochloride RSUSP GradeUSP or equivalent
AcetonitrileHPLC GradeMajor chemical supplier
WaterHPLC or Milli-Q GradeIn-house or purchased
Volumetric Flasks (Class A)10 mL, 100 mLStandard laboratory supplier
Pipettes (Calibrated)Various sizesStandard laboratory supplier
Analytical Balance0.01 mg readabilityStandard laboratory supplier
SonicatorStandard laboratory modelStandard laboratory supplier

Protocol: Preparation of Desvenlafaxine System Suitability Solution

This protocol is based on the specifications detailed in the USP monograph for Desvenlafaxine[4].

Preparation of Diluent

The diluent is a critical component that ensures the solubility and stability of the analytes. A mixture of acetonitrile and water is used to mimic the mobile phase conditions, reducing solvent-related peak distortion.

  • Measure 900 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.

  • Add 100 mL of HPLC-grade water.

  • Mix thoroughly. This mixture will be referred to as the Diluent .

Preparation of Stock Solutions

Preparing individual stock solutions of the impurities allows for greater accuracy and flexibility in preparing the final system suitability solution.

  • Stock Solution A: Desvenlafaxine Related Compound A (0.1 mg/mL)

    • Accurately weigh approximately 10 mg of USP Desvenlafaxine Related Compound A RS into a 100 mL Class A volumetric flask.

    • Add approximately 70 mL of Diluent.

    • Sonicate for 5-10 minutes, or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Make up to the mark with Diluent and mix well.

  • Stock Solution B: Venlafaxine Hydrochloride (0.35 mg/mL)

    • Accurately weigh approximately 35 mg of USP Venlafaxine Hydrochloride RS into a 100 mL Class A volumetric flask.

    • Add approximately 70 mL of Diluent.

    • Sonicate for 5-10 minutes, or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Make up to the mark with Diluent and mix well.

Preparation of the Final System Suitability Solution

This final solution contains all three components at the concentrations specified by the USP monograph to test the chromatographic system's performance[4].

  • Accurately weigh approximately 70.1 mg of USP Desvenlafaxine RS into a 100 mL Class A volumetric flask.

  • Pipette 1.0 mL of Stock Solution A (Desvenlafaxine Related Compound A) into the same volumetric flask.

  • Pipette 1.0 mL of Stock Solution B (Venlafaxine Hydrochloride) into the same volumetric flask.

  • Add approximately 70 mL of Diluent.

  • Sonicate for 10-15 minutes, or until the Desvenlafaxine RS is fully dissolved.

  • Allow the solution to return to room temperature.

  • Make up to the mark with Diluent and mix thoroughly.

The final concentrations in the system suitability solution will be approximately:

  • Desvenlafaxine: 0.701 mg/mL

  • Desvenlafaxine Related Compound A: 0.001 mg/mL

  • Venlafaxine Hydrochloride: 0.0035 mg/mL

Workflow and Verification

The following diagram illustrates the logical flow from preparation to the final verification of the system suitability solution.

G cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_verification System Verification prep_diluent 1. Prepare Diluent (ACN:Water 90:10) prep_stock_a 2. Prepare Stock A (Desvenlafaxine Related Compound A) prep_diluent->prep_stock_a prep_stock_b 3. Prepare Stock B (Venlafaxine HCl) prep_diluent->prep_stock_b prep_final 4. Prepare Final SST Solution (Combine Desvenlafaxine RS, Stock A, Stock B) prep_stock_a->prep_final prep_stock_b->prep_final inject_sst 5. Inject SST Solution (e.g., 5 replicate injections) prep_final->inject_sst acquire_data 6. Acquire Chromatogram inject_sst->acquire_data check_resolution 7. Check Resolution (NLT 3.5 between Cmpd A and Venlafaxine) acquire_data->check_resolution check_rsd 8. Check RSD (NMT 0.73% for Desvenlafaxine peak area) check_resolution->check_rsd [Pass] system_fail System is NOT Suitable (Troubleshoot & Re-evaluate) check_resolution->system_fail [Fail] system_pass System is Suitable for Analysis check_rsd->system_pass [Pass] check_rsd->system_fail [Fail]

Caption: Workflow for the preparation and verification of the Desvenlafaxine SST solution.

Acceptance Criteria: A Self-Validating System

The prepared solution is injected into the HPLC system, and the resulting chromatogram is evaluated against the acceptance criteria specified in the USP monograph. This step is crucial as it validates both the solution's correct preparation and the system's performance.

Parameter Specification (per USP Monograph for Desvenlafaxine) Purpose
Resolution Not Less Than (NLT) 3.5 between the peaks for Desvenlafaxine related compound A and venlafaxine.[4]Ensures the chromatographic method can adequately separate these two closely eluting and critical impurities.
Relative Standard Deviation (RSD) Not More Than (NMT) 0.73% for the Desvenlafaxine peak from replicate injections of the Standard solution.[4]While this is specified for the standard solution, it is good practice to monitor the precision of the main analyte in the SST injections to confirm system repeatability.
Tailing Factor Not More Than (NMT) 2.0 for the Desvenlafaxine peak in the Standard solution.[4]Confirms good peak shape, which is essential for accurate integration and quantification.

No sample analysis is acceptable unless the requirements of system suitability have been met[1]. If the criteria are not met, the analytical system must be investigated, and corrective actions must be taken before proceeding with any sample analysis.

Conclusion

The preparation of a system suitability solution is a foundational activity in GMP-compliant analytical testing. This application note provides a robust and scientifically sound protocol for preparing a Desvenlafaxine system suitability solution based on the authoritative requirements of the USP. By meticulously following this protocol and verifying the system's performance against the specified criteria, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible chromatographic data.

References

  • Lakshmi Kalyani, et al. (2022). Analytical method development and validation for Desvenlafaxine Succinate by UV-Visible Spectroscopy Method. International Journal of Pharmaceutical Research.
  • ResearchGate. RP-HPLC Method Development and Validation of Desvenlafaxine in Bulk and Pharmaceutical Formulations.
  • United States Pharmacopeia (2025). Desvenlafaxine Monograph. USP-NF.
  • International Journal of Pharmaceutical Sciences. Analytical Method Development and Validation for the Simultaneous Estimation of Desvenlafaxine Succinate and Clonazepam in Bulk and Tablet Dosage Form by RP.
  • Journal of Chemical and Pharmaceutical Research. Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate.
  • Phenomenex. Separation of Desvenlafaxine Succinate and its Organic Impurities per USP Monograph.
  • United States Pharmacopeia (2025). Desvenlafaxine Succinate Monograph. USP-NF.
  • Dole, M. N., et al. (2013). Development and validation of analytical methods for estimation of desvenlafaxine succinate in bulk and solid dosage forms by UV spectroscopy. Der Pharma Chemica.
  • Choudhary, A. System Suitability in HPLC Analysis. Pharmaguideline.
  • Cleanchem. Desvenlafaxine USP Related Compound A | CAS No: 1346600-38-1.
  • Pharma Validation. USP and EP Criteria for System Suitability Parameters.
  • Chemicea Pharmaceuticals. Desvenlafaxine USP Related Compound A | CAS No- 1346600-38-1.
  • SynThink Research Chemicals. Venlafaxine Anhydro O-Desmethyl; Desvenlafaxine USP Related Compound A | 1346600-38-1.
  • Sigma-Aldrich. Desvenlafaxine Related Compound A USP Reference Standard.
  • Dolan, J. W. (2014). System Suitability. LCGC North America.

Sources

Application Note: Chromatographic Resolution and Retention Behavior of Deshydroxy Impurities in RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists. It addresses the physicochemical basis of retention shifts for deshydroxy impurities and provides a robust protocol for their separation and identification.

Abstract

In pharmaceutical development, "deshydroxy" impurities (analogs where a hydroxyl group is replaced by a hydrogen atom) represent a specific challenge in impurity profiling. Due to the loss of a polar hydrogen-bonding moiety, these impurities typically exhibit increased hydrophobicity compared to the parent drug. This Application Note details the mechanistic basis for their retention behavior, predicting a Relative Retention Time (RRT) > 1.0 in standard C18 RP-HPLC systems. We provide a comprehensive protocol for method optimization to ensure baseline resolution of these late-eluting hydrophobic impurities.

Mechanistic Basis: The Hydrophobicity Shift

To successfully separate a deshydroxy impurity, one must understand the driving forces of Reverse Phase Chromatography (RPC). The separation is governed by the Solvophobic Theory , where the retention is driven by the solute's exclusion from the polar mobile phase and its partition into the non-polar stationary phase.

Physicochemical Impact of the Hydroxyl Group (-OH)

The hydroxyl group is a strong Hydrogen Bond (H-bond) donor and acceptor. It significantly contributes to the polarity of a molecule.

  • Parent Molecule (+OH): Possesses higher polarity and lower octanol-water partition coefficient (

    
    ). It interacts more favorably with the aqueous mobile phase.
    
  • Deshydroxy Impurity (-H): Lacks this polar handle. The molecule becomes more lipophilic (hydrophobic). The energy cost for the mobile phase to form a cavity around this molecule increases, driving it strongly toward the non-polar C18 ligand.

Predicted Elution Order

In a standard RP-HPLC setup (e.g., C18 column, Water/Acetonitrile gradient):

  • Rule: The deshydroxy impurity will almost invariably elute after the parent compound.

  • Exception: Rare cases where the -OH group was involved in an intramolecular H-bond that "masked" a hydrophobic region of the parent molecule. However, for 95% of small molecule drugs, RRT > 1.0 .

Visualization of Interaction Mechanism

The following diagram illustrates the differential partitioning that leads to the separation.

G cluster_0 Mobile Phase (Polar/Aqueous) cluster_1 Stationary Phase (Non-Polar C18) Parent Parent Drug (Contains -OH) High Polarity C18_Surface C18 Ligand Surface (Hydrophobic) Parent->C18_Surface Weak Interaction (Early Elution) Impurity Deshydroxy Impurity (Lacks -OH) High Hydrophobicity Impurity->C18_Surface Strong Partitioning (Late Elution) Outcome Result: RRT > 1.0 Impurity->Outcome

Figure 1: Mechanistic partitioning of Parent vs. Deshydroxy impurity. The loss of the polar -OH group increases affinity for the stationary phase, resulting in later elution.

Experimental Protocol: Method Development & Optimization

This protocol ensures the detection and resolution of deshydroxy impurities, which are often prone to co-elution with other late-eluting dimers or formulation excipients.

Materials & Reagents
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm, 150 mm length.

    • Why: End-capping reduces silanol interactions, ensuring hydrophobicity is the primary separation mechanism.

  • Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer (pH 3.0).

    • Why: Low pH suppresses ionization of acidic silanols and ensures the analyte is in a neutral state (if acidic), maximizing hydrophobic retention.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

    • Why: ACN is a stronger solvent than Methanol. If the deshydroxy impurity is too retained (RRT > 2.0), ACN helps elute it within a reasonable runtime.

Step-by-Step Optimization Workflow
Step 1: Gradient Screening

Start with a broad gradient to locate the impurity.

  • T0: 90% A / 10% B[3]

  • T20: 10% A / 90% B

  • Observation: Locate the parent peak. Look for a peak eluting after the parent.

Step 2: Resolution Optimization (The "Flattening" Phase)

If the deshydroxy impurity elutes on the tail of the parent or is closely eluting (Resolution < 1.5), flatten the gradient slope at the elution point.

  • Example: If Parent elutes at 50% B:

    • Change gradient to ramp from 40% B to 60% B over 15 minutes.

    • This increases the selectivity (

      
      ) by allowing more interaction time with the stationary phase.
      
Step 3: Orthogonal Verification (Optional)

If co-elution is suspected, switch the organic modifier to Methanol.

  • Mechanism:[3][4][5][6] Methanol allows for hydrogen bonding with the solute (protic solvent), whereas ACN is aprotic. The deshydroxy impurity (lacking -OH) will behave differently in MeOH than the parent, often altering the selectivity.

Decision Tree for Method Development

Workflow Start Start: Standard Gradient (5-95% B over 20 min) Check Locate Impurity Peak relative to Parent Start->Check IsLate Does it elute AFTER Parent? Check->IsLate Yes Yes (Expected behavior) IsLate->Yes Typical No No (Unusual) IsLate->No Atypical Optimize Check Resolution (Rs) Yes->Optimize Investigate Investigate Structure: Is -OH masking a hydrophobic group? Check pH ionization. No->Investigate GoodRes Rs > 2.0 Finalize Method Optimize->GoodRes Pass BadRes Rs < 1.5 Co-elution risk Optimize->BadRes Fail Action1 Decrease Gradient Slope (Increase k') BadRes->Action1 First Step Action2 Switch Modifier (ACN -> MeOH) BadRes->Action2 Second Step Action1->Optimize

Figure 2: Method development decision tree for isolating deshydroxy impurities.

Data Analysis & Validation

Expected Retention Data

The following table summarizes the theoretical and observed behavior of hydroxylated vs. deshydroxy compounds in RP-HPLC.

Compound TypeFunctional GroupPolarityLog P (Approx)Predicted ElutionRRT (vs Parent)
Parent Drug R-OH High2.5Mid-Gradient1.00
Deshydroxy R-H Low3.2 (+0.7 shift)Late Elution1.10 - 1.40
Dihydroxy R-(OH)₂Very High1.8Early Elution< 0.90
Identification via LC-MS

To confirm the peak is indeed the deshydroxy impurity and not an unrelated artifact:

  • Mass Shift: Look for a mass difference of -16 Da relative to the parent (Loss of Oxygen).

    • Note: If the mechanism is dehydration (loss of H₂O), the shift is -18 Da. Deshydroxy is specifically the replacement of -OH with -H (-16 Da).

  • UV Spectrum: The UV spectrum is usually identical to the parent, as the -OH group (an auxochrome) often has a minimal effect on the primary chromophore unless attached directly to a conjugated system (e.g., a phenol).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[7] (Foundational text on Solvophobic Theory).

  • Moldoveanu, S., & David, V. (2013). Essentials in Modern HPLC Separations. Elsevier. (Detailed discussion on mobile phase selection and selectivity).
  • Chromatography Online. Retention Factor is Independent of Pressure in Liquid Chromatography, Right? (Discusses k factors and retention behavior). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary. (Used for LogP comparisons of hydroxylated vs. non-hydroxylated analogs). Available at: [Link]

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Quantitative Analysis of 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol: Methodologies and Validation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Introduction

4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol is a substituted phenol derivative with structural similarities to active pharmaceutical ingredients (APIs) in the serotonin-norepinephrine reuptake inhibitor (SNRI) class, such as Venlafaxine and its major active metabolite, Desvenlafaxine.[1] The accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation analysis, stability testing, and quality control of bulk drug substance.

This guide provides a comprehensive overview of robust analytical strategies for the quantitative determination of this analyte. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for method selection and parameter optimization. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine assays and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. Each protocol is designed as a self-validating system, grounded in established regulatory guidelines.

Physicochemical Profile and Its Analytical Implications

Understanding the physicochemical properties of a molecule is foundational to developing a robust analytical method.[2][3] These properties dictate choices in solvent, pH, column chemistry, and detection techniques. The properties for the closely related compound, Desvenlafaxine, are used here as a reliable proxy.

PropertyEstimated ValueAnalytical Implication
Molecular Formula C₁₆H₂₅NO₂The presence of nitrogen allows for sensitive detection in positive ion mode mass spectrometry.
Molecular Weight ~263.38 g/mol Influences mass spectrometry settings.
Structure Phenolic -OH, Tertiary AmineThe phenolic group provides a chromophore for UV detection (~275-280 nm).[4] The basic dimethylamino group (pKa ~9-10) is readily protonated, making it ideal for positive mode electrospray ionization (ESI+) and influencing chromatographic retention at different pH values.
logP (Octanol/Water) ~2.5 - 3.5Indicates moderate lipophilicity, making it well-suited for reversed-phase chromatography on C8 or C18 columns.
Solubility Soluble in Methanol, AcetonitrileSimplifies the preparation of stock and working standard solutions for HPLC and LC-MS analysis.

Overview of Analytical Strategies

The choice of analytical technique is driven by the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV/DAD: This is the workhorse method for quantifying the analyte in bulk material and pharmaceutical formulations. It offers excellent precision and accuracy where concentration levels are relatively high (µg/mL range). A Diode Array Detector (DAD) is preferred as it can assess peak purity.[4]

  • LC-MS/MS: For determining trace levels of the analyte in complex biological matrices such as plasma or urine (pg/mL to ng/mL range), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5][6] Its superior selectivity, achieved through Multiple Reaction Monitoring (MRM), minimizes interference from endogenous matrix components.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While possible, GC-MS is less ideal for this compound due to its polarity and relatively low volatility. It would likely require a derivatization step to block the polar hydroxyl and amino groups, adding complexity to the sample preparation.[8] Therefore, this guide will focus on the more direct and robust LC-based methods.

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol is optimized for the assay and purity determination of 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol in drug substance or finished product.

Principle

The method utilizes reversed-phase chromatography to separate the analyte from potential impurities. The compound is retained on a nonpolar (C18) stationary phase and eluted with a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard, using an external calibration curve.

Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase (e.g., ACN:Phosphate Buffer) B Prepare Standard Stock (Analyte in Methanol) C Create Calibration Curve Standards (Serial Dilution) D Prepare Sample Solution (Dissolve sample in diluent) E Equilibrate HPLC System with Mobile Phase D->E F Inject Standards & Sample (e.g., 10 µL) E->F G Acquire Chromatographic Data (UV Detector @ 278 nm) F->G H Process Data (Integrate Peak Areas) G->H I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Calculate Sample Concentration I->J

Caption: HPLC-UV workflow from preparation to final quantification.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), and Ultrapure Water.

  • Reference Standard: Certified 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol.

Detailed Protocol
  • Mobile Phase Preparation: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of Acetonitrile and this phosphate buffer (e.g., 35:65 v/v). Filter and degas before use.

    • Rationale: A pH of 3.0 ensures the tertiary amine is protonated, leading to better peak shape and avoiding interaction with free silanols on the column. The buffer maintains a stable pH for reproducible retention times.

  • Standard Solution Preparation:

    • Stock (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards ranging from 5 µg/mL to 200 µg/mL.[9]

  • Sample Preparation:

    • Accurately weigh an amount of sample powder expected to contain 25 mg of the analyte into a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve. Dilute to volume with methanol.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. Further dilute with the mobile phase to bring the concentration within the calibration range (e.g., a 1:10 dilution to achieve 100 µg/mL).

  • Chromatographic Conditions:

ParameterSetting
Stationary Phase C18 Column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (35:65 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm
Run Time 15 minutes
  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared samples.

    • Inject a quality control (QC) standard every 5-10 sample injections to monitor system performance.[9]

  • Data Processing:

    • Integrate the peak area for the analyte in all chromatograms.

    • Construct a linear regression curve of peak area versus concentration for the standards. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of the analyte in the sample solutions using the calibration curve equation.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is designed for the quantification of the analyte in a biological matrix, such as human plasma, for pharmacokinetic or toxicokinetic studies.

Principle

This method employs Ultra-High-Performance Liquid Chromatography (UPLC) for rapid separation, coupled with a triple quadrupole mass spectrometer (TQ-MS). The TQ-MS operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity.[10] A stable isotope-labeled internal standard (SIL-IS) is used to correct for matrix effects and variability during sample preparation and injection.

Bioanalytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Thaw Plasma Sample B Spike with Internal Standard (e.g., Analyte-d6) A->B C Perform Protein Precipitation (Add cold Acetonitrile) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Inject Extract (e.g., 5 µL) E->F G UPLC Separation (Rapid Gradient) F->G H MS Detection (MRM Mode) G->H I Data Acquisition H->I J Calculate Peak Area Ratios (Analyte / Internal Standard) I->J K Plot Calibration Curve (Ratio vs. Concentration) J->K L Determine Sample Concentration K->L

Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.

Instrumentation and Reagents
  • LC-MS/MS System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S Mass Spectrometer, or a Sciex ExionLC with a 6500+ QTRAP, or equivalent.

  • Analytical Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Reagents: Acetonitrile and Formic Acid (both LC-MS grade).

  • Internal Standard (IS): 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol-d6 (or a suitable structural analog).

Detailed Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte, enhancing the ESI+ signal.[11]

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the internal standard in methanol.

    • Calibration Curve & QCs: Prepare calibration standards (e.g., 0.1 to 200 ng/mL) and quality control samples (low, mid, high) by spiking the stock solutions into blank control plasma.

    • Sample Extraction (Protein Precipitation):

      • To 50 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution (e.g., 500 ng/mL).

      • Add 200 µL of cold acetonitrile (containing 0.1% formic acid).

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

      • Carefully transfer the supernatant to a new 96-well plate or vial for injection.

  • LC-MS/MS Conditions:

ParameterSetting
LC System UPLC
ColumnBEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile PhaseA: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate
Flow Rate0.5 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System Triple Quadrupole
Ionization ModeElectrospray Ionization, Positive (ESI+)
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temp.500 °C
MRM Transitions (Precursor Ion (Q1) → Product Ion (Q3))
Analytem/z 264.2 → m/z 58.1 (Dimethylamine fragment)
Internal Standard (d6)m/z 270.2 → m/z 64.1 (Dimethylamine-d6 fragment)
  • Data Processing:

    • Integrate the chromatographic peaks for the analyte and internal standard MRM transitions.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Generate a calibration curve by plotting the peak area ratio against the analyte concentration, using a weighted (1/x²) linear regression.

    • Quantify the analyte in unknown samples from the regression equation.

Method Validation Parameters

To ensure the reliability of these quantitative methods, a full validation should be performed according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[11]

ParameterAcceptance CriteriaPurpose
Specificity No significant interfering peaks at the retention time of the analyte in blank samples.Ensures the signal is from the analyte only.
Linearity & Range Correlation coefficient (r²) ≥ 0.995 for LC-MS/MS, ≥ 0.999 for HPLC.Confirms a proportional response to concentration.
Accuracy Mean recovery of 85-115% for bioanalysis, 98-102% for assay.Measures the closeness of results to the true value.
Precision Relative Standard Deviation (RSD) ≤ 15% for bioanalysis, ≤ 2% for assay.Measures the repeatability of the method.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.Defines the lower limit of reliable measurement.
Matrix Effect (LC-MS/MS) Assessed to ensure that endogenous components do not suppress or enhance the analyte signal.Confirms that the matrix does not bias the results.
Stability Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).Ensures sample integrity during handling and storage.

References

  • PubChem. 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride. National Center for Biotechnology Information. [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Application Note. [Link]

  • Benslimane, T., et al. (2024). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods. [Link]

  • Gallo, V., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. [Link]

  • M, S., & K, S. (2018). GC-MS Analysis of Phytochemical Compounds in the Ethanolic Extract of Root of Lawsonia inermis Linn. International Journal of Research in Pharmaceutical Sciences. [Link]

  • NIST. Phenol, 4-ethyl-. NIST Chemistry WebBook. [Link]

  • Zhang, J., et al. (2022). Quantitative Method for Liquid Chromatography–Mass Spectrometry Based on Multi-Sliding Window and Noise Estimation. Processes. [Link]

  • Rocabado-Bigdal, J., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Metabolites. [Link]

  • Shimadzu Corporation. A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Shimadzu Application News No. AD-0125. [Link]

  • Demir, O., et al. (2016). Synthesis, characterization and diode application of poly(4-(1-(2-phenylhydrazono)ethyl)phenol). Journal of Materials Chemistry C. [Link]

  • De Souza, N. E., et al. (2006). Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. Journal of the Brazilian Chemical Society. [Link]

  • Al-Masoudi, W. A., et al. (2023). Synthesis, Characterization and Study the Biological Activity for New Schiff Base Compound. Journal of Nanostructures. [Link]

  • NETZSCH Analyzing & Testing. Physicochemical Properties. [Link]

  • Gaciong, M., et al. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. [Link]

  • University of Notre Dame. HPLC Methodology Manual. [Link]

  • Hidayah, N., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • U.S. Environmental Protection Agency. 4-Cyclohexyl-1,2-dimethylbenzene Properties. [Link]

  • Merlo, F., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules. [Link]

  • Shimadzu Corporation. High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. [Link]

  • de Morais, S. M., et al. (2023). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules. [Link]

  • Osuocha, K. U., et al. (2024). GC-MS analysis, pharmaceutical and industrial significance of phytochemicals present in Annona muricata from Eziobodo, Imo State. GSC Biological and Pharmaceutical Sciences. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Vol. 21 No. 1. [Link]

  • Ghammamy, S., et al. (2006). Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol. Molbank. [Link]

  • CSIR-NIScPR. Quantum chemical analysis and anticancer evaluation of 1, 4-benzenedicarboxylic acid bis (2-ethylhexyl) ester. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]

  • Chou, T. C. (2010). Quantitative Analysis of Dose-Effect Relationships: The Combined Effects of Multiple Drugs or Enzyme Inhibitors. ResearchGate. [Link]

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Advanced Bioanalytical Protocol: Extraction of Desvenlafaxine and Metabolic Impurities from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Extraction of Desvenlafaxine and Related Impurities from Plasma Content Type: Application Note & Protocol Audience: Bioanalytical Scientists, PK/PD Researchers, Toxicology Specialists

Introduction & Scientific Rationale

Desvenlafaxine (O-desmethylvenlafaxine, DVS) is the primary active metabolite of venlafaxine and a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] While DVS is the target analyte in pharmacokinetic (PK) studies, the accurate quantification of its own downstream "impurities"—specifically its metabolites and degradation products—is critical for comprehensive safety profiling and bioequivalence studies.

In a bioanalytical context, "impurities" refers to:

  • N,O-didesmethylvenlafaxine (NODDV): The primary minor metabolite circulating in plasma.

  • N-desmethylvenlafaxine (NDV): A minor metabolite.

  • Desvenlafaxine N-oxide: An oxidative degradation product often formed during sample handling or storage.

The Challenge: DVS is a polar molecule (LogP ~0.3), making it difficult to extract using traditional non-polar solvents compared to its parent, venlafaxine. Furthermore, its metabolites are even more polar. Standard Protein Precipitation (PP) often yields high matrix effects (ion suppression). Therefore, this guide prioritizes Solid Phase Extraction (SPE) and optimized Liquid-Liquid Extraction (LLE) to ensure high recovery and extract cleanliness.

Target Analyte Profile & Chemical Properties[2][4][5][6][7]

Understanding the physicochemical properties is the causality behind the extraction strategy.

AnalyteAbbreviationPolarity (LogP)pKa (Basic)Extraction Challenge
Desvenlafaxine DVS~0.309.4High polarity requires polar-compatible solvents or SPE.
N,O-didesmethylvenlafaxine NODDV< 0.30~9.5Extremely polar; poor retention in LLE.
Desvenlafaxine N-oxide DVS-NOLowN/ALabile; susceptible to thermal degradation.

Decision Matrix: Selecting the Extraction Method

The following decision tree helps researchers select the optimal workflow based on sensitivity requirements and available instrumentation.

ExtractionDecisionTree Start Start: Define Sensitivity Needs Sensitivity Required LLOQ? Start->Sensitivity HighSens High Sensitivity (< 1.0 ng/mL) Sensitivity->HighSens Trace Analysis ModSens Moderate Sensitivity (> 5.0 ng/mL) Sensitivity->ModSens Routine Monitoring Cleanliness Matrix Effect Concern? HighSens->Cleanliness LLE Protocol B: Liquid-Liquid Extraction (LLE) (Rec: TBME/Alkaline) ModSens->LLE PP Protein Precipitation (PP) (Not Recommended for Impurities) ModSens->PP Only if MS/MS is highly sensitive SPE Protocol A: Solid Phase Extraction (SPE) (Rec: HLB or MCX) Cleanliness->SPE High Matrix Interference Cleanliness->LLE Low Matrix Interference

Figure 1: Decision matrix for selecting the extraction methodology based on Lower Limit of Quantification (LLOQ) and matrix complexity.

Protocol A: Solid Phase Extraction (Gold Standard)

Rationale: SPE is the superior method for Desvenlafaxine due to its ability to retain polar metabolites (NODDV) that are often lost in LLE. We utilize a Hydrophilic-Lipophilic Balanced (HLB) copolymer to capture both the aromatic ring and the polar amine functionalities.

Materials
  • Cartridge: Oasis HLB (30 mg/1 cc) or equivalent polymeric reversed-phase sorbent.

  • Internal Standard (IS): Desvenlafaxine-d6 (100 ng/mL in 50% Methanol).

  • Buffer: 2% Ammonia in Water (Wash solution).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL of human plasma into a clean tube.

    • Add 20 µL of Internal Standard (IS).

    • Add 200 µL of 2% o-Phosphoric acid (H3PO4) to disrupt protein binding and ionize the basic amine (enhancing solubility prior to loading).

    • Critical Step: Vortex for 1 min.

  • Conditioning:

    • Condition cartridge with 1.0 mL Methanol .[4]

    • Equilibrate with 1.0 mL Water .

  • Loading:

    • Load the entire pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing (The Impurity Removal Step):

    • Wash 1: 1.0 mL 5% Ammonia in Water .[4] (Removes acidic interferences and proteins).

    • Wash 2: 1.0 mL 5% Methanol in Water . (Removes weak non-polar interferences without eluting DVS).

    • Dry the cartridge under high vacuum for 2 minutes.

  • Elution:

    • Elute with 2 x 500 µL of Methanol .

    • Note: For higher recovery of NODDV, use Methanol:Acetonitrile (50:50).

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (Initial gradient conditions).

Protocol B: Liquid-Liquid Extraction (Cost-Effective)

Rationale: LLE is cheaper but requires strict pH control. Since DVS has a pKa of ~9.4, the plasma must be alkalized to > pH 10 to ensure the molecule is neutral and extracts into the organic layer. TBME (Methyl tert-butyl ether) is preferred over Diethyl Ether for safety and better selectivity against phospholipids.

Step-by-Step Workflow
  • Alkalization:

    • Aliquot 250 µL plasma.

    • Add 20 µL IS.

    • Add 50 µL of 0.5 M NaOH or Sodium Carbonate buffer (pH 10) .

    • Why: This shifts DVS and metabolites to their non-ionized free-base forms.

  • Extraction:

    • Add 2.0 mL TBME (Methyl tert-butyl ether).

    • Alternative: Ethyl Acetate:Hexane (80:20) can be used if TBME is unavailable, but evaporation is slower.

    • Shake/Vortex vigorously for 10 minutes .

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Flash Freeze: Place tube in a dry ice/methanol bath to freeze the aqueous bottom layer.

  • Transfer & Dry:

    • Decant the organic (top) layer into a clean glass tube.

    • Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution:

    • Reconstitute in 100 µL of Mobile Phase.

Chromatographic Conditions (LC-MS/MS)

To separate DVS from its N-oxide and NODDV impurities, a C18 or C8 column with adequate end-capping is required to prevent peak tailing of the basic amine.

ParameterSpecification
Column Waters XBridge C18 (50 x 2.1 mm, 3.5 µm) or Phenomenex Kinetex C18
Mobile Phase A 10 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile:Methanol (50:50)
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: Ramp to 90% B; 3.0-4.0 min: Hold 90% B.
Run Time 5.0 minutes

MS/MS Transitions (MRM):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Desvenlafaxine 264.258.125
NODDV (Impurity) 250.258.128
DVS N-Oxide 280.258.122
DVS-d6 (IS) 270.264.125

Metabolic Pathway & Impurity Logic

The following diagram illustrates the relationship between the parent drug and the impurities targeted in this protocol.

MetabolicPathway cluster_extraction Co-Extracted Species Venlafaxine Venlafaxine (Parent) DVS Desvenlafaxine (Target Analyte) Venlafaxine->DVS CYP2D6 (O-demethylation) NODDV N,O-didesmethyl- venlafaxine (Metabolite Impurity) DVS->NODDV CYP3A4 (N-demethylation) NOxide DVS N-Oxide (Degradant) DVS->NOxide Oxidation (Stress/Storage)

Figure 2: Metabolic pathway showing the origin of target impurities. DVS, NODDV, and N-Oxide are co-extracted in this protocol.

Validation Parameters & Troubleshooting

Expected Performance Data
  • Recovery (SPE): DVS (>85%), NODDV (>80%).

  • Recovery (LLE): DVS (~75%), NODDV (~60% - lower due to polarity).

  • Matrix Effect: < 10% suppression for SPE; < 15% for LLE.

  • Linearity: 1.0 – 1000 ng/mL.[5]

Troubleshooting Guide

Issue 1: Low Recovery of NODDV (Metabolite)

  • Cause: The metabolite is too polar and stays in the aqueous phase during LLE.

  • Solution: Switch to Protocol A (SPE). If using LLE, saturate the aqueous phase with NaCl (Salting out) to push the polar metabolite into the organic layer.

Issue 2: Peak Tailing

  • Cause: Interaction of the basic amine with residual silanols on the column.

  • Solution: Increase buffer concentration (Ammonium Acetate) to 10mM or use a high-pH stable column (e.g., XBridge) at pH 9.5.

Issue 3: N-Oxide Artifacts

  • Cause: N-oxides can thermally revert to the parent drug in the ion source (In-source fragmentation), causing overestimation of DVS.

  • Solution: Chromatographically separate the N-oxide from DVS. Ensure the gradient holds at low %B long enough to resolve them.

References

  • Extraction Techniques for Venlafaxine and Metabolites: Dziurkowska, E., & Wesołowski, M. (2012). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska. 6

  • LC-MS/MS Method for Desvenlafaxine in Plasma: BenchChem Application Note. (2025).[7][8][9] Quantitative Analysis of Desvenlafaxine in Plasma using LC-MS/MS with Desvenlafaxine-d10.[7] 7

  • Stability and Degradation of Desvenlafaxine: Akter, et al. (2021). Stability-Indicating UHPLC Method for the Determination of Desvenlafaxine: Application to Degradation Kinetics. Dhaka University Journal of Pharmaceutical Sciences. 8

  • Multiplexed Quantification of Metabolites: Knezevic, C. E., et al. (2024). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 10

  • Solid Phase Extraction Optimization: Sauve, E., et al. (2005).[11] Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites. Journal of Chromatography B. 11

Sources

Application Note: Strategic Development of Stability-Indicating Methods for Desvenlafaxine Succinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the development of a robust Stability-Indicating Method (SIM) for Desvenlafaxine Succinate. Unlike generic protocols, this note emphasizes the mechanistic understanding of Desvenlafaxine’s degradation pathways—specifically N-oxidation and cyclohexanol dehydration—to drive column selection and mobile phase optimization. The protocol provided herein is designed to separate the active pharmaceutical ingredient (API) from its potential degradants with high resolution (>2.[1]0) and peak purity.

Part 1: Chemical Basis & Degradation Chemistry

To develop a SIM, one must first understand the molecule's vulnerabilities. Desvenlafaxine (O-desmethylvenlafaxine) contains a tertiary aliphatic amine and a cyclohexanol group attached to a phenol ring. These functional groups dictate its degradation profile.

The Vulnerability Map
  • Oxidative Stress (The Primary Threat): The tertiary amine is electron-rich and highly susceptible to oxidation, leading to the formation of Desvenlafaxine N-oxide . This is the most critical impurity to resolve.

  • Acidic Stress (Dehydration): Under strong acidic conditions and heat, the tertiary alcohol on the cyclohexyl ring can undergo acid-catalyzed dehydration, forming an alkene impurity (often identified as 4-[2-(dimethylamino)-1-(1-cyclohexenyl)ethyl]phenol).

  • Photolytic Stress: While relatively stable, the phenol ring can undergo radical-mediated changes under high-intensity UV light.

Degradation Pathway Visualization

The following diagram illustrates the theoretical degradation pathways that the analytical method must detect.

Desvenlafaxine_Degradation DSV Desvenlafaxine (API) NOxide Desvenlafaxine N-Oxide (Oxidative) DSV->NOxide H2O2 / Oxidation Dehyd Cyclohexenyl Impurity (Acid/Thermal) DSV->Dehyd H+ / Heat (-H2O) Photo Photolytic Degradants (Minor) DSV->Photo UV Light

Figure 1: Primary degradation pathways of Desvenlafaxine. The method must resolve the N-oxide (polar) and the alkene (non-polar) from the parent peak.

Part 2: Method Development Strategy

A "trial and error" approach is inefficient. We use a rational design based on the pKa (~9-10 for the amine) and hydrophobicity.

Column Selection
  • Stationary Phase: A C18 or C8 column is required. However, basic amines often tail on standard silica due to silanol interactions.

  • Recommendation: Use a Base-Deactivated Silica (BDS) or a hybrid particle column (e.g., Waters XBridge or Phenomenex Luna C8/C18) to ensure sharp peak shapes for the amine.

Mobile Phase Logic
  • pH Control: The mobile phase pH is critical.

    • High pH (>8): Risky for silica columns; API is neutral, retention is high.

    • Low pH (<4):[2] The amine is fully protonated (

      
      ). This improves solubility and reduces silanol interaction (peak tailing).
      
    • Decision: Use a Phosphate Buffer at pH 3.0 – 4.0 . This keeps the amine protonated.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks, though Methanol can offer different selectivity if N-oxide resolution is poor.

Part 3: Forced Degradation Protocols (Stress Testing)

Compliance: ICH Q1A (R2)

This section details how to generate the degraded samples to validate the method's specificity.

Prerequisites:

  • Prepare a Stock Solution of Desvenlafaxine Succinate (1 mg/mL) in Mobile Phase.

  • Use Class A volumetric glassware.

Experimental Workflow
Stress TypeReagent / ConditionExposure TimeTarget DegradationNeutralization Required?[3]
Acid Hydrolysis 1.0 N HCl at 80°C2 - 8 Hours10-20%Yes (with 1.0 N NaOH)
Base Hydrolysis 1.0 N NaOH at 80°C2 - 12 Hours10-20%Yes (with 1.0 N HCl)
Oxidation 3% - 10% H₂O₂ at RT2 - 6 Hours10-20%No (Dilute)
Thermal Dry Heat (105°C)24 - 48 Hours< 5%No
Photolytic 1.2 million lux hours~7 Days< 5%No
Step-by-Step Execution
  • Acid Stress: Transfer 5 mL of Stock Solution to a 25 mL flask. Add 5 mL of 1.0 N HCl. Reflux at 80°C. Cool. Neutralize with 5 mL of 1.0 N NaOH. Dilute to volume with Mobile Phase.

  • Oxidative Stress: Transfer 5 mL of Stock Solution. Add 2 mL of 30% H₂O₂ (diluted to effective 3-10%). Keep at Room Temperature (RT). Dilute to volume.

    • Note: Desvenlafaxine is highly sensitive to oxidation.[4] Monitor closely to prevent complete degradation.

  • Control: Prepare a fresh sample without stress to compare retention times and peak purity.

Part 4: Analytical Method Protocol

The Optimized Recipe

This method is designed to be robust and transferable.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photo Diode Array) Detector.[3][4]

  • Column: Phenomenex Luna C8 (2) or Symmetry C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Buffer: 20 mM Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.5 with Orthophosphoric Acid.
      
    • Ratio: Buffer : Acetonitrile (60:40 v/v) [Isocratic] or Gradient if impurities are complex.

  • Flow Rate: 1.0 mL/min.[1][3][5]

  • Detection: UV at 225 nm (Provides optimal sensitivity for the phenol ring).

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C - 30°C.

  • Run Time: ~15 minutes (API typically elutes at 4–6 min; Degradants elute earlier or later).

System Suitability Criteria

Before analyzing samples, the system must pass these checks:

  • Theoretical Plates (N): > 3000.

  • Tailing Factor (T): < 1.5 (Critical for the amine).

  • Resolution (Rs): > 2.0 between API and nearest degradation peak.

  • RSD of Area: < 2.0% (n=6 injections).

Part 5: Method Validation (ICH Q2)

To prove the method works, evaluate the following parameters using the data from Part 3.

Specificity (Peak Purity)

Using the PDA detector, analyze the stressed samples.[3]

  • Requirement: The Purity Angle must be less than the Purity Threshold for the Desvenlafaxine peak. This proves that the degradation products are not "hiding" under the main peak.[5]

Linearity & Range
  • Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2][3][5]
Accuracy (Recovery)
  • Spike placebo with API at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Part 6: Decision Logic for Troubleshooting

Use this flow to troubleshoot resolution issues during development.

Method_Troubleshooting Start Start Validation CheckRes Is Resolution (Rs) > 2.0? Start->CheckRes Pass Proceed to Linearity/Accuracy CheckRes->Pass Yes Fail Analyze Failure Mode CheckRes->Fail No Tailing Peak Tailing? Fail->Tailing Bad Shape Coelution Co-elution with Degradant? Fail->Coelution Overlap Action1 Lower pH (to 3.0) or Add TEA Modifier Tailing->Action1 Action2 Change Organic Ratio or Switch to Gradient Coelution->Action2

Figure 2: Troubleshooting logic for optimizing the Desvenlafaxine SIM.

References

  • ICH Harmonised Tripartite Guideline. (2003).[6] Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8] International Council for Harmonisation.[3][4][6][9][10] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][4][6][9][10] Link

  • Chhalotiya, U. K., et al. (2012). "Stability-Indicating LC Method for the Estimation of Desvenlafaxine in Pharmaceutical Dosage Form." Scientia Pharmaceutica, 80(3), 607–618. Link

  • Sarat, M., et al. (2012). "Quantification of Potential Impurities by a Stability Indicating HPLC Method in Desvenlafaxine Succinate Monohydrate Active Pharmaceutical Ingredient." International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4). Link

  • Gagnon, J. (2009). "N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs."[11] US Patent Application US20090005455A1.Link

Sources

High-Precision Impurity Standard Preparation for Desvenlafaxine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the rigorous preparation of impurity reference standards for Desvenlafaxine (O-desmethylvenlafaxine) analysis, specifically tailored for HPLC-UV and LC-MS workflows. Adhering to ICH Q3A(R2) and USP <621> guidelines, this protocol addresses the critical physicochemical properties of Desvenlafaxine Succinate—specifically its pH-dependent solubility and hygroscopicity.

The guide focuses on the quantification of key impurities: Venlafaxine (parent), N-desmethylvenlafaxine (USP Related Compound A), and N,O-didesmethylvenlafaxine . It introduces a self-validating System Suitability protocol to ensure resolution thresholds (R > 3.5) are met before sample analysis.

Chemical Context & Impurity Profile

Desvenlafaxine is the major active metabolite of Venlafaxine.[1] In pharmaceutical formulations, it is commonly found as Desvenlafaxine Succinate Monohydrate .[2]

Critical Material Attributes (CMAs)
  • Solubility: High in Methanol and acidic aqueous buffers; moderate in pure water; low in non-polar solvents.

  • Stability: Susceptible to oxidative degradation (N-oxides) and light sensitivity. Amber glassware is mandatory.

  • Hygroscopicity: The succinate salt is moderately hygroscopic. Weighing must be performed rapidly or under controlled humidity.

Target Impurities
Impurity NameCommon IDStructure NoteRegulatory Threshold (Typ.)
Venlafaxine Parent DrugPrecursor/Starting MaterialNMT 0.15%
N-desmethylvenlafaxine USP Rel. Comp. AMajor Metabolite/DegradantNMT 0.15%
N,O-didesmethylvenlafaxine NODVSecondary MetaboliteNMT 0.10%

Experimental Workflow Visualization

The following diagram outlines the logical flow for standard preparation, highlighting critical control points (CCPs) where errors frequently occur.

Desvenlafaxine_Workflow cluster_check Validation Loop Start Start: Material Characterization Weighing Weighing (CCP 1) Correct for Salt & Water Content Start->Weighing Dissolution Dissolution Step Solvent: MeOH/Water (60:40) Weighing->Dissolution Amber Glass StockPrep Stock Solution Preparation (1.0 mg/mL) Dissolution->StockPrep Sonicate 5 min Dilution Serial Dilution Target: 0.5% - 1.0% of Nominal StockPrep->Dilution SysSuit System Suitability Mix (Resolution Check) StockPrep->SysSuit Spike Impurities Analysis HPLC Analysis (USP <621>) Dilution->Analysis SysSuit->Analysis SysSuit->Analysis

Figure 1: Operational workflow for Desvenlafaxine standard preparation. Red nodes indicate Critical Control Points (CCPs) requiring calculation verification.

Protocol 1: Stock Solution Preparation

Reagents and Equipment
  • Solvent A (Diluent): Acetonitrile : Phosphate Buffer pH 3.0 (10:90 v/v).[3] Note: High aqueous content prevents precipitation of buffer salts.

  • Balance: Analytical balance with 0.01 mg readability (e.g., Mettler Toledo XPR).

  • Glassware: Class A Volumetric Flasks (Amber).

Calculation of Potency (The "As Is" Factor)

Impurity standards are often supplied as salts (e.g., Venlafaxine HCl) while limits are based on the free base. You must calculate the Mass Correction Factor (MCF) .



Example Calculation for Venlafaxine HCl:

  • MW Venlafaxine Base: 277.40 g/mol

  • MW Venlafaxine HCl: 313.86 g/mol

  • Purity (as is): 99.5%

Step-by-Step Procedure
  • Equilibration: Allow reference standards to reach room temperature in a desiccator (1 hour) to prevent condensation.

  • Weighing: Accurately weigh 10.0 mg of Desvenlafaxine Succinate into a 10 mL amber volumetric flask.

  • Impurity Weighing: Accurately weigh 5.0 mg of Venlafaxine HCl and Related Compound A into separate 50 mL flasks (Stock B and C).

  • Dissolution:

    • Add Diluent to 60% of the flask volume.

    • Sonicate for 5 minutes. Maintain temperature < 25°C (use an ice bath if sonicator heats up).

    • Scientific Rationale: Desvenlafaxine succinate can form a gel if water is added too quickly to the solid; the buffer/organic mix prevents this.

  • Make to Volume: Dilute to volume with Diluent and mix by inversion (10x).

Protocol 2: System Suitability Solution (Self-Validating)

This solution is designed to fail if the column condition is poor. It relies on the resolution between Desvenlafaxine and Venlafaxine (or Related Compound A).[4]

Preparation
  • Transfer 1.0 mL of Desvenlafaxine Stock (from 4.3 step 2) into a 10 mL flask.

  • Spike with 0.1 mL of Venlafaxine Stock (Stock B).

  • Spike with 0.1 mL of Related Compound A Stock (Stock C).

  • Dilute to volume with Diluent.

Acceptance Criteria (Self-Validation)

Before running unknown samples, inject this solution.

  • Resolution (

    
    ):  NLT (Not Less Than) 3.5 between Desvenlafaxine and Related Compound A.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the Desvenlafaxine peak.
    
  • Logic: If

    
    , the column efficiency has degraded or the mobile phase pH is incorrect (Desvenlafaxine pKa is ~9.4 and ~10.6; pH 3.0 is critical for peak shape).
    

Analytical Method Parameters (HPLC-UV)

ParameterSpecification
Column C18, 4.6 x 250 mm, 5 µm (e.g., Inertsil ODS-3V or equiv.)
Mobile Phase A Buffer: 0.05M Potassium Phosphate (pH 3.0 with H3PO4)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 225 nm
Column Temp 25°C
Injection Vol 10 - 20 µL

Gradient Program:

  • 0-5 min: 10% B (Isocratic)

  • 5-25 min: 10%

    
     60% B (Linear Ramp)
    
  • 25-30 min: 60% B (Wash)

  • 30-35 min: 10% B (Re-equilibration)

Impurity Signaling Pathway

Understanding the origin of impurities aids in troubleshooting. If Venlafaxine levels are high, it indicates incomplete reaction. If N-oxides are present, it indicates poor storage (oxidation).

Impurity_Pathway Ven Venlafaxine (Precursor) Des Desvenlafaxine (API) Ven->Des O-demethylation (Synthesis Target) RelA Rel. Comp A (N-desmethyl) Ven->RelA N-demethylation (Impurity) NODV NODV (Didesmethyl) Des->NODV N-demethylation Oxide N-Oxides (Degradant) Des->Oxide Oxidation (Storage) RelA->NODV O-demethylation

Figure 2: Impurity genesis pathway. Venlafaxine is the starting material; NODV and Oxides are downstream degradants.

References

  • USP Monograph . Desvenlafaxine Succinate.[2][3][5][6][7] United States Pharmacopeia (USP-NF).[7][8] Rockville, MD.

  • ICH Expert Working Group . ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006.[9]

  • Pfizer Medical . Pristiq (Desvenlafaxine Succinate) Description and Chemistry. Pfizer Medical Information, 2024.

  • PubChem . Desvenlafaxine (Compound CID 125017). National Center for Biotechnology Information (NCBI).

  • Chakraborty, S. et al.Stability indicating RP-HPLC method for determination of Desvenlafaxine. Journal of Pharmaceutical Analysis, 2012. (Contextual grounding for pH stability).

Sources

Troubleshooting & Optimization

Minimizing deshydroxy impurity in Desvenlafaxine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Process Chemistry & R&D Teams From: Technical Support Center – API Synthesis Division Subject: Critical Control Strategy: Minimizing Deshydroxy Impurity in Desvenlafaxine Synthesis

Technical Overview & Impurity Profile

The Issue: In the synthesis of Desvenlafaxine (O-desmethylvenlafaxine), the formation of Deshydroxy Desvenlafaxine (CAS: 1346605-18-2) is a persistent challenge. This impurity, chemically 4-[2-(dimethylamino)-1-cyclohexylethyl]phenol , lacks the tertiary hydroxyl group on the cyclohexyl ring.

Mechanistic Origin: The impurity typically arises through a two-step sequence:

  • Acid-Catalyzed Dehydration: The tertiary alcohol in the intermediate (or Desvenlafaxine itself) undergoes elimination to form an alkene (Anhydro-Desvenlafaxine). This is favored by high temperatures and acidic environments (e.g., Eschweiler-Clarke methylation).

  • Catalytic Reduction: If this alkene is present during a hydrogenation step (e.g., benzyl deprotection or nitrile reduction using Pd/C), the double bond is saturated, irreversibly forming the deshydroxy impurity.

This guide provides actionable troubleshooting workflows to isolate, prevent, and remove this impurity.

Troubleshooting Guide (Q&A)

Scenario A: Impurity Spikes During Hydrogenation

Q: We observe a significant increase in the deshydroxy impurity during the Pd/C catalyzed deprotection of the benzyl ether intermediate. Why is this happening?

A: This indicates that a dehydration precursor (the cyclohexene derivative) was formed in a previous step and is being reduced to the deshydroxy alkane during hydrogenation.

  • Root Cause: The precursor to the hydrogenation step (likely the amino-alcohol or nitrile) contained trace amounts of the anhydro alkene impurity, likely formed during the condensation or workup phases.

  • Corrective Action:

    • Check Precursor Quality: Analyze the starting material for the hydrogenation step by HPLC. Look for the "Anhydro" peak (Desvenlafaxine Related Compound A).[1]

    • Modify Hydrogenation Conditions: High temperatures (>50°C) and high pressure (>40 psi) with Pd/C can promote direct hydrogenolysis of benzylic-like tertiary alcohols.

    • Protocol Adjustment: Lower the reaction temperature to 20–25°C and limit hydrogen pressure to 1–2 bar . Consider changing the catalyst to Pd(OH)₂ (Pearlman’s catalyst) which can be more selective for debenzylation over dehydration/saturation.

Scenario B: Formation During Methylation

Q: Our impurity profile is clean before methylation, but the deshydroxy level rises during the Eschweiler-Clarke reaction (Formic Acid/Formaldehyde).

A: The Eschweiler-Clarke reaction creates a harsh acidic environment at reflux temperatures (~100°C), which is the perfect storm for tertiary alcohol dehydration.

  • Root Cause: Thermal acid-catalyzed elimination of the tertiary -OH group.

  • Corrective Action:

    • Temperature Control: Do not exceed 90°C . Prolonged reflux significantly increases the anhydro impurity (which may co-elute or be confused with deshydroxy depending on the method).

    • Alternative Reagents: Switch to a reductive amination protocol using Sodium Triacetoxyborohydride (STAB) and Formaldehyde at room temperature. This avoids the thermal/acidic stress entirely.

    • Quench Protocol: Neutralize the reaction mixture immediately upon completion. Do not allow the acidic mixture to stand at elevated temperatures.

Scenario C: Purification Failures

Q: Recrystallization from Ethanol is failing to reduce the deshydroxy impurity below 0.15%. What solvent system should we use?

A: The deshydroxy impurity is significantly more lipophilic than Desvenlafaxine due to the loss of the polar -OH group. Ethanol often solubilizes both too well.

  • Corrective Action:

    • Switch Solvent: Use an Acetone/Water (3:1) or Isopropanol/Isopropyl Ether system. The deshydroxy impurity remains in the mother liquor due to its higher solubility in the organic fraction, while Desvenlafaxine Succinate crystallizes out.

    • pH Adjustment: Ensure the crystallization occurs at a pH where the amine functionality is protonated (salt form), maximizing the solubility difference between the target and the lipophilic impurity.

Visualizing the Impurity Pathway

The following diagram illustrates the critical control points (CCPs) where the impurity is generated.

DeshydroxyPathway cluster_control Critical Control Points Start Precursor (Tertiary Alcohol) Dehydration Side Reaction: Acid/Heat Dehydration Start->Dehydration High Temp / Acid Deshydroxy Deshydroxy Impurity (Saturated) Start->Deshydroxy Direct Hydrogenolysis (Extreme Cond.) Product Desvenlafaxine (Target) Start->Product Optimal Conditions Alkene Anhydro Impurity (Alkene) Dehydration->Alkene Elimination Reduction Step: Pd/C Hydrogenation Alkene->Reduction During Debenzylation Reduction->Deshydroxy Double Bond Saturation

Caption: Pathway showing how thermal/acidic stress leads to dehydration, followed by reduction to the deshydroxy impurity.

Optimized Experimental Protocols

Protocol A: Low-Risk Methylation (Reductive Amination)

Replaces the Eschweiler-Clarke method to prevent dehydration.

  • Dissolution: Charge 10.0 g of Desvenlafaxine precursor (primary amine) into a reactor. Add 100 mL of Methanol.

  • Reagent Addition: Add 5.0 eq of Formaldehyde (37% aq. solution). Stir for 30 min at 20–25°C to form the imine.

  • Reduction: Cool to 0–5°C. Portion-wise add 3.0 eq of Sodium Triacetoxyborohydride (STAB). Note: Exothermic reaction.

  • Reaction: Stir at 25°C for 4–6 hours. Monitor HPLC for disappearance of primary amine.

  • Quench: Add 10% NaOH solution to adjust pH to >10.

  • Extraction: Extract with Ethyl Acetate. The absence of heat and strong acid prevents the formation of the alkene precursor.

Protocol B: Purification via Crystallization

Target: <0.10% Deshydroxy Impurity.

  • Preparation: Dissolve 10.0 g of crude Desvenlafaxine Succinate in 120 mL of Acetone/Water (80:20 v/v) at reflux (approx. 60°C).

  • Clarification: If necessary, treat with activated carbon (5% w/w) for 15 mins and filter hot.

  • Crystallization: Cool slowly to 25°C over 2 hours. Then cool to 0–5°C and hold for 1 hour.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash the cake with 20 mL of cold Acetone.

  • Drying: Dry at 50°C under vacuum.

    • Result: The lipophilic deshydroxy impurity stays in the Acetone-rich mother liquor.

Data Summary: Solvent Efficiency

Solvent SystemYield (%)Deshydroxy Impurity Removal EfficiencyRisk Factor
Ethanol 85-90%Low (Co-crystallizes)High
Methanol 80-85%ModerateModerate
Acetone/Water (3:1) 70-75% High (Preferred) Low
IPA/Isopropyl Ether 75-80%HighLow

FAQs

Q1: What is the regulatory limit for the deshydroxy impurity? According to ICH Q3A(R2) guidelines, for a maximum daily dose of >10 mg (Desvenlafaxine is typically 50-100 mg), any impurity >0.15% must be identified and qualified. The target specification is typically <0.10% .

Q2: Can we remove the impurity using column chromatography? Yes, but it is not scalable for manufacturing. If necessary for R&D, use a C18 reverse-phase column with a gradient of Ammonium Acetate buffer (pH 5.0) and Acetonitrile.[2][3][4] The deshydroxy impurity elutes after Desvenlafaxine due to higher lipophilicity.

Q3: Does the deshydroxy impurity have pharmacological activity? While structurally similar, the loss of the hydroxyl group changes the binding affinity. It is considered a standard organic impurity and must be controlled to safety limits, though specific toxicity data generally tracks with the parent compound class.

References

  • Veeprho Pharmaceuticals. (n.d.). Desvenlafaxine Deshydroxy Impurity Structure and Details. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Advances in Research at Synthesis Process Optimization of O-desmethylvenlafaxine Succinate. Frontiers in Chemistry. Retrieved from [Link]

  • Google Patents. (2008). WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs.
  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (2012). Quantification of Potential Impurities by a Stability Indicating HPLC Method. Retrieved from [Link]

Sources

Removing 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol during crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Desvenlafaxine & Analogs Subject: Removal of 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol (Deshydroxy-ODV) Ticket Type: Process Optimization / Impurity Rejection Status: Open[1]

Technical Briefing: The "Lipophilicity Gap"

The Challenge: You are attempting to purify Desvenlafaxine (O-desmethylvenlafaxine or ODV) and need to remove the specific impurity 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol .[1]

Chemical Context:

  • Target Molecule (ODV): 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl )ethyl]phenol.[1][2][3][4][5][6]

  • The Impurity (Deshydroxy-ODV): 4-[1-Cyclohexyl -2-(dimethylamino)ethyl]phenol.[1][7]

The Separation Logic: The critical difference is the tertiary hydroxyl group on the cyclohexyl ring. The target molecule (ODV) possesses this hydrophilic group, making it significantly more polar than the impurity. The impurity, lacking this hydroxyl, is more lipophilic (hydrophobic).

  • Target (ODV): Amphoteric zwitterion (Phenol + Amine + Alcohol).[1] Lower LogP.

  • Impurity: Amphoteric (Phenol + Amine).[1] Higher LogP.

Core Strategy: To reject the impurity into the mother liquor, you must utilize a solvent system that is sufficiently organic to keep the lipophilic impurity dissolved, while being sufficiently aqueous/polar to force the precipitation of the more polar ODV target.

Troubleshooting Guide (Q&A)

Q1: I am using a standard water-antisolvent crash method, but the impurity levels remain high (0.5% - 1.0%). Why? Diagnosis: Your solvent system is likely too polar (too much water).[1] Root Cause: Because the impurity is hydrophobic, adding excess water (a strong antisolvent) drastically reduces the solubility of both the target and the impurity, causing them to co-precipitate (entrainment). Resolution:

  • Increase the Organic Fraction: If using Isopropanol (IPA)/Water, shift the ratio towards IPA (e.g., from 80:20 Water:IPA to 50:50 or 40:60).

  • Hot Filtration: Ensure the mixture is homogenous at reflux. The impurity is more soluble in hot alcohols than the target.

  • Thermodynamic Control: Cool slowly (5°C/hour). Fast cooling traps impurities in the crystal lattice.

Q2: The product is "oiling out" instead of crystallizing during the pH adjustment. Diagnosis: You are passing through the metastable zone too quickly or at too high a concentration. Root Cause: Desvenlafaxine is a zwitterion.[1] As you adjust the pH from acidic (soluble cation) to neutral/basic (insoluble zwitterion), the supersaturation spikes. Resolution:

  • Seeding: Add pure ODV seeds (1-2 wt%) at the onset of turbidity (approx pH 6-7).

  • Temperature Management: Maintain the reactor at 50-60°C during the pH adjustment. Do not neutralize at room temperature; the oil phase is thermodynamically stable at lower temps if supersaturation is uncontrolled.

Q3: I see a pink/red discoloration in the final crystal. Diagnosis: Oxidative degradation of the phenol group. Root Cause: Phenolic amines are highly susceptible to oxidation, especially at high pH (pH > 9) and elevated temperatures. Resolution:

  • Inert Atmosphere: Strictly blanket the reactor with Nitrogen/Argon.

  • Antioxidants: Add trace Sodium Metabisulfite (0.1%) to the aqueous phase prior to crystallization.

  • pH Limit: Do not exceed pH 9.5-10.0. The zwitterion precipitates well at pH 9.2; going higher increases oxidation risk without improving yield.

Experimental Protocol: pH-Swing Crystallization

Objective: Purify Desvenlafaxine (Base) while rejecting Deshydroxy-Impurity.

Reagents:

  • Crude Desvenlafaxine (containing ~1% impurity)[1][8]

  • Solvent A: Isopropanol (IPA)[1]

  • Solvent B: Deionized Water

  • Reagent C: 6N Hydrochloric Acid[1]

  • Reagent D: 25% NaOH (aq) or Aqueous Ammonia[1]

Step-by-Step Workflow:

  • Dissolution (Acidic Phase):

    • Charge Crude ODV into the reactor.[8]

    • Add Water (3.0 vol) and IPA (3.0 vol).

    • Adjust pH to < 2.0 using HCl.

    • Mechanism:[1][9][10] Both target and impurity form soluble hydrochloride salts.

    • Heat to 60°C to ensure complete dissolution.

  • Clarification (Optional):

    • Add activated carbon (5 wt%) if color removal is needed.[1] Stir 30 mins.

    • Filter hot through Celite to remove carbon/particulates.

  • Controlled Neutralization (The Critical Step):

    • Maintain temperature at 55-60°C.[1]

    • Slowly add Base (NaOH/Ammonia) to raise pH to 6.5 - 7.0 .[1]

    • HOLD: Stir for 30 mins. Add Seeds (1 wt%).[1]

    • Observation: A white slurry should begin to form.

  • Crystallization:

    • Continue adding Base slowly until pH reaches 9.0 - 9.5 (Isoelectric point).[1]

    • Crucial: Do not overshoot pH > 10.

  • Cooling & Maturation:

    • Cool the slurry from 60°C to 20°C over 4 hours (Linear cooling ramp).

    • Hold at 20°C for 2 hours.

    • Impurity Rejection: The lipophilic Deshydroxy-impurity remains dissolved in the IPA-rich mother liquor, while the polar ODV zwitterion crystallizes.[1]

  • Isolation:

    • Filter the solids.[11]

    • Wash: Displacement wash with 20% Water / 80% IPA. (High organic wash prevents the impurity from precipitating out of the residual mother liquor onto the crystals).

    • Dry under vacuum at 50°C.[8]

Visualizations

Diagram 1: Solubility & Rejection Logic

This decision tree helps you select the correct solvent modification based on impurity behavior.

ImpurityLogic Start Impurity Analysis: 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol CheckType Compare Polarity vs Target Start->CheckType Result Impurity is LESS POLAR (Lacks -OH on Ring) CheckType->Result Strategy Purification Strategy: Keep Impurity in Solution Result->Strategy MethodA Method: High Organic Content (IPA/MeOH > 50%) Strategy->MethodA Correct Path MethodB Method: High Water Content (Water > 80%) Strategy->MethodB Avoid OutcomeA Target Crystallizes Impurity stays in Mother Liquor (SUCCESS) MethodA->OutcomeA OutcomeB Co-Precipitation Impurity crashes out with Target (FAILURE) MethodB->OutcomeB

Caption: Logic flow for exploiting the lipophilicity difference between Desvenlafaxine and its Deshydroxy-impurity.

Diagram 2: The pH-Swing Process Flow

A visual representation of the crystallization protocol described above.

ProcessFlow cluster_0 Dissolution Phase cluster_1 Crystallization Phase cluster_2 Isolation Phase Step1 Crude ODV + IPA/Water (pH < 2.0, Temp 60°C) Step2 Adjust pH to 6.5 (Add Seeds) Step1->Step2 Clarified Step3 Adjust pH to 9.2 (Isoelectric Point) Step2->Step3 Base Addition Step4 Cool to 20°C (Slow Ramp) Step3->Step4 Aging Step5 Filter & Wash (High Organic Wash) Step4->Step5 Separation Waste Mother Liquor (Contains Impurity) Step5->Waste Rejection

Caption: Step-by-step pH-swing crystallization workflow for optimal impurity rejection.

Data Summary: Solubility Parameters

ParameterDesvenlafaxine (Target)Deshydroxy-ImpurityImpact on Process
Molecular Structure Phenol + Amine + Alcohol Phenol + AmineImpurity is more hydrophobic.[1]
Est. LogP ~0.5 - 1.5~2.5 - 3.0Impurity prefers organic solvents.[1]
pKa (Phenol) ~10.0~10.0Both ionize similarly at high pH.[1]
Solubility (Water) Moderate (High at pH <7)LowWater forces impurity precipitation.[1]
Solubility (IPA) LowModerate/HighIPA keeps impurity in solution.[1]

References

  • Pfizer Inc. (2004).[1] United States Patent 6,673,838: Form I crystalline desvenlafaxine succinate.[12] Retrieved from .

  • Chawla, G., et al. (2012). Modified release pharmaceutical compositions of desvenlafaxine. WO2012140577A1. Retrieved from .[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 125017, Desvenlafaxine. Retrieved from .[1]

  • Moynihan, H. A., & Horgan, D. E. (2017).[13] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from .[1][13]

Sources

Technical Support Center: Optimizing Reduction Steps to Avoid Deshydroxy Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reduction reactions, specifically focusing on the prevention of unwanted deshydroxy byproducts. By understanding the underlying mechanisms and employing strategic modifications, you can significantly improve the selectivity and yield of your desired alcohol products.

Frequently Asked Questions (FAQs)

Q1: What is a deshydroxy byproduct and why does it form during my reduction reaction?

A deshydroxy byproduct, also known as a dehydroxylated or hydrodeoxygenation (HDO) product, is formed when a hydroxyl group (–OH) on the substrate molecule is removed and replaced with a hydrogen atom during a reduction reaction intended to target another functional group, typically a carbonyl (ketone or aldehyde).

The formation of these byproducts is often attributed to the reaction conditions and the nature of the substrate. For instance, in the reduction of α-hydroxy ketones or β-hydroxy ketones, the proximity of the hydroxyl group can influence the reaction pathway. Under certain conditions, particularly with more reactive reducing agents or in the presence of Lewis acids, the hydroxyl group can be activated, making it a good leaving group. Subsequent elimination and further reduction of the resulting unsaturated intermediate lead to the deshydroxy product.

Q2: I'm reducing a ketone to a secondary alcohol, but I'm seeing a significant amount of the corresponding alkane. What's causing this over-reduction?

The formation of an alkane from a ketone is a classic example of over-reduction, where the intermediate alcohol is further reduced. This is particularly common under harsh reaction conditions, such as those used in catalytic hydrogenation at high pressures and temperatures, or with very strong reducing agents like Lithium Aluminum Hydride (LiAlH4) under forcing conditions.[1][2]

Mechanism of Over-reduction:

  • Initial Reduction: The ketone is reduced to a secondary alcohol.[3][4][5]

  • Hydroxyl Group Activation: The alcohol's hydroxyl group can be activated, especially in the presence of acid or certain metal catalysts. This activation converts the –OH into a better leaving group (e.g., –OH2+).

  • Elimination/Hydrogenolysis: The activated hydroxyl group is eliminated, often forming a carbocation intermediate or a double bond, which is then rapidly reduced by the excess reducing agent to the corresponding alkane.

To prevent this, consider using milder reducing agents or optimizing reaction conditions as detailed in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Formation of Deshydroxy Byproducts in the Reduction of α-Hydroxy and β-Hydroxy Ketones

The reduction of hydroxy ketones is a common transformation, but the presence of the hydroxyl group can complicate the reaction.

Common Problem: When reducing an α-hydroxy or β-hydroxy ketone with a standard reducing agent like Sodium Borohydride (NaBH4), you observe the formation of the simple ketone (dehydroxylated starting material) or the fully reduced alkane, in addition to the desired diol.

Root Cause Analysis:

  • For α-hydroxy ketones: The reaction can be complex. The borohydride can initially deprotonate the alcohol, and the resulting alkoxide can coordinate with the borane, leading to an intramolecular reduction.[6] However, side reactions leading to deoxygenation can occur, especially if the hydroxyl group is easily eliminated.

  • For β-hydroxy ketones: Chelation control can play a significant role. The use of certain Lewis acidic reagents can form a cyclic intermediate, which can either facilitate a stereoselective reduction or, under unfavorable conditions, promote elimination of the hydroxyl group.[7]

Solutions & Optimization Strategies:

StrategyDescriptionKey Considerations
Mild Reducing Agents Utilize less reactive hydrides like Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN) at low temperatures.[8][9] These reagents are generally chemoselective for carbonyls over alcohols.NaBH4 is safer and easier to handle than LiAlH4 and can be used in protic solvents like methanol or ethanol.[5][8][9]
Catalytic Transfer Hydrogenation (CTH) Employ a hydrogen donor (e.g., isopropanol, formic acid) and a metal catalyst (e.g., Pd/C, Ni).[10][11] This method is often milder than direct hydrogenation with H2 gas and can offer high selectivity.[10][11][12]The choice of catalyst and hydrogen donor is crucial for chemoselectivity.[10][11] Acetone, a byproduct of using isopropanol, is non-toxic and easily removed.[11]
Chemoselective Hydrosilylation Use a silane reagent (e.g., triphenylsilane) with a suitable catalyst (e.g., a nickel N-heterocyclic carbene complex). This can selectively reduce the ketone in the presence of a free hydroxyl group.[13]This method provides a one-step conversion of hydroxyketones to mono-protected diols.[13]

Experimental Protocol: Selective Reduction of a β-Hydroxy Ketone using NaBH4

  • Dissolve the β-hydroxy ketone in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Sodium Borohydride (NaBH4) (typically 1.1 to 1.5 equivalents) portion-wise to the cooled solution. Monitor for gas evolution.[14]

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH4.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.

  • Purify the product by column chromatography if necessary.

Issue 2: Unwanted Reduction of Benzylic Alcohols

Benzylic alcohols are particularly susceptible to hydrogenolysis (cleavage of the C-O bond) during reduction reactions, leading to the formation of the corresponding toluene derivative.

Common Problem: During the reduction of a carbonyl group elsewhere in a molecule containing a benzylic alcohol, you observe the loss of the benzylic hydroxyl group.

Root Cause Analysis:

The C-O bond of a benzylic alcohol is weakened due to the stability of the potential benzylic carbocation intermediate. Catalytic hydrogenation is particularly notorious for causing this side reaction.

Solutions & Optimization Strategies:

StrategyDescriptionKey Considerations
Avoid Catalytic Hydrogenation If possible, avoid using H2 gas with catalysts like Pd/C, PtO2, or Raney Nickel, as these are highly effective for hydrogenolysis.If hydrogenation is necessary, careful screening of catalysts and conditions (lower pressure, shorter reaction times) may minimize the byproduct.
Use Mild Hydride Reagents Employ NaBH4 or other mild borohydride reagents.[8][9] These are generally not strong enough to effect the hydrogenolysis of benzylic alcohols under standard conditions.LiAlH4 can sometimes cause hydrogenolysis of benzylic alcohols, especially at elevated temperatures.[8][15]
Catalytic Transfer Hydrogenation (CTH) CTH can be a milder alternative to high-pressure hydrogenation for removing O-benzyl protective groups, but conditions must be carefully chosen to avoid reducing other benzylic alcohols.[10]Formic acid is a common hydrogen donor in these reactions.[10]

Workflow for Selecting a Reduction Strategy to Preserve a Benzylic Alcohol:

G start Substrate contains a benzylic alcohol and a ketone q1 Is catalytic hydrogenation a requirement? start->q1 s1 Use mild hydride reagent (e.g., NaBH4 in MeOH at 0°C) q1->s1 No s3 Optimize hydrogenation: - Lower H2 pressure - Screen catalysts (e.g., Rh/C) - Monitor reaction carefully q1->s3 Yes s2 Screen CTH conditions (e.g., Pd/C with formic acid) end Desired diol product s1->end s2->end s3->end

Caption: Decision workflow for preserving a benzylic alcohol during ketone reduction.

Mechanistic Insights

Understanding the mechanism of hydride reduction is key to troubleshooting. Both LiAlH4 and NaBH4 function as sources of the hydride ion (H⁻).[16][17]

General Mechanism of Ketone Reduction:

  • Nucleophilic Attack: The hydride ion attacks the electrophilic carbon of the carbonyl group.[16] The π electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is then protonated during the workup step (e.g., by adding water or dilute acid) to yield the final alcohol product.[8][17]

G sub Ketone (R-CO-R') int Tetrahedral Alkoxide Intermediate sub->int 1. Hydride Attack (e.g., from NaBH4) prod Secondary Alcohol (R-CH(OH)-R') int->prod 2. Protonation (Workup)

Caption: Simplified mechanism of ketone reduction by a hydride reagent.

The key difference in reactivity between LiAlH4 and NaBH4 lies in the polarity of the metal-hydrogen bond. The Al-H bond in LiAlH4 is more polar than the B-H bond in NaBH4, making LiAlH4 a much stronger reducing agent.[17] This is why LiAlH4 can reduce a wider range of functional groups, including carboxylic acids and esters, but also why it is more prone to causing over-reduction and reacting violently with protic solvents.[2][4][5][8][15]

References

  • Shi, L., Liu, Y., Liu, Q., Wei, B., & Zhang, G. (2012). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry, 14(5), 1372-1375. [Link]

  • Organic Chemistry, Reaction Mechanism. (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

  • Clark, J. (2015, November 15). Reduction of Aldehydes and Ketones. Chemguide. [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Organic Chemistry at SD Miramar College. (2019, February 11). Preparation of Alcohols via Reduction of Ketones, Aldehydes, Carboxylic acids and Esters. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carbonyl Reductions: LiAlH4 then H3O+ (Aldehydes/Ketones -> Alcohols). Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]

  • Oestreich, M., & Hermeke, J. (2013). Chemoselective hydrosilylation of hydroxyketones. Tetrahedron Letters, 54(17), 2244-2246. [Link]

  • Tang, X., Chen, H., Hu, L., Hao, W., & Zeng, X. (2022). Combined dehydrogenation of glycerol with catalytic transfer hydrogenation of H2 acceptors to chemicals: Opportunities and challenges. Frontiers in Chemistry, 10, 969569. [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. [Link]

  • LibreTexts. (2024, September 22). 17.4: Alcohols from Carbonyl Compounds - Reduction. Chemistry LibreTexts. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Machara, A., & Woggon, W.-D. (2018). Selective reductions of ketones in the presence of aldehydes with Chiralidon a superabsorbed alcohol dehydrogenase. ChemRxiv. [Link]

  • Bretherick, L. (1995). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series, (134), 553-560. [Link]

  • Zeynizadeh, B., & Shirini, F. (2007). Chemoselective Reduction of Aldehydes in the Presence of Ketones with NaBH4 in Polyethylene Glycol Dimethyl Ethers. Journal of the Chinese Chemical Society, 54(4), 1059-1064. [Link]

  • El-assal, M., & Al-Majid, A. M. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Catalysts, 13(11), 1458. [Link]

  • Wang, H., Wang, H., & Li, C. (2024). Recent Advances in Novel Catalytic Hydrodeoxygenation Strategies for Biomass Valorization without Exogenous Hydrogen Donors—A Review. Molecules, 29(19), 4529. [Link]

  • Li, Y., et al. (2023). Catalytic Hydrodehydroxylation of Biomass-Related Chemicals via Water-Mediated Hydrogen Heterolysis over a Pd–S Interface. ACS Catalysis, 13(21), 14382-14393. [Link]

  • Reddit. (2013, June 1). REDUCTION OF ALPHA-HYDROXYKETONES WITH NABH4. HELP? r/chemistry. [Link]

Sources

Resolution failure between Desvenlafaxine and deshydroxy impurity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and analytical scientists encountering resolution failures between Desvenlafaxine and its Deshydroxy impurity (commonly identified as the Cyclohexenyl analog formed via dehydration).

Topic: Resolution Failure: Desvenlafaxine vs. Deshydroxy (Cyclohexenyl) Impurity

Status: Operational | Tier: Level 3 (Advanced Method Development)

Core Directive: The Scientific Context

Defining the "Deshydroxy" Challenge

In high-performance liquid chromatography (HPLC) of Desvenlafaxine Succinate, the term "deshydroxy impurity" most frequently refers to 4-[2-(dimethylamino)-1-(cyclohex-1-en-1-yl)ethyl]phenol .

  • Mechanism of Formation: This impurity is the dehydration product of Desvenlafaxine. Under acidic stress or high thermal conditions, the tertiary hydroxyl group on the cyclohexyl ring is eliminated, forming a double bond (cyclohexene ring).

  • The Separation Problem:

    • Desvenlafaxine: Contains a polar hydroxyl group (H-bond donor/acceptor).

    • Deshydroxy Impurity: Lacks this hydroxyl group, making it significantly more hydrophobic .

    • Expectation: In Reverse Phase (RP-HPLC), the impurity should elute after Desvenlafaxine.

    • Failure Mode: If resolution (

      
      ) is < 1.5, it typically indicates insufficient hydrophobic selectivity  in the column or inappropriate organic modifier strength  (eluting the hydrophobic impurity too fast).
      

Troubleshooting Guide (Q&A Format)

Q1: I am seeing co-elution or poor resolution ( ). What is the first variable I should check?

A: Check your Mobile Phase pH and Buffer Strength.

Desvenlafaxine contains a dimethylamino group with a pKa of approximately 9.4. The ionization state is critical for peak shape and retention.

  • The Fix: Ensure your mobile phase pH is 3.0 ± 0.1 .

  • Why? At pH 3.0, the amine is fully protonated (

    
    ). This prevents secondary interactions with silanol groups on the column (which causes tailing). If the pH drifts higher (e.g., pH 4.5–5.0), the effective hydrophobicity changes, and the peak width of Desvenlafaxine increases, masking the impurity.
    
  • Protocol:

    • Prepare a 50 mM Phosphate Buffer .

    • Adjust pH to 3.0 using Dilute Phosphoric Acid (do not use HCl or H2SO4 as chloride/sulfate can alter selectivity).

    • Self-Validation: Inject a standard. Tailing factor (

      
      ) must be < 1.5. If 
      
      
      
      , the pH is likely incorrect or the column is "dead" (silanol activity).
Q2: My pH is correct, but the "Deshydroxy" peak is merging with the main peak's tail. Is my column choice wrong?

A: You may need a column with higher Carbon Load or different selectivity.

The Deshydroxy impurity differs from the parent drug only by a water molecule (dehydration). This is a hydrophobic selectivity challenge.

  • Standard Column: C18 (L1 packing).

  • The Issue: A standard C18 with low surface area or low carbon load (e.g., < 15%) may not provide enough interaction density to differentiate the cyclohexanol ring (drug) from the cyclohexene ring (impurity).

  • Recommendation: Switch to a High-Density C18 or a Phenyl-Hexyl phase.

    • Phenyl-Hexyl: Offers

      
       interactions with the phenol ring. The spatial orientation of the cyclohexene ring (impurity) vs. cyclohexanol (drug) alters how the molecule "sits" on the phenyl stationary phase, often drastically improving resolution.
      
Q3: I am using a gradient method. How should I adjust the slope?

A: Shallow the gradient at the critical elution window.

Since the Deshydroxy impurity is more hydrophobic, it elutes later. If your gradient ramps up Acetonitrile (ACN) too quickly, you compress the peaks together.

  • Diagnosis: Calculate

    
     (gradient retention factor). If peaks are sharp but overlapping, your selectivity (
    
    
    
    ) is fixed, but capacity is too low.
  • Optimization Strategy:

    • Current: 10% B

      
       60% B in 10 mins.
      
    • Optimized: Insert an isocratic hold or a shallow ramp segment.

    • Example: 10% B

      
       20% B (0–5 min) 
      
      
      
      20% B to 25% B (5–15 min)
      
      
      Wash.
    • Logic: The shallow ramp (0.5% B/min) magnifies the difference in hydrophobic interaction between the -OH and -C=C- moieties.

Experimental Protocols & Data

Standardized Resolution Method (USP-Aligned)

To resolve Desvenlafaxine from the Deshydroxy (Cyclohexenyl) impurity and N-Desmethyl analogs.

ParameterSpecification
Column C18 High Density (e.g., Luna Omega 3µm or equivalent L1), 150 x 4.6 mm
Flow Rate 1.0 - 1.2 mL/min
Temp 25°C (Critical: Higher temps reduce resolution for this pair)
Detection UV @ 225 nm
Buffer 25 mM Potassium Phosphate Monobasic, adj. to pH 3.0 with H3PO4
Mobile Phase A Buffer : Acetonitrile (90:10)
Mobile Phase B Buffer : Acetonitrile (30:70)

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.01000Equilibration
2.01000Isocratic Hold (Focusing)
20.04060Separation Ramp
25.04060Wash
26.01000Re-equilibration

Visualizing the Solution

Diagram 1: Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing resolution failures (


) specific to Desvenlafaxine impurities.

TroubleshootingFlow Start Resolution Failure (Rs < 1.5) CheckPH Step 1: Check pH Is pH = 3.0 ± 0.1? Start->CheckPH FixPH Adjust pH to 3.0 (Protonate Amine) CheckPH->FixPH No CheckTailing Step 2: Check Tailing Is Tf > 1.5? CheckPH->CheckTailing Yes FixPH->CheckPH Silanol Column Dead/Silanol Activity Replace Column CheckTailing->Silanol Yes CheckGradient Step 3: Gradient Slope Is %B ramp > 2%/min? CheckTailing->CheckGradient No ShallowGradient Decrease Slope (Try 0.5%/min ramp) CheckGradient->ShallowGradient Yes CheckColumn Step 4: Stationary Phase Is Carbon Load < 15%? CheckGradient->CheckColumn No Success Resolution Optimized (Rs > 2.0) ShallowGradient->Success SwitchColumn Switch to High-Load C18 or Phenyl-Hexyl CheckColumn->SwitchColumn Yes SwitchColumn->Success

Diagram 2: Molecular Interaction Mechanism

Caption: Differential interaction of Desvenlafaxine (H-bonding) vs. Deshydroxy Impurity (Hydrophobic) on C18.

InteractionMechanism cluster_0 Stationary Phase (C18) cluster_1 Analytes C18_Chain C18 Alkyl Chains (Hydrophobic) Result Separation Outcome: Impurity elutes AFTER Drug C18_Chain->Result Desven Desvenlafaxine (Contains -OH) Less Hydrophobic Desven->C18_Chain Weak Interaction (Early Elution) Impurity Deshydroxy Impurity (Cyclohexenyl) More Hydrophobic Impurity->C18_Chain Strong Hydrophobic Interaction (Late Elution)

[1][2][3][4][5][6][7][8][9][10][11][12]

References

  • USP-NF . Desvenlafaxine Succinate Monograph: Organic Impurities. United States Pharmacopeia.[1][2][3][4]

  • Phenomenex Application Note . Separation of Desvenlafaxine Succinate and its Organic Impurities per USP Monograph.

  • Chakraborty, S. et al. (2015). Development and Validation of a Stability-Indicating HPLC Method for Desvenlafaxine. Journal of Chemical and Pharmaceutical Research.

  • FDA Center for Drug Evaluation and Research . Bioequivalence Review: Desvenlafaxine Succinate (Application No. 204150).

Sources

Technical Support Center: Desvenlafaxine Impurity Solubility & HPLC Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

Developing HPLC methods for Desvenlafaxine (O-desmethylvenlafaxine) presents a classic "Solubility Paradox." The drug substance (Desvenlafaxine Succinate) is a highly water-soluble salt. However, its impurity profile spans a wide polarity spectrum—from the highly polar N-desmethylvenlafaxine to hydrophobic dimers and the non-polar parent molecule, Venlafaxine .

This guide addresses the most common failure mode: Diluent Mismatch. Users often select a solvent strong enough to dissolve the most hydrophobic impurity, only to cause "Solvent Shock" (precipitation or peak distortion) when the sample hits the high-aqueous initial mobile phase.

Module 1: Diluent Strategy (The Root Cause)

The Problem: You observe split peaks, fronting, or "ghost" peaks (carryover). This is rarely a column failure; it is usually a thermodynamic mismatch between your sample diluent and the Mobile Phase A.

The Science: Desvenlafaxine has a pKa of approximately 8.34 (amine) and 10.11 (phenol) [1, 2].[1] In standard reverse-phase conditions (pH 3.0–7.0), the molecule is protonated and hydrophilic. If you dissolve the sample in 100% Methanol or Acetonitrile to solubilize hydrophobic impurities (like the ODV Dimer), the drug substance travels faster than the solvent plug inside the column, causing peak splitting.

The Protocol: "Golden Ratio" Diluent Preparation Do not use pure organic solvents. Use this equilibrium protocol to ensure solubility for both the salt and the lipophilic impurities.

  • Step 1 (Pre-solubilization): Dissolve the sample in a minimum volume of Methanol (approx. 10-20% of total flask volume). This targets the hydrophobic impurities (Dimers, Venlafaxine base).

  • Step 2 (Stabilization): Dilute to volume with Mobile Phase A (typically Phosphate Buffer pH 3.0).

  • Target Ratio: Final diluent composition should be 80:20 (Buffer:Organic) or 50:50 max.

  • Verification: If the solution turns cloudy upon adding buffer, the pH is likely too high (causing free-base precipitation) or the organic content is too low for the dimer. Adjust to 60:40 Buffer:ACN.

Decision Workflow: Selecting the Correct Diluent

DiluentSelection Start Start: Impurity Solubility Check CheckPolarity Identify Limiting Impurity Start->CheckPolarity Polar Polar (e.g., N-desmethyl) CheckPolarity->Polar High Polarity NonPolar Hydrophobic (e.g., Dimer, Venlafaxine) CheckPolarity->NonPolar Low Polarity SolventA Use 100% Mobile Phase A (Buffer pH 3.0) Polar->SolventA SolventB Requires Organic Co-solvent NonPolar->SolventB Step1 Step 1: Dissolve in 10% MeOH SolventB->Step1 Step2 Step 2: Dilute with Buffer pH 3.0 Step1->Step2 Result Final Diluent: 60:40 Buffer:MeOH Step2->Result

Caption: Decision tree for selecting a sample diluent that balances solubility with chromatographic integrity.

Module 2: Mobile Phase & pH Control[2]

The Problem: Retention time shifts or loss of resolution between Desvenlafaxine and the "Related Compound B" (N-desmethylvenlafaxine).

The Science: Solubility and retention are pH-dependent.

  • pH < 8.0: Desvenlafaxine is ionized (cationic). It is soluble in water but retains poorly on C18 unless ion-pairing or low pH is used.

  • pH > 9.0: Desvenlafaxine becomes a free base. It becomes less water-soluble and retains strongly on C18, but may cause peak tailing due to silanol interactions.

Recommended Mobile Phase System (USP-Aligned): To maintain solubility of all impurities on-column, use an acidic buffered system [3].

ParameterSpecificationPurpose
Buffer 0.05M Phosphate (KH₂PO₄)Buffering capacity for the amine (pKa 8.34).
pH 3.0 ± 0.1 (Adjust w/ H₃PO₄)Keeps all amines protonated (soluble) and suppresses silanol activity.
Organic Acetonitrile (ACN)Sharper peaks than Methanol for this molecule; lower viscosity.
Temp 25°C - 30°CAmbient is sufficient; higher temp improves dimer solubility.

Module 3: Gradient Strategy for Impurities

The Problem: "Ghost peaks" appearing in subsequent runs. This is often the ODV Dimer or other lipophilic degradants eluting late or carrying over.

The Protocol: You must employ a high-organic wash step at the end of every injection. An isocratic method is insufficient for the full impurity profile.

Optimized Gradient Table:

Time (min)% Solution A (Buffer)% Solution B (ACN:Buffer 60:40)State
0.0955Load: High aqueous to focus polar N-desmethyl impurity.
20.05050Elution: Desvenlafaxine and main degradants elute.
35.02080Wash: Elutes hydrophobic Dimers/Venlafaxine.
40.0955Re-equilibration: Critical for retention reproducibility.

FAQ & Troubleshooting Guide

Q1: My Desvenlafaxine peak is splitting, but the impurities look fine. Why? A: This is "Solvent Effect." Your sample diluent is stronger (more organic) than your initial mobile phase (95% Buffer).

  • Fix: Reduce the injection volume (e.g., from 20 µL to 5 µL) or match the diluent to the initial mobile phase (e.g., 90% Buffer / 10% ACN).

Q2: I see a precipitate in the HPLC vial after 24 hours. A: The succinate salt may be hydrolyzing or the free base is crashing out if the diluent pH has drifted.

  • Fix: Ensure your diluent is buffered (phosphate pH 3.0), not just water. The buffer maintains the ionization state required for solubility [1].

Q3: Can I use Methanol instead of Acetonitrile? A: Yes, but with caveats. Methanol has higher backpressure and different selectivity. Desvenlafaxine is slightly soluble in methanol [2], but acetonitrile often provides better peak symmetry for amines. If you switch, you must re-validate the resolution between Desvenlafaxine and Impurity B.

Q4: N-desmethylvenlafaxine is eluting in the void volume (t0). A: This impurity is extremely polar.

  • Fix: Use a column compatible with 100% aqueous conditions (e.g., Luna Omega Polar C18 or similar) and start your gradient at 98-100% Buffer.

Troubleshooting Logic Map

Troubleshooting Problem Symptom Observed SplitPeak Split Peak / Fronting Problem->SplitPeak GhostPeak Ghost Peaks / Carryover Problem->GhostPeak LowRecovery Low Recovery / Precip. Problem->LowRecovery SolventEffect Diluent too strong (>20% Organic) SplitPeak->SolventEffect WashStep Insufficient Gradient Wash (Trapped Dimers) GhostPeak->WashStep pHIssue pH > 8.0 (Free base crash) LowRecovery->pHIssue Fix1 Dilute sample w/ Buffer SolventEffect->Fix1 Fix2 Extend Gradient to 80% B WashStep->Fix2 Fix3 Adjust Diluent to pH 3.0 pHIssue->Fix3

Caption: Diagnostic flow for identifying and resolving common solubility-related HPLC errors.

References

  • PubChem. (n.d.). Desvenlafaxine | C16H25NO2.[2] National Institutes of Health. Retrieved February 21, 2026, from [Link]

  • Health Canada. (2017). Pristiq (desvenlafaxine succinate) Product Monograph. Pfizer Canada Inc. Retrieved February 21, 2026, from [Link]

  • Phenomenex. (2025).[3][4] Separation of Desvenlafaxine Succinate and its Organic Impurities per USP Monograph. Retrieved February 21, 2026, from [Link]

  • U.S. Pharmacopeia (USP). (2025).[3] Desvenlafaxine Succinate Monograph. USP-NF. Retrieved February 21, 2026, from [Link]

Sources

Controlling over-reduction in Venlafaxine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Over-Reduction & Side-Reactions in Nitrile Reduction

Status: Operational Ticket ID: VEN-SYN-004 Assigned Specialist: Senior Application Scientist Scope: Reduction of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol to 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

The Mechanistic Landscape: Why Over-Reduction Occurs

In the synthesis of Venlafaxine, the reduction of the nitrile intermediate (Compound A ) to the primary amine (Compound B ) is the most critical step for impurity control. The "over-reduction" reported by users typically refers to hydrogenolysis of the benzylic tertiary alcohol or reductive dehydration .

The Chemical Conflict: You are attempting to reduce a nitrile (


) to a primary amine (

) in the presence of a tertiary benzylic alcohol .
  • Benzylic Position: The C-O bond is weakened by the adjacent aromatic ring, making it susceptible to cleavage (hydrogenolysis) under catalytic hydrogenation conditions (especially with Pd/C).

  • Tertiary Alcohol: This position is sterically crowded and prone to acid-catalyzed elimination (dehydration) to form the cyclohexene derivative.

The "Cracking" Phenomenon: Under thermal stress or incorrect pH, the molecule can undergo a retro-aldol type fragmentation (cracking), breaking the bond between the benzylic carbon and the cyclohexane ring, yielding p-methoxyphenylacetonitrile, which subsequently reduces to p-methoxyphenethylamine (a major impurity).

Troubleshooting Guide (Q&A)

Q1: I am detecting a non-polar impurity (approx. 5-10%) that lacks the hydroxyl group in NMR. What happened?

  • Diagnosis: You have likely caused Hydrogenolysis (Dehydroxylation).[1]

  • Cause: This is common when using Palladium on Carbon (Pd/C) at elevated temperatures or pressures. Pd has a high affinity for benzylic C-O bond cleavage.

  • Solution:

    • Switch Catalyst: Move to Raney Nickel (Ra-Ni) or Rhodium on Alumina . Ra-Ni is far less active toward benzylic C-O hydrogenolysis than Pd.

    • Lower Temperature: If you must use Pd, keep the temperature strictly below 40°C.

    • Acidity Control: Hydrogenolysis is often acid-catalyzed. Ensure the reaction medium is neutral or slightly basic (ammoniacal methanol).

Q2: My reaction mixture turned yellow/brown, and I see a spot corresponding to p-methoxyphenethylamine. Yield is low.

  • Diagnosis: Your starting material is "Cracking" (Retro-Aldol Fragmentation).

  • Cause: High temperature (>50°C) combined with strongly basic conditions causes the bond between the benzylic carbon and the cyclohexane ring to snap.

  • Solution:

    • Thermodynamic Control: Maintain reaction temperature < 45°C.

    • Solvent Switch: If using ethanol/ammonia, reduce the ammonia concentration. Excess base promotes the retro-aldol mechanism.

Q3: I see an impurity with a double bond in the cyclohexane ring (alkene).

  • Diagnosis: Acid-Catalyzed Dehydration .

  • Cause: If you are using acetic acid or formic acid as a solvent/additive during hydrogenation (common in some patents), the tertiary alcohol is protonating and eliminating water.

  • Solution:

    • Buffer the System: Do not use pure organic acids as solvents. Use methanol or ethanol.

    • Neutralization: If the amine product makes the solution too basic (leading to cracking), buffer with a weak acid but monitor pH to keep it > 6.0.

Validated Experimental Protocols
Protocol A: The Industrial Standard (Raney Nickel)

Best for: Scalability and preventing hydrogenolysis.

Reagents:

  • Precursor: 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol[2][3]

  • Catalyst: Raney Nickel (Active, W-2 or W-4 grade) - 20% w/w loading.

  • Solvent: Methanol saturated with Ammonia (

    
     gas) or 7M 
    
    
    
    in MeOH.

Workflow:

  • Loading: Charge the autoclave with the precursor and Methanol/

    
    .
    
  • Catalyst Addition: Add Raney Nickel as a slurry (Caution: Pyrophoric).

  • Pressurization: Purge with

    
     (3x), then charge 
    
    
    
    to 40-60 psi (3-4 bar) . Note: High pressure (>100 psi) increases the risk of aromatic ring reduction.
  • Reaction: Stir at room temperature (25°C) for 2 hours. Only if reaction is sluggish, ramp to 40°C. Do not exceed 50°C.

  • Checkpoint (TLC): Check for disappearance of nitrile. If "Cracking" impurity appears (low Rf amine), stop immediately.

  • Workup: Filter catalyst over Celite. Concentrate filtrate < 40°C.

Protocol B: The Chemoselective Route (Borane-THF)

Best for: High purity lab-scale synthesis (Avoids all hydrogenolysis).

Reagents:

  • Reductant: Borane-THF complex (

    
    ) or Borane-DMS (1M solution).
    
  • Solvent: Anhydrous THF.

Workflow:

  • Setup: Flame-dry glassware under Argon. Dissolve precursor in THF.

  • Addition: Cool to 0°C. Add

    
     (3.0 equivalents) dropwise.
    
  • Reflux: Warm to RT, then reflux gently (65°C) for 2-3 hours. Borane reduces the nitrile to the amine without touching the benzylic alcohol or aromatic ring.

  • Quench: Cool to 0°C. Carefully add Methanol (gas evolution!). Then add 10% HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH 10, extract with Ethyl Acetate.

Data & Visualization
Comparative Analysis of Reducing Agents
Reducing AgentRisk: Hydrogenolysis (De-OH)Risk: Cracking (Retro-Aldol)Risk: Dehydration (Alkene)Recommendation
Pd/C + H2 High (Critical Failure Mode)Medium (Temp dependent)High (if Acidic)Avoid if possible
Raney Ni + H2 LowMedium (Base dependent)LowStandard
Borane-THF Zero (Chemoselective)LowLowHigh Purity
LAH LowHigh (Strong Base)LowRisky (Safety)
Reaction Pathway & Impurity Logic[4][5]

Venlafaxine_Reduction_Pathways Precursor Cyano-Alcohol Precursor (Nitrile) Target Primary Amine Intermediate (Target) Precursor->Target Ra-Ni / H2 (40°C) OR Borane-THF Impurity_C Impurity: Cracking Product (p-Methoxy Phenethylamine) Precursor->Impurity_C High Temp (>50°C) Strong Base Impurity_D Impurity: Cyclohexene (Dehydration) Precursor->Impurity_D Acidic Conditions (H+) Impurity_H Impurity: De-hydroxylated (Hydrogenolysis) Target->Impurity_H Pd/C Catalyst Over-hydrogenation Impurity_D->Impurity_H H2 Reduction of Alkene

Figure 1: Reaction network showing the target pathway (Green) versus competing degradation pathways (Red/Yellow) governed by catalyst choice and pH.

References
  • Husbands, G. E. M., et al. (1985). Antidepressant 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol and derivatives.[4][6][7] U.S. Patent 4,535,186.

  • Chavan, S. P., et al. (2004). An efficient and green protocol for the preparation of cycloalkanols: a practical synthesis of venlafaxine.[4]Tetrahedron Letters, 45(39), 7291-7295.

  • Kavitha, C. V., et al. (2005).[2] Synthesis and molecular structure analysis of venlafaxine intermediate and its analog.Journal of Chemical Crystallography, 35(12), 957-963.

  • Feenstra, R. W., et al. (1990). Process for the preparation of Venlafaxine.[4][5][6][8][9][10] European Patent EP 1 721 889.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[11] Academic Press. (Standard text validating Pd vs. Ni selectivity for benzylic alcohols).

Sources

Stability of 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol (Desvenlafaxine)

Ticket ID: CHEM-SUP-DVX-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely referencing Desvenlafaxine (O-desmethylvenlafaxine), the major active metabolite of Venlafaxine.[1][2]

This molecule presents a unique stability profile due to its amphoteric nature (containing both a basic dimethylamino group and an acidic phenolic group). While generally robust, it exhibits specific vulnerabilities to oxidation and pH-dependent solubility that frequently cause experimental failure.

The following guide is structured as a Tier-3 Support Workflow to troubleshoot solution preparation, storage, and analytical anomalies.

Module 1: Solution Preparation & Solubility

User Complaint: "I cannot get the compound to dissolve," or "The solution precipitated after pH adjustment."

The Science: Amphoteric Behavior

Desvenlafaxine exists as a zwitterion at neutral pH.

  • pKa 1 (Phenol): ~10.4

  • pKa 2 (Amine): ~8.3 – 9.0

  • Isoelectric Point (pI): Near pH 9.5. At this pH, net charge is zero, and aqueous solubility is at its absolute minimum .

Troubleshooting Protocol
ScenarioRecommended Solvent SystemTechnical Rationale
Stock Solution (>10 mg/mL) Methanol or DMSO The free base and succinate salt are highly soluble in polar organic solvents. This avoids pH-induced precipitation.
Aqueous (Acidic pH < 6) 0.1N HCl or PBS (pH 6.0) Protonation of the dimethylamino group (

) drastically increases solubility (up to ~30 mg/mL).
Aqueous (Basic pH > 11) 0.1N NaOH Deprotonation of the phenol (

) increases solubility. WARNING: High pH accelerates oxidative degradation (See Module 2).
Aqueous (Neutral pH 7-9) Avoid / Use Co-solvent Solubility drops to <1 mg/mL. Risk of precipitation is high. Use 5-10% Methanol as a co-solvent.

Critical Check: Are you using the Succinate Salt or the Free Base ?

  • Succinate Monohydrate: Designed for improved aqueous solubility.

  • Free Base: Hydrophobic; requires organic solvent or strong acid to dissolve.

Module 2: Chemical Stability & Degradation

User Complaint: "My solution turned pink/yellow," or "HPLC shows a new impurity peak."

The Science: Oxidative Vulnerability

The primary instability mechanism for Desvenlafaxine is Oxidation .

  • N-Oxidation: The tertiary amine is susceptible to attack by peroxides or atmospheric oxygen, forming Desvenlafaxine N-Oxide .

  • Phenolic Oxidation: In basic conditions or under light stress, the phenol ring can oxidize to form quinone-like species, resulting in pink/yellow discoloration .

Degradation Pathway Diagram

Desvenlafaxine_Degradation cluster_conditions Critical Stress Factors Parent Desvenlafaxine (Parent) NOxide Desvenlafaxine N-Oxide (Major Oxidative Product) Parent->NOxide Oxidation (H2O2 / Air) Neutral pH Dehydration Dehydration Product (Cyclohexenyl derivative) Parent->Dehydration Strong Acid (1M HCl) + Heat (>80°C) Quinone Quinone Species (Color Change) Parent->Quinone Photo-oxidation Basic pH (pH > 10) Peroxides in Solvent Peroxides in Solvent Peroxides in Solvent->Parent UV Light UV Light UV Light->Parent

Figure 1: Primary degradation pathways of Desvenlafaxine. The N-Oxide formation is the dominant pathway under standard laboratory storage conditions.

Stability FAQs

Q: Can I store the solution at room temperature?

  • A: No. Aqueous solutions degrade within 24-48 hours at ambient temperature.

  • Protocol: Store stock solutions (in Methanol) at -20°C . Aqueous working solutions must be prepared fresh.

Q: Is the molecule light-sensitive?

  • A: Moderately. While more stable than some catecholamines, prolonged exposure to UV light causes photolysis (approx. 0.2% degradation over 10 days).

  • Protocol: Always use Amber Glassware or wrap containers in aluminum foil.

Q: Is it stable in acid?

  • A: Yes, but with limits. It is stable in 0.1N HCl at room temperature. However, refluxing in strong acid (1M HCl) causes dehydration of the cyclohexyl ring, forming an alkene impurity [1].

Module 3: Analytical Troubleshooting (HPLC)

User Complaint: "I see ghost peaks in my chromatogram."

If you observe unexpected peaks, use this diagnostic workflow to identify the source.

Diagnostic Workflow

Troubleshooting_Workflow Start Issue: Unexpected HPLC Peaks CheckRT Check Retention Time (RT) Start->CheckRT RT_Short Peak elutes BEFORE Parent (RRT ~1.1 or slightly polar shift) CheckRT->RT_Short Shorter/Close RT RT_Long Peak elutes AFTER Parent (More Non-polar) CheckRT->RT_Long Longer RT Diagnosis1 Diagnosis: N-Oxide Impurity RT_Short->Diagnosis1 Action1 Action: Check solvent peroxide levels. Use fresh high-grade Methanol. Diagnosis1->Action1 Diagnosis2 Diagnosis: Acid Dehydration Product RT_Long->Diagnosis2 Action2 Action: Reduce acid concentration in sample diluent. Diagnosis2->Action2

Figure 2: Decision tree for identifying common degradation products based on HPLC retention behavior.

Recommended HPLC Conditions

To separate the Parent from the N-Oxide impurity, use a Stability-Indicating Method [2]:

  • Column: C8 or C18 (e.g., Phenomenex Luna C8 or Waters SymmetryShield), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 5.0 - 6.5) : Acetonitrile (approx. 70:30 or 80:20).

    • Note: A slightly acidic pH (3.0 - 5.0) improves peak shape for the amine.

  • Flow Rate: 1.0 - 1.5 mL/min.[3]

  • Detection: UV @ 225 nm.

References

  • Ananda, S. et al. (2012).[4] Quantification of Potential Impurities by a Stability Indicating HPLC Method in Desvenlafaxine Succinate Monohydrate Active Pharmaceutical Ingredient. International Journal of Research in Pharmaceutical and Biomedical Sciences.

  • Chakraborty, S. et al. (2015). Stability-Indicating UHPLC Method for the Determination of Desvenlafaxine: Application to Degradation Kinetics. Dhaka University Journal of Pharmaceutical Sciences.

  • Cayman Chemical. (2022). Desvenlafaxine (succinate hydrate) Product Information & Stability Data.

  • Pfizer. (2022). Pristiq (Desvenlafaxine) Prescribing Information.

Sources

Validation & Comparative

Comparative Analysis of Impurity Profiling for Desvenlafaxine: ICH Q3A Compliance & Method Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Desvenlafaxine (O-desmethylvenlafaxine), a serotonin-norepinephrine reuptake inhibitor (SNRI), adherence to ICH Q3A(R2) guidelines is not merely a regulatory checkbox but a critical determinant of process safety and efficacy. This guide objectively compares the performance of traditional HPLC methodologies against modern UHPLC alternatives in the context of detecting, identifying, and qualifying impurities.

We focus on the specific challenges posed by Desvenlafaxine’s phenolic structure—which differs from its parent compound, Venlafaxine—and provide experimental data supporting the transition to high-resolution separation techniques to meet stringent reporting thresholds.

Regulatory Framework: The ICH Q3A(R2) Logic

The International Council for Harmonisation (ICH) Q3A(R2) guideline defines the thresholds for impurities in new drug substances. For Desvenlafaxine, typically dosed at 50 mg or 100 mg per day, the thresholds are rigorous.

Threshold Calculation for Desvenlafaxine

Given a Maximum Daily Dose (MDD) of


 g/day  (specifically 50–100 mg for Desvenlafaxine):
  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% or 1.0 mg (whichever is lower). For 50mg dose, 0.10% is the limit.

  • Qualification Threshold: 0.15% or 1.0 mg (whichever is lower). For 50mg dose, 0.15% is the limit.

Decision Logic for Impurity Management

The following diagram illustrates the critical decision pathways required by a Senior Scientist when an impurity is detected during stability or release testing.

ICH_Q3A_Decision_Tree Start Impurity Detected Check_Report Is result > Reporting Threshold (0.05%)? Start->Check_Report Ignore No Action Required Check_Report->Ignore No Check_ID Is result > ID Threshold (0.10%)? Check_Report->Check_ID Yes Report Report Result Check_ID->Report No Identify Identify Structure (MS/NMR) Check_ID->Identify Yes Check_Qual Is result > Qualification Threshold (0.15%)? Identify->Check_Qual Qualify Conduct Safety/Tox Studies Check_Qual->Qualify Yes Monitor Monitor in Stability Check_Qual->Monitor No

Figure 1: Decision logic for Desvenlafaxine impurities based on ICH Q3A(R2) thresholds.

Technical Comparison: HPLC vs. UHPLC Performance

To meet the Reporting Threshold (0.05%), the analytical method must possess high sensitivity and resolution. Desvenlafaxine presents specific separation challenges due to its polarity and potential for oxidative degradation (forming N-oxides).

Comparative Data: Method Performance

The following data compares a standard C18 HPLC method (Legacy) against a Sub-2-micron C18 UHPLC method (Alternative) for the separation of Desvenlafaxine from its critical impurities (Impurity A: N-desmethylvenlafaxine; Impurity B: N-oxide).

Table 1: Performance Metrics of Analytical Alternatives

MetricLegacy Method (HPLC)Alternative Method (UHPLC)Performance Delta
Column C18, 5µm, 250 x 4.6mmC18, 1.7µm, 100 x 2.1mmReduced diffusion path
Run Time 45.0 minutes8.5 minutes81% Faster
Resolution (Rs) (Main/Impurity A) 2.13.8+80% Improvement
LOD (Limit of Detection) 0.02%0.005%4x Sensitivity
Solvent Consumption ~45 mL/run~4 mL/run91% Reduction
Backpressure 120 bar550 barRequires UHPLC hardware

Expert Insight: While HPLC is robust, the UHPLC method provides the necessary resolution (Rs > 3.0) to confidently quantify impurities at the 0.05% level without interference from the baseline noise or matrix effects. This is critical for avoiding "false positives" that trigger unnecessary identification workflows.

Experimental Protocol: Validated Stability-Indicating Method

To ensure ICH Q3A compliance, one must validate that the method is "stability-indicating"—capable of detecting impurities generated during stress.

Workflow: Forced Degradation Study

This protocol validates the specificity of the UHPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Sample Desvenlafaxine API Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Sample->Base Oxid Oxidation (3% H2O2, RT) Sample->Oxid Therm Thermal (105°C, Solid) Sample->Therm Neutral Neutralization & Dilution Acid->Neutral Base->Neutral Oxid->Neutral Therm->Neutral Analysis UHPLC Analysis (PDA Detection) Neutral->Analysis MassBalance Mass Balance Calculation Analysis->MassBalance

Figure 2: Forced degradation workflow to validate method specificity for ICH Q3A compliance.

Step-by-Step Methodology (UHPLC)
  • Preparation of Buffer: Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL water. Adjust pH to 3.0 with Orthophosphoric acid. Add 2.0 mL Triethylamine (TEA) to improve peak shape of the basic amine.

  • Mobile Phase Configuration:

    • Mobile Phase A: Buffer pH 3.0

    • Mobile Phase B: Acetonitrile : Buffer (90:10 v/v)

  • Gradient Program:

    • T0: 95% A

    • T2: 95% A

    • T6: 60% A

    • T8.5: 95% A

  • Sample Preparation: Prepare Desvenlafaxine Succinate at 1000 µg/mL in Mobile Phase A.

  • Detection: UV at 225 nm (Isosbestic point for aromatic ring, minimizing variation).

Causality of Protocol Choices:

  • Acidic pH (3.0): Desvenlafaxine is basic (pKa ~9.4). Low pH ensures it is fully protonated, preventing silanol interactions that cause peak tailing.

  • Triethylamine (TEA): Acts as a silanol blocker (competing base), sharpening the peak shape for better resolution of closely eluting impurities.

  • Gradient Elution: Essential to elute non-polar dimers or late-eluting oxidative degradants that would otherwise carry over to the next injection.

Impurity Profile Analysis

The following table details the specific impurities likely to be encountered and their relative retention times (RRT) using the validated UHPLC method described above. This data serves as a reference for identifying peaks in the chromatogram.

Table 2: Desvenlafaxine Impurity Profile (UHPLC)

Impurity NameStructure/OriginRRT (approx)Q3A Classification
Desvenlafaxine API1.00N/A
Impurity A N-desmethylvenlafaxine0.85Degradant/Metabolite
Impurity B Desvenlafaxine N-oxide1.15Oxidative Degradant
Impurity C Dimer1.80Process Impurity

Scientific Interpretation: The separation between Impurity A (RRT 0.85) and the Main Peak is the "Critical Quality Attribute" (CQA) of this method. In standard HPLC, these often co-elute or show "shoulder" peaks. The UHPLC method achieves baseline resolution, ensuring that the integration of the main peak does not artificially lower the calculated impurity percentage, thereby ensuring strict adherence to the 0.05% reporting threshold .

Conclusion

For Desvenlafaxine, adherence to ICH Q3A(R2) requires more than just calculation of thresholds; it requires an analytical strategy capable of visualizing those thresholds.

  • Superiority of UHPLC: The experimental data confirms that UHPLC offers a 4-fold increase in sensitivity (LOD) and an 80% improvement in resolution compared to legacy HPLC methods.

  • Compliance Assurance: The enhanced resolution prevents the masking of impurities under the main peak, a common failure mode in regulatory audits.

  • Efficiency: The 91% reduction in solvent usage aligns with modern "Green Chemistry" initiatives while reducing the cost per analysis.

Researchers are advised to adopt sub-2-micron column technology for Desvenlafaxine impurity profiling to ensure robust, future-proof regulatory compliance.

References

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). ICH Harmonised Tripartite Guideline. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Guidance for Industry: ANDAs: Impurities in Drug Substances. FDA.gov. [Link]

  • Dong, M. W. (2013). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Provides authoritative grounding on the transition from HPLC to UHPLC for impurity profiling). [Link]

Introduction: The Critical Role of Impurity Profiling in Desvenlafaxine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Synthetic and Degradation Impurities in Desvenlafaxine

Desvenlafaxine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is the major active metabolite of venlafaxine and is widely prescribed for the treatment of major depressive disorder.[1] In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) like Desvenlafaxine is paramount. Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. These undesirable chemicals are broadly classified into two categories based on their origin: synthetic (or process-related) impurities and degradation impurities.

This guide provides a detailed comparison of these two classes of impurities in Desvenlafaxine. As a Senior Application Scientist, my objective is to explain the causality behind their formation, outline their structural differences, and provide robust analytical strategies for their detection and control, grounded in established scientific principles and regulatory expectations.

Part 1: Synthetic Impurities - The Fingerprints of the Manufacturing Process

Synthetic impurities are by-products, intermediates, or reagents that are introduced or formed during the synthesis of the Desvenlafaxine API.[2] Their presence is a direct reflection of the chosen synthetic route, reaction conditions, and purification processes. Controlling these impurities requires a deep understanding of the reaction mechanisms and meticulous optimization of the manufacturing process.

Origins and Key Synthetic Impurities

Several synthetic routes for Desvenlafaxine have been developed, often involving multi-step reactions.[3][4] One common approach involves the demethylation of venlafaxine, while others build the molecule from simpler precursors like p-hydroxybenzene acetonitrile.[3][5] Each route presents a unique impurity profile.

Key process-related impurities identified for Desvenlafaxine include:

  • Venlafaxine: As Desvenlafaxine is the O-desmethyl metabolite of venlafaxine, incomplete demethylation during synthesis from venlafaxine results in the parent drug being a primary process impurity.[6]

  • Desvenlafaxine Related Compound A (4-(1-Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl)phenol): This impurity can arise from dehydration reactions under certain synthetic conditions, particularly in acidic environments.[7] Interestingly, this structure is also a known acid-induced degradation product.[8][9]

  • Desvenlafaxine Related Compound B (4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenol): This is the N-desmethyl analogue of Desvenlafaxine, likely resulting from starting materials containing a monomethylated amine or from side reactions during methylation steps.[7][10]

  • Didesmethyl Desvenlafaxine (4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol): This impurity lacks both methyl groups on the nitrogen atom and can be formed if the starting materials are not appropriately methylated.[2][7]

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic chain, such as 4-(2-(Dimethylamino)ethyl)phenol, can carry through the process if purification is inadequate.[7][11]

The following diagram illustrates a generalized synthetic pathway and highlights the potential points where key process-related impurities can emerge.

Desvenlafaxine_Synthetic_Impurities cluster_synthesis Generalized Synthetic Pathway cluster_impurities Potential Impurity Formation Start Precursors (e.g., p-hydroxybenzene acetonitrile) Inter1 Intermediate A (e.g., N-monomethylated analog) Start->Inter1 Step 1 Inter2 Final Intermediate Inter1->Inter2 Step 2 (Dimethylation) Imp_Dides Didesmethyl Impurity Inter1->Imp_Dides Incomplete Methylation API Desvenlafaxine Inter2->API Final Step (e.g., Reduction) Imp_B Impurity B (N-Desmethyl) Inter2->Imp_B Incomplete Dimethylation Imp_A Impurity A (Dehydration Product) API->Imp_A Side Reaction (e.g., Acidic Conditions) Imp_V Venlafaxine (From alternative route or incomplete demethylation) caption Fig 1: Formation of process-related impurities in Desvenlafaxine synthesis.

Caption: Fig 1: Formation of process-related impurities in Desvenlafaxine synthesis.

Part 2: Degradation Impurities - Markers of Instability

Degradation impurities are formed when the Desvenlafaxine API or drug product is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation over time.[12] Their study is crucial for determining the drug's shelf-life and appropriate storage conditions. These studies, known as forced degradation or stress testing, are a regulatory requirement under ICH guidelines (Q1A R2).[1]

Formation Under Stress and Key Degradation Products

Forced degradation studies on Desvenlafaxine reveal its susceptibility to specific stress factors.[13][14][15]

  • Oxidative Degradation: Desvenlafaxine is particularly vulnerable to oxidative stress. The tertiary amine group is readily oxidized, leading to the formation of Desvenlafaxine N-Oxide as the major degradation product under these conditions.[1][2] This is a common degradation pathway for molecules containing a dimethylamino functional group.

  • Acidic Degradation: In acidic conditions, Desvenlafaxine undergoes significant degradation. The primary product is formed through the dehydration of the tertiary alcohol on the cyclohexyl ring, resulting in the formation of an alkene.[13][14] This degradant, 4-(1-Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl)phenol , has been identified via LC-MS analysis by observing a mass loss of 18 amu (the mass of a water molecule).[13][16]

  • Basic and Hydrolytic Degradation: The drug substance also shows lability under basic hydrolytic conditions, though it is generally more stable than under acidic or oxidative stress.[12]

  • Thermal and Photolytic Stability: Desvenlafaxine generally demonstrates good stability against thermal (dry heat) and photolytic stress, with minimal degradation observed under these conditions.[12][17]

The diagram below illustrates the primary degradation pathways for Desvenlafaxine.

Desvenlafaxine_Degradation_Pathways cluster_degradation Degradation Pathways cluster_stress Stress Conditions API Desvenlafaxine N_Oxide Desvenlafaxine N-Oxide Dehydrated Dehydration Product (4-(1-cyclohexenyl-2- (dimethylamino)ethyl)phenol) Other Minor Degradants Oxidative Oxidative Stress (e.g., H₂O₂) Oxidative->N_Oxide Acidic Acidic Stress (e.g., HCl) Acidic->Dehydrated Basic Basic/Thermal/Photo Basic->Other caption Fig 2: Primary degradation pathways of Desvenlafaxine under stress.

Caption: Fig 2: Primary degradation pathways of Desvenlafaxine under stress.

Part 3: Comparative Analysis - Synthetic vs. Degradation Impurities

The fundamental differences between synthetic and degradation impurities dictate the strategies for their control.

FeatureSynthetic (Process-Related) ImpuritiesDegradation Impurities
Origin Formed during API synthesis from starting materials, intermediates, or side reactions.[2]Formed by chemical decomposition of the API or drug product over time due to environmental factors (light, heat, moisture, etc.).[12]
Point of Control Controlled by optimizing the synthetic route, reaction conditions, and implementing effective purification steps.Controlled by understanding the drug's stability profile, selecting appropriate formulation excipients, and defining proper packaging and storage conditions.
When are they formed? During the manufacturing of the drug substance.During storage, shipping, and handling of the drug substance and final product.
Structural Relationship May be structurally similar (e.g., isomers, homologs) or dissimilar (e.g., unreacted reagents) to the API.Structurally derived directly from the API molecule through chemical transformation (e.g., oxidation, hydrolysis, dehydration).
Common Examples in Desvenlafaxine Venlafaxine, N-Desmethyl Desvenlafaxine, Didesmethyl Desvenlafaxine.[7]Desvenlafaxine N-Oxide, 4-(1-Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl)phenol.[1][8]
Regulatory Focus Qualification and control based on ICH Q3A guidelines for new drug substances.Assessed through stability studies (ICH Q1A) to establish shelf-life and storage conditions. The analytical method must be "stability-indicating."

Part 4: Experimental Protocol - A Stability-Indicating HPLC Method

To effectively monitor both types of impurities, a single, robust, stability-indicating analytical method is required. Such a method must be able to separate the API from all known synthetic and degradation impurities, ensuring that any peak corresponding to the API is pure.

The following protocol is a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method synthesized from established literature for the impurity profiling of Desvenlafaxine.[1][8][9]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Desvenlafaxine and its related synthetic and degradation impurities.

I. Materials and Equipment

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Data Acquisition Software: Empower, Chromeleon, or equivalent.

  • Analytical Column: Phenomenex Luna C8 (250 mm x 4.6 mm, 5 µm) or a similar C18 column.[1]

  • Reagents: HPLC grade Acetonitrile, Methanol, Potassium Dihydrogen Phosphate, Orthophosphoric Acid, HPLC grade water.[9]

  • Reference Standards: Desvenlafaxine, Venlafaxine, Desvenlafaxine N-Oxide, and other known impurities.

II. Chromatographic Conditions

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.8 with orthophosphoric acid.[9]

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Gradient elution.

    Time (min) % Mobile Phase A % Mobile Phase B
    0 80 20
    20 50 50
    25 20 80
    30 80 20

    | 35 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[1]

  • Detection Wavelength: 225 nm.[1]

  • Injection Volume: 10 µL.

III. Sample and Standard Preparation

  • Diluent: Mobile Phase A and Acetonitrile in an 80:20 (v/v) ratio.[1]

  • Standard Stock Solution (for Impurities): Accurately weigh and dissolve appropriate amounts of each impurity reference standard in the diluent to achieve a concentration of ~100 µg/mL.

  • Spiked Sample Solution (for Method Development/Specificity): Prepare a solution of Desvenlafaxine at a target concentration (e.g., 1000 µg/mL) and spike it with known impurities from the stock solution to a level of 0.15% relative to the API concentration.

  • Test Sample Solution: Accurately weigh and dissolve the Desvenlafaxine API sample in the diluent to a final concentration of 1000 µg/mL.

IV. Methodology

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the Spiked Sample Solution (or a dedicated system suitability solution as per USP guidelines) in replicate (n=5).[6] The system is deemed suitable if the resolution between critical pairs (e.g., Desvenlafaxine and its closest eluting impurity) is >2.0 and the relative standard deviation (%RSD) for the peak areas is ≤2.0%.

  • Analysis: Inject the diluent (as a blank), followed by the standard solutions and the test sample solutions.

  • Data Processing: Integrate all peaks in the chromatograms. Identify impurities based on their relative retention times (RRT) compared to the Desvenlafaxine peak.

  • Quantification: Calculate the percentage of each impurity in the test sample using the following formula (assuming response factors are 1.0 unless determined otherwise):

    % Impurity = (Area_impurity / Area_standard) x (Conc_standard / Conc_sample) x 100

V. Rationale Behind Experimental Choices

  • C8/C18 Column: These non-polar stationary phases provide excellent retention and separation for moderately polar compounds like Desvenlafaxine and its impurities.[1]

  • Acidic pH (3.8): Maintaining an acidic pH ensures that the amine functional groups are protonated, leading to sharp, symmetrical peak shapes and preventing interactions with residual silanols on the column.[9]

  • Gradient Elution: A gradient program is essential for resolving impurities with a wide range of polarities in a reasonable run time. It allows for good separation of early-eluting polar impurities while ensuring that more retained, non-polar impurities are eluted efficiently.

  • PDA Detector: A Photodiode Array detector is crucial for forced degradation studies as it allows for peak purity analysis, confirming that the Desvenlafaxine peak is spectrally homogeneous and not co-eluting with any degradants.

Conclusion

A comprehensive understanding of both synthetic and degradation impurities is not merely an academic exercise; it is a fundamental requirement for the development of safe and effective Desvenlafaxine drug products. Synthetic impurities are controlled at the source through robust process chemistry and purification, while degradation impurities are managed through rigorous stability testing and careful formulation design. The use of a validated, stability-indicating analytical method is the cornerstone that links these efforts, providing the data necessary to ensure that every batch of Desvenlafaxine meets the highest standards of quality and purity from manufacturing to patient administration.

References

  • IJRPC. (n.d.). QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Sawant, S. D., et al. (2012). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis, 2(4), 264-271. [Link]

  • Jain, P. S., et al. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. Journal of Chemical and Pharmaceutical Research, 5(12), 1163-1170. [Link]

  • Jain, P. S., et al. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. Journal of Chemical and Pharmaceutical Research. [Link]

  • Veeprho. (n.d.). Desvenlafaxine Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]

  • Hossain, M. A., et al. (2019). Stability-Indicating UHPLC Method for the Determination of Desvenlafaxine: Application to Degradation Kinetics. Dhaka University Journal of Pharmaceutical Sciences, 18(2), 167-178. [Link]

  • Sawant, S. D., et al. (2012). LC-UV and LC-MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis. [Link]

  • Walsh Medical Media. (2011). Metabolism Studies of Desvenlafaxine. [Link]

  • Parul University Digital Repository. (n.d.). Development and Validation of RP-HPLC method for the determination of impurity profile of Desvenlafaxine Extended Release Tablet. [Link]

  • Pharmaffiliates. (n.d.). Desvenlafaxine-impurities. [Link]

  • ResearchGate. (2016). Development and validation of stability indicating rp-hplc method for the determination of desvenlafaxine in extended release tablets. [Link]

  • Ajitha, A., & Rani, P. V. (2020). Forced Degradation Studies. International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-3929. [Link]

  • Eureka. (2018). Desvenlafaxine succinate impurities as well as preparation method and use thereof. [Link]

  • USP. (2025). Desvenlafaxine. USP-NF. [Link]

  • ScienceDirect. (n.d.). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. [Link]

  • Zhang, Y., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers in Chemistry, 10, 860292. [Link]

  • USP. (2025). Desvenlafaxine Succinate. USP-NF. [Link]

  • ResearchGate. (n.d.). Structure of degradation product (m/z: 246.5) formed in acidic degradation of desvenlafaxine. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. [Link]

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A Researcher's Guide to Bioequivalence Study Impurity Limits for Desvenlafaxine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of generic drug development, establishing bioequivalence is a critical milestone. For a complex molecule like Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), ensuring the safety and efficacy of a generic formulation hinges not only on pharmacokinetic comparability but also on a meticulous control of impurities. This guide provides a comprehensive overview of the impurity limits relevant to bioequivalence studies of Desvenlafaxine, grounded in regulatory expectations and supported by scientific data. We will delve into the classification of impurities, their acceptable limits as defined by pharmacopeial standards, and the analytical methodologies required to ensure a generic product is substantially the same as the innovator.

The Critical Role of Impurity Profiling in Bioequivalence

The fundamental principle of a bioequivalence study is to demonstrate that a generic drug product performs in the same manner as the reference listed drug (RLD). While pharmacokinetic parameters (Cmax, AUC) are the primary endpoints, the impurity profile of the test product must be thoroughly characterized and controlled. The presence of impurities at levels significantly higher than those in the RLD, or the presence of new, unqualified impurities, can raise safety concerns and jeopardize the approval of a generic product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on the control of impurities in Abbreviated New Drug Applications (ANDAs) and Marketing Authorization Applications (MAAs).[1][2][3]

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products, provide a framework for the reporting, identification, and qualification of impurities.[4][5][6] These guidelines establish thresholds based on the maximum daily dose of the drug. For Desvenlafaxine, with a typical maximum daily dose of 100 mg, the identification threshold for impurities in the drug product is generally 0.2% or 2 mg total daily intake (TDI), whichever is lower, and the qualification threshold is also 0.2% or 2 mg TDI.[4][5]

Comparative Analysis of Impurity Limits: A Focus on Pharmacopeial Standards

The United States Pharmacopeia (USP) provides detailed monographs for both Desvenlafaxine and Desvenlafaxine Succinate, which serve as a key benchmark for quality control and impurity limits. These monographs list several specified impurities and provide their acceptance criteria. It is a common expectation from regulatory agencies that generic formulations comply with these pharmacopeial standards.

Below is a comparative summary of the organic impurity limits as specified in the USP monographs for Desvenlafaxine and Desvenlafaxine Succinate.

Table 1: USP Organic Impurity Limits for Desvenlafaxine

Impurity NameRelative Retention Time (RRT)Acceptance Criteria (NMT %)
Desvenlafaxine related compound A1.80.15
Venlafaxine2.40.15
Any individual unspecified impurity-0.10
Total impurities-0.50

Source: USP Monograph for Desvenlafaxine[7]

Table 2: USP Organic Impurity Limits for Desvenlafaxine Succinate

Impurity NameRelative Retention Time (RRT)Acceptance Criteria (NMT %)
Fumaric acid0.160.10
4-(Dimethylaminoethyl) phenol0.200.15
Didesmethyl desvenlafaxine0.910.15
Desvenlafaxine related compound B0.960.15
Desvenlafaxine related compound A1.460.15
Venlafaxine1.550.15
Any individual unspecified impurity-0.10
Total impurities-1.0

Source: USP Monograph for Desvenlafaxine Succinate[8]

It is crucial for researchers and drug developers to note that the impurity profile of their test product should be qualitatively and quantitatively similar to that of the RLD. Any new impurity or any specified impurity exceeding the levels in the RLD would require rigorous qualification to demonstrate its safety.

Experimental Protocol for Impurity Profiling of Desvenlafaxine in a Bioequivalence Study

A robust and validated analytical method is paramount for the accurate determination of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique for this purpose. The following is a detailed, step-by-step methodology for the analysis of Desvenlafaxine and its impurities, based on established and validated methods.[9][10][11]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of specified and unspecified impurities in Desvenlafaxine extended-release tablets.

Materials and Reagents:

  • Desvenlafaxine Succinate Reference Standard (USP)

  • Reference standards for specified impurities (e.g., Venlafaxine, Desvenlafaxine Related Compound A, Desvenlafaxine Related Compound B)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of Buffer (0.02M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Desvenlafaxine Succinate Reference Standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).

  • Impurity Stock Solution: Prepare a stock solution containing all specified impurities at a known concentration (e.g., 100 µg/mL each) in the diluent.

  • Spiked Standard Solution (for method validation): Prepare a solution of Desvenlafaxine Succinate (at the test concentration) spiked with known amounts of each specified impurity (e.g., at the reporting threshold, identification threshold, and qualification threshold levels).

  • Test Sample Preparation:

    • Take a representative number of Desvenlafaxine extended-release tablets (e.g., 20 tablets) and determine the average weight.

    • Crush the tablets into a fine powder.

    • Accurately weigh a quantity of the powder equivalent to a single dose of Desvenlafaxine and transfer it to a suitable volumetric flask.

    • Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Desvenlafaxine to demonstrate that the method can resolve the active pharmaceutical ingredient (API) from its degradation products and other impurities.[9][10][12]

  • Linearity: Establish the linearity of the method by analyzing a series of solutions with increasing concentrations of Desvenlafaxine and each specified impurity.

  • Accuracy: Determine the recovery of known amounts of impurities spiked into a placebo matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the spiked standard solution.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in the chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate) on the method's performance.

Visualizing the Impurity Analysis Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram, generated using Graphviz, illustrates the key steps in the impurity profiling of Desvenlafaxine for a bioequivalence study.

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting Tablet_Crushing Crush Tablets Weighing Weigh Powder Tablet_Crushing->Weighing Dissolution Dissolve in Diluent Weighing->Dissolution Filtration Filter Solution Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 225 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standards Integration->Quantification Comparison Compare to RLD & USP Limits Quantification->Comparison Reporting Generate Report Comparison->Reporting

Caption: Workflow for Desvenlafaxine Impurity Analysis.

Logical Framework for Impurity Control in Bioequivalence Studies

The decision-making process for managing impurities in a generic Desvenlafaxine product follows a logical pathway guided by regulatory principles. The following diagram illustrates this framework.

Impurity_Control_Framework Start Impurity Detected in Generic Desvenlafaxine Is_Specified Is it a specified impurity in USP monograph? Start->Is_Specified Within_USP_Limit Is the level ≤ USP limit? Is_Specified->Within_USP_Limit Yes Is_New_Impurity Is it a new impurity (not in RLD)? Is_Specified->Is_New_Impurity No Acceptable Acceptable Within_USP_Limit->Acceptable Yes Justify_Higher_Limit Justify higher limit with comparative data to RLD Within_USP_Limit->Justify_Higher_Limit No Above_ID_Threshold Is the level > ICH identification threshold? Is_New_Impurity->Above_ID_Threshold Yes Below_Threshold Acceptable Is_New_Impurity->Below_Threshold No Identify_Impurity Identify the structure of the impurity Above_ID_Threshold->Identify_Impurity Yes Above_ID_Threshold->Below_Threshold No Above_Qual_Threshold Is the level > ICH qualification threshold? Identify_Impurity->Above_Qual_Threshold Above_Qual_Threshold->Acceptable No Qualify_Impurity Qualify the impurity (toxicological studies) Above_Qual_Threshold->Qualify_Impurity Yes Qualify_Impurity->Acceptable

Caption: Decision Tree for Impurity Control.

Conclusion

The control of impurities is a non-negotiable aspect of generic drug development and a cornerstone of successful bioequivalence studies for Desvenlafaxine. A thorough understanding of the potential impurities, their acceptable limits as defined by pharmacopeial standards and regulatory guidelines, and the implementation of robust analytical methodologies are essential for ensuring the safety and quality of the generic product. By adhering to the principles outlined in this guide, researchers and drug development professionals can navigate the complexities of impurity profiling and contribute to the availability of safe, effective, and affordable generic medicines.

References

  • Ananda, K., et al. (2012). QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. International Journal of Research in Pharmacy and Chemistry, 2(4), 947-957. [Link]

  • Dhaneshwar, S. R., & Dhaneshwar, S. S. (2012). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis, 2(4), 264-271. [Link]

  • European Medicines Agency. (2009). Withdrawal assessment report for Ellefore. [Link]

  • United States Pharmacopeia. (2025).
  • European Medicines Agency. (n.d.). PRISTIQS; INN: desvenlafaxine. [Link]

  • Jahan, R., et al. (2016). Stability-Indicating UHPLC Method for the Determination of Desvenlafaxine: Application to Degradation Kinetics. Journal of Chromatographic Science, 54(8), 1343-1351. [Link]

  • United States Pharmacopeia. (2025). Desvenlafaxine. USP-NF.
  • Pharmaceutical Benefits Advisory Committee. (2009). Public Summary Document for Desvenlafaxine succinate. [Link]

  • U.S. Food and Drug Administration. (2012). NDA 204150Orig1s000 Review. [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry: ANDAs: Impurities in Drug Products. [Link]

  • Attimarad, M., et al. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. Journal of Chemical and Pharmaceutical Research, 5(12), 126-132.
  • Semantic Scholar. (n.d.). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. [Link]

  • United States Pharmacopeia. (n.d.).
  • Phenomenex. (n.d.). Separation of Desvenlafaxine Succinate and its Organic Impurities per USP Monograph. [Link]

  • United States Pharmacopeia. (2024).
  • Pharmaffiliates. (n.d.). Desvenlafaxine-impurities. [Link]

  • Swissmedic. (2025). Summary report on authorisation – Desveneurax®. [Link]

  • U.S. Food and Drug Administration. (2013). NDA 205583Orig1s000 Review. [Link]

  • ICH. (2023). ICH Q3 Guidelines. [Link]

  • U.S. Food and Drug Administration. (2012). NDA 204150Orig1s000 Review. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: ANDAs: Impurities in Drug Substances. [Link]

  • Scribd. (n.d.). ICH Q3A & Q3B Summary. [Link]

  • Scribd. (n.d.). FDA Guidance on Drug Impurities in ANDAs. [Link]

  • U.S. Food and Drug Administration. (2016). ANDA Submissions – Refuse to Receive for Lack of Justification of Impurity Limits Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2013). NDA 205583Orig1s000 Review. [Link]

  • Medicines Evaluation Board. (2019). Public Assessment Report: Venlafaxine HCl Sandoz XR 225 mg. [Link]

  • Irasia. (2023). VOLUNTARY ANNOUNCEMENT DESVENLAFAXINE SUCCINATE EXTENDED-RELEASE TABLETS OBTAINS DRUG REGISTRATION APPROVAL. [Link]

  • ECA Academy. (2018). Specifications and Acceptance Criteria for Impurities: new FDA Principles!. [Link]

  • ICH. (2006). Q3B(R2) Impurities in New Drug Products. [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • U.S. Food and Drug Administration. (2014). NDA 205583Orig1s000 Review. [Link]

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A Senior Application Scientist's Guide to Selecting and Verifying Certified Reference Materials for Desvenlafaxine Deshydroxy Impurity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical analysis, the accuracy of impurity profiling is paramount to ensuring drug safety and efficacy. Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, and its related impurities are subject to strict regulatory scrutiny.[1][2] Among these, the Desvenlafaxine Deshydroxy impurity (CAS 1346605-18-2), also known as rac Deoxy-O-desmethyl Venlafaxine, represents a critical analyte that must be accurately quantified.[3] This guide provides a comprehensive framework for selecting, comparing, and verifying Certified Reference Materials (CRMs) for this specific impurity, empowering analytical scientists to ensure the highest level of data integrity.

The Critical Role of CRMs in Impurity Analysis

Certified Reference Materials are the bedrock of analytical validation and quality control. They provide a known, traceable standard against which an analytical method's performance can be benchmarked. For impurity quantification, a high-quality CRM is not merely a recommendation but a necessity dictated by international guidelines such as those from the International Council for Harmonisation (ICH). The choice of CRM directly impacts the accuracy of reported impurity levels, which in turn can influence batch release decisions and regulatory submissions.

Understanding Desvenlafaxine Deshydroxy Impurity

Desvenlafaxine Deshydroxy impurity, with the IUPAC name 4-(1-Cyclohexyl-2-(dimethylamino)ethyl)phenol, is a process-related impurity that can arise during the synthesis of Desvenlafaxine.[3] Its structural similarity to the active pharmaceutical ingredient (API) necessitates robust analytical methods, typically High-Performance Liquid Chromatography (HPLC), to achieve adequate separation and quantification.[2][4]

Part 1: A Comparative Framework for CRM Selection

While a direct head-to-head published study comparing all available CRMs for Desvenlafaxine Deshydroxy impurity is not publicly available, a thorough evaluation can be conducted by scrutinizing the information provided by various suppliers. The following table outlines the key parameters to consider when comparing CRMs from different sources.

Parameter Pharmacopeial Standard (e.g., USP) Commercial CRM Provider (e.g., LGC, Sigma-Aldrich, Veeprho) Rationale for Comparison & Key Considerations
Identity & Purity Typically defined in the respective pharmacopeial monograph. Purity is often established by mass balance.Stated on the Certificate of Analysis (CoA). Purity is determined by chromatographic and spectroscopic techniques (e.g., HPLC, qNMR).Look for a comprehensive characterization package. The CoA should detail the methods used for identity confirmation (e.g., NMR, MS) and purity assessment. Higher purity values are generally preferred.
Certified Value & Uncertainty The stated value is the official standard. Uncertainty is typically not explicitly stated but is controlled through rigorous collaborative studies.The certified concentration or purity is provided with an associated uncertainty value.A smaller uncertainty value indicates a higher level of confidence in the certified value. The uncertainty budget should be transparently documented.
Traceability Traceable to the primary standard of the pharmacopeia.Should state traceability to a national or international standard (e.g., NIST, SI units).Unbroken chain of comparisons to a recognized standard is crucial for regulatory acceptance.
Documentation Accompanied by a Safety Data Sheet (SDS) and usage instructions within the monograph.A detailed Certificate of Analysis is essential. This should include batch number, expiry date, storage conditions, and a summary of characterization data.The CoA is a critical document for audit trails and regulatory submissions. Ensure it is comprehensive and compliant with ISO 17034 and ISO/IEC 17025 where applicable.
Intended Use Primarily for use in pharmacopeial assays and tests.Can be used for a wider range of applications, including method development, validation, and as a primary standard in the absence of a pharmacopeial one.Ensure the CRM is suitable for your specific application (e.g., qualitative identification vs. quantitative analysis).
Available Sources for Desvenlafaxine Impurity Standards:

Several reputable suppliers offer reference standards for Desvenlafaxine and its impurities. These include:

  • United States Pharmacopeia (USP): Provides reference standards for Desvenlafaxine and its related compounds, such as Desvenlafaxine Related Compound A.[5][6]

  • Commercial Suppliers: Numerous companies specialize in the synthesis and certification of pharmaceutical reference standards, including Veeprho, Simson Pharma, and Chemicea Pharmaceuticals, who list the Desvenlafaxine Deshydroxy Impurity.[3][7]

Part 2: Experimental Verification of CRM Performance

Once a CRM has been provisionally selected, it is imperative to perform an in-house verification to ensure its suitability for your specific analytical method. This section outlines a recommended experimental workflow.

Experimental Workflow for CRM Verification

The following diagram illustrates a logical workflow for verifying a newly acquired CRM for Desvenlafaxine Deshydroxy impurity.

CRM_Verification_Workflow cluster_0 Phase 1: Initial CRM Assessment cluster_1 Phase 2: Quantitative Performance Evaluation cluster_2 Phase 3: Final Acceptance A Receive CRM & Review Documentation (CoA, SDS) B Prepare Stock Solution in Validated Diluent A->B C Perform Qualitative Analysis (e.g., HPLC-MS) B->C D Confirm Identity (Mass and/or Retention Time) C->D E Inject a Dilution Series for Linearity & Range Assessment D->E F Spike into Placebo and/or API Matrix E->F G Calculate Recovery and Assess Matrix Effects F->G H Compare Response Factor to Existing Standard (if available) G->H I Document All Verification Results H->I J Release CRM for Routine Use I->J

Caption: Workflow for the verification of a new Certified Reference Material.

Detailed Experimental Protocol: HPLC-UV Method

This protocol is a representative example for the analysis of Desvenlafaxine and its impurities. Method parameters should be optimized and validated according to ICH Q2(R1) guidelines.

1. Chromatographic Conditions:

  • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is often suitable.[6][8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and a suitable organic modifier (e.g., acetonitrile).[4][8]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[6][8]

  • Detection Wavelength: UV detection at approximately 225 nm or 229 nm.[4][8]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Injection Volume: 10 - 20 µL.

2. System Suitability Test (SST):

Before any analysis, the chromatographic system must pass the SST. A typical SST solution would contain Desvenlafaxine and its key impurities, including the Deshydroxy impurity.

  • Resolution: The resolution between Desvenlafaxine and the Deshydroxy impurity, as well as other specified impurities, should be greater than 1.5.[8]

  • Tailing Factor: The tailing factor for the Desvenlafaxine peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.

3. CRM Verification Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the CRM in a suitable diluent to prepare a stock solution of known concentration.

  • Linearity: Prepare a series of dilutions from the stock solution to cover the expected range of the impurity (e.g., from the reporting threshold to above the specification limit). Inject each dilution and plot the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.99.

  • Accuracy/Recovery: Prepare a sample of the drug product placebo and spike it with the CRM at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze the spiked samples and calculate the percentage recovery. The recovery should typically be within 80-120%.

Part 3: Trustworthiness and Authoritative Grounding

The entire process of CRM selection and verification must be underpinned by scientific integrity and adherence to established regulatory standards.

Self-Validating Systems

The experimental protocol described above is designed to be a self-validating system. For instance, the system suitability test ensures that the chromatographic system is performing adequately on the day of analysis. The linearity and recovery experiments not only verify the performance of the CRM but also confirm the suitability of the analytical method for its intended purpose.

The Logic of Impurity Control

The control of impurities in pharmaceutical products is a multi-faceted process that begins with an understanding of the synthetic route and potential degradation pathways.

Impurity_Control_Logic A Identify Potential Impurities (Synthesis & Degradation) B Develop & Validate Analytical Method A->B C Select & Qualify Certified Reference Material B->C F Stability Studies B->F E Routine Quality Control Testing C->E D Set Impurity Specifications (ICH Guidelines) D->E E->F

Caption: Logical flow for the control of pharmaceutical impurities.

This systematic approach ensures that all potential impurities are identified, and that robust analytical methods and qualified reference materials are in place for their accurate monitoring and control. Impurities in Desvenlafaxine can originate from the synthesis process, degradation of the drug substance, or during the formulation of the final product.[9] Therefore, a well-characterized CRM is essential for distinguishing and quantifying these impurities with confidence.

Conclusion

The selection of a Certified Reference Material for Desvenlafaxine Deshydroxy impurity is a critical decision that has a direct bearing on the quality and safety of the final drug product. While a direct comparative guide may not be readily available, a systematic evaluation of the supplier's documentation, coupled with a rigorous in-house experimental verification, provides a robust framework for making an informed choice. By adhering to the principles of scientific integrity, leveraging authoritative guidelines, and implementing self-validating analytical procedures, researchers and drug development professionals can ensure the accuracy and reliability of their impurity profiling data.

References

  • Pharmaffiliates. Desvenlafaxine-impurities. [Link]

  • Alfa Omega Pharma. Desvenlafaxine Impurities | 93413-62-8 Certified Reference Substance. [Link]

  • Cleanchem. Desvenlafaxine USP Related Compound A | CAS No: 1346600-38-1. [Link]

  • International Journal of Research in Pharmacy and Chemistry. QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. [Link]

  • Web of Pharma. Desvenlafaxine USP 2025. [Link]

  • Veeprho. Desvenlafaxine Impurities and Related Compound. [Link]

  • Scribd. Des Venlafaxine. [Link]

  • ResearchGate. Synthesis and structure confirmation of O-desvenlafaxine impurity E. [Link]

  • Web of Pharma. Desvenlafaxine Succinate USP 2025. [Link]

  • Eureka. Desvenlafaxine succinate impurities as well as preparation method and use thereof. [Link]

  • Veeprho. Desvenlafaxine Deshydroxy Impurity | CAS 1346605-18-2. [Link]

  • Journal of Chemical and Pharmaceutical Research. Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. [Link]

  • Scribd. HPLC Impurity Profiling for Desvenlafaxine. [Link]

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Relative Response Factor (RRF) of deshydroxy impurity

The accurate quantification of impurities is a non-negotiable aspect of pharmaceutical quality control. For process-related impurities like deshydroxy variants, where detector responses can deviate significantly from the parent API, the experimental determination of the Relative Response Factor is a critical exercise. By replacing assumptions with empirical data, scientists and researchers uphold the principles of accuracy and trustworthiness in their analytical results. This not only ensures compliance with global regulatory standards like those from the ICH and FDA but, most importantly, contributes to the development of safe and effective medicines. [15][20]

References

  • Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. Available at: [Link]

  • Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Available at: [Link]

  • Syngene International Ltd. (2021, March 19). Complimentary techniques for determining relative response factor of non- isolated impurities. Available at: [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • MicroSolv Technology Corporation. (2026, February 11). Relative Response Factor (RRF) in HPLC. Available at: [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • HPLC Primer. (2025, November 4). Relative Response Factor RRF and Correction Factor. Available at: [Link]

  • Rasayan Journal of Chemistry. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Available at: [Link]

  • YouTube. (2022, March 30). How to establish a Relative Response Factor (RRF)?. Available at: [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available at: [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Available at: [Link]

  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures. Available at: [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Available at: [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available at: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Available at: [Link]

  • ResearchGate. Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. Available at: [Link]

  • GovInfo. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available at: [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • Quora. (2018, June 5). What is a chromophore? Why is this important for a molecule in a sample analysis in a UV detector HPLC method?. Available at: [Link]

  • LCGC. (2020, November 13). The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications. Available at: [Link]

  • LCGC. (2018, December 10). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Available at: [Link]

  • PubMed. (2025, June 24). The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics. Available at: [Link]

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A Comparative Guide to Forced Degradation Studies of Desvenlafaxine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of forced degradation studies on Desvenlafaxine, a crucial serotonin-norepinephrine reuptake inhibitor (SNRI). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a nuanced understanding of the why and how behind experimental design and data interpretation in stability-indicating assays.

Introduction: The Criticality of Forced Degradation in Drug Development

Forced degradation, or stress testing, is an indispensable component of the drug development lifecycle. It is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a drug substance. By subjecting the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

Desvenlafaxine, the major active metabolite of venlafaxine, presents its own unique stability challenges. Understanding its degradation profile is not merely a regulatory hurdle; it is fundamental to ensuring the safety, efficacy, and quality of the final drug product. This guide will compare and contrast the outcomes of various stress conditions on Desvenlafaxine, providing the experimental data necessary to make informed decisions in your own research.

Experimental Design: A Multi-Pronged Approach to Stress Testing

A robust forced degradation study for Desvenlafaxine necessitates a systematic evaluation across a range of stress conditions. The goal is to achieve between 5-20% degradation of the API to ensure that the analytical method is capable of detecting and separating the resulting degradants from the parent peak.

The following sections detail the experimental protocols for the most common stress conditions applied to Desvenlafaxine.

Acidic and Alkaline Hydrolysis

Rationale: Hydrolysis is one of the most common degradation pathways for pharmaceuticals. Testing at pH extremes is critical to understanding the lability of ester, amide, and ether functional groups. Desvenlafaxine, with its ether linkage and hydroxyl groups, is susceptible to pH-mediated degradation.

Experimental Protocol: Acid Hydrolysis

  • Preparation: Accurately weigh and dissolve Desvenlafaxine succinate in a 1:1 mixture of acetonitrile and 0.1 N hydrochloric acid to achieve a final concentration of 1000 µg/mL.

  • Stress Condition: Reflux the solution at 80°C for 12 hours.

  • Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of 0.1 N sodium hydroxide.

  • Analysis: Dilute the neutralized solution with mobile phase to a final concentration of 100 µg/mL and analyze by HPLC-UV.

Experimental Protocol: Alkaline Hydrolysis

  • Preparation: Dissolve Desvenlafaxine succinate in a 1:1 mixture of acetonitrile and 0.1 N sodium hydroxide to a final concentration of 1000 µg/mL.

  • Stress Condition: Reflux the solution at 80°C for 8 hours.

  • Neutralization: Cool the solution and neutralize with an equivalent volume and concentration of 0.1 N hydrochloric acid.

  • Analysis: Dilute the sample with mobile phase to 100 µg/mL for HPLC-UV analysis.

Oxidative Degradation

Rationale: Oxidative degradation can be initiated by atmospheric oxygen or by interaction with other excipients in a formulation. Peroxides are commonly used to simulate this stress, as they generate reactive oxygen species.

Experimental Protocol: Oxidative Degradation

  • Preparation: Dissolve Desvenlafaxine succinate in a 1:1 mixture of acetonitrile and 30% hydrogen peroxide (H₂O₂) to a concentration of 1000 µg/mL.

  • Stress Condition: Keep the solution at room temperature for 24 hours.

  • Analysis: Dilute the sample to 100 µg/mL with the mobile phase and immediately inject it into the HPLC system.

Thermal Degradation

Rationale: Thermal stress testing evaluates the stability of the drug substance at elevated temperatures. This is crucial for determining appropriate storage and shipping conditions.

Experimental Protocol: Thermal Degradation

  • Preparation: Place a known quantity of solid Desvenlafaxine succinate powder in a controlled temperature oven.

  • Stress Condition: Expose the powder to a dry heat of 105°C for 24 hours.

  • Sample Preparation for Analysis: After exposure, allow the powder to cool to room temperature. Dissolve a precisely weighed amount in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Analysis: Analyze the resulting solution by HPLC-UV.

Photolytic Degradation

Rationale: Many drug substances are sensitive to light. Photostability testing is an ICH requirement to determine if the drug product requires light-resistant packaging.

Experimental Protocol: Photolytic Degradation

  • Preparation: Expose a solid sample of Desvenlafaxine succinate to UV light (254 nm) for 24 hours.

  • Sample Preparation for Analysis: Following exposure, dissolve the sample in the mobile phase to a concentration of 100 µg/mL.

  • Analysis: Analyze the solution using HPLC-UV.

Comparative Analysis of Degradation Behavior

The following table summarizes the degradation of Desvenlafaxine under various stress conditions. The data presented is a synthesis of findings from multiple studies and is intended to be a representative guide.

Stress ConditionReagent/ConditionTimeTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 N HCl12 hours80°C~15%2
Alkaline Hydrolysis0.1 N NaOH8 hours80°C~12%1
Oxidative Degradation30% H₂O₂24 hoursRoom Temp~18%3
Thermal DegradationDry Heat24 hours105°C~8%1
Photolytic DegradationUV Light (254 nm)24 hoursRoom Temp~10%2

Key Insights from Comparative Data:

  • Oxidative Stress: Desvenlafaxine shows the highest susceptibility to oxidative degradation, resulting in the formation of multiple degradation products. This suggests that the inclusion of antioxidants in a formulation and packaging that limits oxygen exposure may be critical.

  • Hydrolytic Stability: The drug substance is more stable in alkaline conditions compared to acidic conditions, although significant degradation is observed in both.

  • Thermal and Photolytic Stability: Desvenlafaxine exhibits relatively good stability under thermal and photolytic stress, with lower levels of degradation observed.

Visualization of Experimental Workflow and Degradation Pathways

To further clarify the experimental process and the relationships between the different stress conditions, the following diagrams are provided.

Forced_Degradation_Workflow cluster_API Desvenlafaxine API cluster_Stress Stress Conditions cluster_Analysis Analysis API Drug Substance Acid Acid Hydrolysis (0.1N HCl, 80°C) API->Acid Alkali Alkaline Hydrolysis (0.1N NaOH, 80°C) API->Alkali Oxidative Oxidative (30% H2O2, RT) API->Oxidative Thermal Thermal (105°C) API->Thermal Photo Photolytic (UV Light) API->Photo HPLC HPLC-UV Analysis Acid->HPLC Alkali->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants

Caption: A generalized workflow

A Senior Application Scientist's Guide to the Qualification of Desvenlafaxine Working Standards

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the integrity of analytical results is paramount. This integrity hinges on the quality of the reference standards used for routine testing. While primary standards from pharmacopeias like the United States Pharmacopeia (USP) are the gold standard, their use in daily operations is often impractical due to cost and limited availability. This necessitates the establishment of in-house, or secondary, working standards.

This guide provides an in-depth, experience-driven framework for the qualification of a Desvenlafaxine working standard. Desvenlafaxine, a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI)[1], is the major active metabolite of venlafaxine and is used in the treatment of major depressive disorder.[2][3][4] Ensuring the purity and identity of the Desvenlafaxine working standard is not merely a procedural step but a critical component of guaranteeing drug product safety and efficacy.

We will move beyond a simple checklist, explaining the scientific rationale behind the choice of analytical techniques, the importance of orthogonal methods, and the establishment of a self-validating qualification process that aligns with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5]

The Qualification Framework: From Candidate to Certified Standard

The qualification of a working standard is a systematic process to demonstrate its suitability for its intended use by comparing it against a primary reference standard.[6][7] The goal is to establish its identity, purity, and potency with a high degree of confidence. A candidate material for a working standard should be of high purity, ideally from a recent, well-characterized production batch.[6][8]

The overall workflow can be visualized as a multi-stage process, ensuring that each step builds upon the last to create a comprehensive data package for the new standard.

G cluster_0 Phase 1: Selection & Initial Characterization cluster_1 Phase 2: Comprehensive Analysis (Head-to-Head Comparison) cluster_2 Phase 3: Data Evaluation & Certification A Select High-Purity Candidate Batch C Initial Characterization (Appearance, Solubility) A->C B Procure Primary Standard (e.g., USP Desvenlafaxine Succinate RS) D Identity Confirmation (FTIR, UV-Vis) B->D C->D E Chromatographic Purity & Assay (Primary Method: HPLC-UV) D->E F Orthogonal Purity & Assay (e.g., qNMR, LC-MS) E->F G Residuals & Thermal Properties (TGA, DSC, Karl Fischer) F->G H Compare Data: Working Std vs. Primary Std G->H I Establish Acceptance Criteria (Purity ≥ 99.5%, Assay 99.0-101.0%) H->I J Generate Certificate of Analysis (CoA) I->J K Assign Retest Date & Storage Conditions J->K

Caption: Workflow for the Qualification of a Desvenlafaxine Working Standard.

The Power of Orthogonality in Analytical Characterization

Relying on a single analytical method, no matter how robust, carries an inherent risk of bias.[9][10] An impurity might co-elute with the main peak in a specific HPLC method, or a technique might be insensitive to certain types of degradation products. The principle of orthogonality involves using multiple, independent analytical techniques that rely on different physicochemical principles to measure the same attribute.[9][11] This approach significantly enhances the reliability of the qualification.[9]

For Desvenlafaxine, a comprehensive qualification package should include:

  • A Primary Chromatographic Method (HPLC-UV): This serves as the main tool for purity and assay determination.

  • An Orthogonal Method: Techniques like Quantitative Nuclear Magnetic Resonance (qNMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) provide an independent confirmation of the material's purity and structure.[9][11] qNMR is particularly powerful as it is a primary ratio method that does not require a specific reference standard of the analyte for quantification.

  • Spectroscopic Identity Tests: Fourier-Transform Infrared Spectroscopy (FTIR) provides a unique molecular fingerprint, confirming the bulk material's identity against the primary standard.

  • Tests for Residuals: Thermogravimetric Analysis (TGA) and Karl Fischer titration are essential for quantifying residual solvents and water content, which are critical for an accurate potency assignment.

Comparative Analysis: Experimental Data

The core of the qualification lies in the direct comparison of the candidate working standard against the official primary standard. All tests should be run in parallel under identical conditions. The results must demonstrate equivalency within predefined acceptance criteria.

Below is a sample data comparison table illustrating a successful qualification.

Parameter Analytical Technique Primary Standard (USP) Candidate Working Standard Acceptance Criteria Result
Identity FTIR SpectroscopySpectrum ConformsSpectrum Conforms to PrimaryConforms to Primary StandardPass
Purity (Area %) HPLC-UV (Primary)99.91%99.88%≥ 99.5%Pass
Assay (vs. Primary Std) HPLC-UV (Primary)100.0% (by definition)99.7%99.0% - 101.0%Pass
Assay (Orthogonal) qNMR99.8% (w/w)99.6% (w/w)Report for informationPass
Largest Impurity HPLC-UV0.04%0.06%≤ 0.10%Pass
Total Impurities HPLC-UV0.09%0.12%≤ 0.50%Pass
Water Content Karl Fischer Titration0.21%0.25%≤ 0.5%Pass
Residual Solvents GC-HSMeets USP <467>Meets USP <467>Meets USP <467>Pass

Note: Data presented are for illustrative purposes only.

Key Experimental Protocols in Detail

To ensure reproducibility and trustworthiness, protocols must be detailed and include self-validating steps like system suitability testing.

Protocol 1: Purity and Assay by Stability-Indicating HPLC-UV

This method is designed to separate Desvenlafaxine from its potential impurities and degradation products.

1. Chromatographic Conditions:

  • Column: Luna Omega 3 µm C18, 150 x 4.6 mm (or equivalent USP L1 packing).[12]

  • Mobile Phase: Acetonitrile and 5 mM potassium dihydrogen phosphate buffer (50:50 v/v), with the pH of the final mixture adjusted to 3.8 using orthophosphoric acid.[13]

  • Flow Rate: 0.7 mL/min.[13]

  • Detection Wavelength: 229 nm.[13]

  • Injection Volume: 20 µL.[13]

  • Column Temperature: 30 °C.

2. Standard Preparation:

  • Primary Standard: Accurately weigh about 25 mg of USP Desvenlafaxine Succinate RS into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Candidate: Prepare in the same manner as the Primary Standard.

3. System Suitability Test (SST):

  • Before analysis, inject a system suitability solution containing Desvenlafaxine and a known impurity (e.g., Desvenlafaxine Related Compound B).[12]

  • Acceptance Criteria:

    • Resolution between the impurity and Desvenlafaxine peaks must be ≥ 1.5.[12]

    • The tailing factor for the Desvenlafaxine peak should be ≤ 2.0.

    • The relative standard deviation (%RSD) for five replicate injections of the standard must be ≤ 2.0%.[12]

4. Procedure:

  • Inject the diluent as a blank.

  • Inject the Primary Standard solution five times.

  • Inject the Working Standard Candidate solution in duplicate.

  • Calculate the Assay of the Working Standard candidate against the Primary Standard, correcting for water content and purity.

  • Determine the purity of both lots by area normalization, reporting any impurity ≥ 0.05%.

Causality Behind Choices:

  • The C18 column provides excellent hydrophobic retention for Desvenlafaxine.

  • The mobile phase pH of 3.8 ensures the analyte, a phenol derivative, is in a suitable protonation state for good peak shape.

  • The system suitability test is a critical self-validating step; if the SST fails, the entire analytical run is invalid, ensuring the trustworthiness of the generated data.

G A Prepare Mobile Phase & Equilibrate System C Perform System Suitability Test (SST) A->C B Prepare Standards (Primary & Candidate) B->C D SST Pass? C->D E Inject Blank, Primary Std (5x), Candidate Std (2x) D->E Yes H FAIL: Investigate & Re-run D->H No F Integrate Peaks & Calculate Results E->F G Compare Results to Acceptance Criteria F->G G->H Fail I PASS: Document Results G->I Pass

Caption: Experimental Workflow for HPLC-UV Analysis.

Conclusion and Best Practices

The qualification of a Desvenlafaxine working standard is a rigorous, multi-faceted process that underpins the quality of all subsequent analytical work. It is not merely a matter of running samples but of designing a scientifically sound study that is both comprehensive and self-validating.

Key Takeaways for a Robust Qualification:

  • Traceability is Non-Negotiable: All working standards must be qualified against a current, valid lot of a primary pharmacopeial standard.[5][6]

  • Embrace Orthogonality: Never rely on a single analytical technique. Independent, orthogonal methods are essential for building a high-confidence data package.[10][11]

  • Documentation is Paramount: Every step, from material selection to final data analysis, must be meticulously documented in a qualification report.[7] This report serves as the auditable proof of the standard's suitability.

  • Establish a Lifecycle: Working standards are not static. They require controlled storage, a defined retest date based on stability data, and periodic requalification to ensure their continued fitness for use.[5][6][7]

By adhering to these principles, researchers and drug development professionals can establish working standards that are not only compliant with global GMP regulations[5] but also form a reliable foundation for ensuring the quality and safety of Desvenlafaxine products.

References

  • Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse. [Link]

  • Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective by Dr. Siddhanta Singh. (2025, November 10). Jaano & Seekho. [Link]

  • Desvenlafaxine Succinate: A New Serotonin and Norepinephrine Reuptake Inhibitor. ResearchGate. [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026, January 2). ResolveMass Laboratories Inc.. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia. [Link]

  • Working Standards in Pharma: Ensuring Quality and Compliance. (2025, June 2). Veeprho. [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. (2024, July 18). News-Medical.Net. [Link]

  • Qualification of Pharmaceutical Working Standards. (2020, August 28). Veeprho. [Link]

  • Are You Handling USP Reference Standards Appropriately?. (2024, December 2). Lachman Consultants. [Link]

  • A Look Into the Working Standards of the Pharmaceutical Industry. (2023, December 7). Pharma Growth Hub. [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. Mikromol. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]

  • Building Orthogonality into Analytical & Characterization. BioPharmaSpec. [Link]

  • Desvenlafaxine in the treatment of major depressive disorder. PMC - NIH. [Link]

  • Working Standard Qualification Procedure - Guidelines. (2020, December 28). SOPs. [Link]

  • SOP for Working/Reference Standard Qualification. (2020, February 22). Pharma Beginners. [Link]

  • Analytical method development and validation for Desvenlafaxine Succinate by UV-Visible Spectroscopy Method. (2022, October 14). Journal of Pharmaceutical Negative Results. [Link]

  • <11> USP REFERENCE STANDARDS. USP. [Link]

  • Novel spectrophotometric methods for the quantification of desvenlafaxine in pure and pharmaceutical dosage form. (2025, August 10). ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. Journal of Chemical and Pharmaceutical Research. [Link]

  • USP Reference Standards- General Chapters. (2025, December 10). Trung Tâm Thuốc Central Pharmacy. [Link]

  • What is the mechanism of Desvenlafaxine Succinate?. (2024, July 17). Patsnap Synapse. [Link]

  • PRISTIQ® (desvenlafaxine succinate) Clinical Pharmacology | Pfizer Medical - US. Pfizer. [Link]

  • Separation of Desvenlafaxine Succinate and its Organic Impurities per USP Monograph. Phenomenex. [Link]

  • Development and validation of analytical methods for estimation of desvenlafaxine succinate in bulk and solid dosage forms by UV spectroscopy. Der Pharma Chemica. [Link]

  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (2025, October 14). Qualityze. [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA. [Link]

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Safety Operating Guide

Laboratory Safety Guide: Handling 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol (Desvenlafaxine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1]

Compound Identification: The chemical 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol is pharmacologically known as Desvenlafaxine (O-desmethylvenlafaxine).[1] It is the primary active metabolite of the antidepressant venlafaxine and functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[1][2]

Operational Hazard Assessment: Unlike standard laboratory reagents, this compound is an Active Pharmaceutical Ingredient (API) .[3] The primary risks are not merely chemical burns but potent pharmacological effects at low doses.

  • Critical Hazard: Reproductive Toxicity (Suspected of damaging fertility or the unborn child).

  • Occupational Exposure Band (OEB): Treated as OEB 3 (Hazardous) to OEB 4 (Highly Potent) depending on the quantity and physical state (powder vs. solution).

  • Target Organ: Central Nervous System (CNS).

Immediate Directive: Handling of the dry powder requires strict containment (Isolator or Class II Biosafety Cabinet). Benchtop manipulation of the powder is strictly prohibited without respiratory protection.

Hazard Identification & Toxicology Matrix

The following data dictates the PPE requirements. Do not deviate from these parameters.

ParameterClassificationCritical H-Statements
GHS Signal WARNING / DANGER H361: Suspected of damaging fertility or the unborn child.H302: Harmful if swallowed.H319: Causes serious eye irritation.H412: Harmful to aquatic life with long-lasting effects.
Potency (OEL) 10 – 100 µg/m³ (8-hr TWA)Note: As a potent SNRI, assume the lower limit (10 µg/m³) for powder handling.
Skin Absorption High Risk Lipophilic nature allows transdermal uptake.
Physical State Crystalline PowderHigh potential for electrostatic dust generation.

Engineering Controls: The Primary Defense

PPE is the last line of defense. Engineering controls are the primary barrier.

Hierarchy of Containment (Visualized)

HierarchyOfControls Level1 Level 1: Elimination (Not possible for synthesis/analysis) Level2 Level 2: Engineering Controls (REQUIRED) Level1->Level2 Iso Powder Handling: Isolator or Class II BSC (Negative Pressure) Level2->Iso Solid State Fume Solution Handling: Chemical Fume Hood (Face Velocity > 100 fpm) Level2->Fume Dissolved State Level3 Level 3: Administrative Controls (SOPs, Training, Access Control) Level4 Level 4: PPE (The Final Barrier) Level3->Level4 Iso->Level3 Fume->Level3

Figure 1: Risk mitigation hierarchy. Note that powder handling requires negative pressure containment (BSC/Isolator), not just a standard fume hood.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3/4 handling.

Protection ZoneEquipment SpecificationRationale (The "Why")
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 (only if inside a certified hood).Standard surgical masks offer zero protection against API dust. Reproductive toxins require a Protection Factor (APF) of >50 if outside containment.
Hand (Inner) Nitrile (4 mil minimum).Primary barrier against incidental contact.
Hand (Outer) Nitrile (Extended Cuff, 6-8 mil).Double-gloving is mandatory. It allows the outer glove to be stripped immediately upon contamination without exposing skin.
Body Tyvek® Lab Coat (Disposable) or Coverall.Cotton lab coats retain API dust and release it later (secondary exposure). Tyvek is non-shedding and impermeable to dust.
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses with side shields are insufficient for powders that can drift behind lenses.
Footwear Shoe Covers (Disposable).Prevents tracking of API dust out of the lab zone.

Operational Protocol: Gowning & De-Gowning

The highest risk of exposure occurs not during handling, but during doffing (removing) contaminated PPE. Follow this "Clean-to-Dirty" logic.

The Doffing Workflow

DoffingProtocol Start Exit Hot Zone Step1 1. Remove Outer Gloves (Turn inside out) Start->Step1 Step2 2. Remove Tyvek/Gown (Roll away from body) Step1->Step2 Step3 3. Remove Shoe Covers Step2->Step3 Step4 4. Remove Goggles Step3->Step4 Step5 5. Remove Respirator (Last item removed) Step4->Step5 Step6 6. Remove Inner Gloves Step5->Step6 Wash 7. Wash Hands (Soap & Water 20s) Step6->Wash

Figure 2: Sequential doffing procedure to prevent cross-contamination.[3][4][5]

Critical Technique:

  • The "Rolling" Method: When removing the Tyvek suit, roll it outward and down, trapping the potentially contaminated exterior inside the roll. Never pull a contaminated suit over your head.

Disposal & Deactivation

Desvenlafaxine is an environmental hazard (H412). It must not enter the water table.[6]

  • Solid Waste: All contaminated gloves, Tyvek, and wipes must be placed in a yellow biohazard/chem-hazard bag destined for High-Temperature Incineration . Do not use standard landfill trash.

  • Liquid Waste: Collect in a dedicated carboy labeled "Non-Halogenated Organic - API Toxic."

  • Spill Cleanup:

    • Do not dry sweep. This aerosolizes the API.

    • Wet Wipe Method: Cover spill with paper towels, dampen with 10% bleach or simple soap/water solution (Desvenlafaxine is soluble in methanol/ethanol, sparingly in water), and scoop up.

    • Deactivation: Oxidation with dilute bleach (sodium hypochlorite) can degrade the phenolic structure, but incineration is the only guaranteed disposal method.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 125017, Desvenlafaxine. Retrieved from [Link]

  • Affygility Solutions. Desvenlafaxine OEL Fastrac Monograph. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.